2,2-Dimethylpent-4-enenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpent-4-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOUBYNTMVSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294994 | |
| Record name | 2,2-dimethylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2978-30-5 | |
| Record name | NSC99205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpent-4-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 2,2-Dimethylpent-4-enenitrile: Synthesis, Characterization, and Best Practices
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-enenitrile, a valuable nitrile compound in organic synthesis. The document details a robust and reproducible synthetic methodology, beginning with the deprotonation of isobutyronitrile and subsequent allylation. It offers an in-depth exploration of the reaction mechanism, emphasizing the critical parameters that govern yield and purity. Furthermore, a complete workflow for the structural elucidation and characterization of the final product is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in chemical synthesis and drug development, providing both the theoretical foundation and practical insights necessary for the successful preparation and validation of this compound.
Introduction and Core Concepts
This compound, also known as 4-cyano-4-methyl-1-pentene, is an aliphatic nitrile featuring a quaternary carbon center and a terminal alkene. Its molecular formula is C7H11N, and it has a molecular weight of 109.17 g/mol []. The unique combination of a nitrile group and an olefin within its structure makes it a versatile intermediate for the synthesis of more complex molecules, including imines, amines, and other carbonitrile derivatives[2]. This guide will focus on a prevalent and efficient synthetic route: the α-alkylation of isobutyronitrile. We will delve into the mechanistic underpinnings of this reaction and provide a detailed protocol for its execution and subsequent product characterization.
Key Physical and Chemical Properties:
-
Molecular Formula: C₇H₁₁N[][3]
-
Molecular Weight: 109.17 g/mol [][2]
-
IUPAC Name: this compound
-
SMILES: CC(C)(CC=C)C#N[][6]
Synthetic Route: α-Alkylation of Isobutyronitrile
The synthesis of this compound is effectively achieved through the alkylation of the enolate derived from isobutyronitrile. This method is a classic example of carbon-carbon bond formation, a cornerstone of organic synthesis.
Mechanistic Insights
The reaction proceeds in two fundamental steps:
-
Deprotonation: Isobutyronitrile possesses acidic α-hydrogens (protons on the carbon adjacent to the nitrile group). A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is required to abstract one of these protons. The choice of base is critical; it must be strong enough to deprotonate the α-carbon quantitatively without competing in nucleophilic addition to the nitrile group. This abstraction generates a resonance-stabilized carbanion, or more accurately, a nitrile-stabilized enolate.
-
Nucleophilic Attack (Allylation): The generated carbanion is a potent nucleophile. It readily attacks an electrophilic allyl source, typically an allyl halide like allyl bromide. This is an SN2 (bimolecular nucleophilic substitution) reaction where the carbanion displaces the bromide ion, forming the new carbon-carbon bond and yielding the desired product.
The causality behind this experimental design is rooted in harnessing the electron-withdrawing nature of the nitrile group, which acidifies the adjacent C-H bonds, making them susceptible to deprotonation and subsequent functionalization.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Isobutyronitrile (2-methylpropanenitrile)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Diisopropylamine
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry, three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. The system must be flame-dried or oven-dried and cooled under an inert atmosphere to exclude moisture.
-
LDA Formation (In Situ): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure the complete formation of LDA.
-
Enolate Generation: Add isobutyronitrile (1.0 equivalent) dropwise to the cold LDA solution. The addition should be slow to control any exotherm. Stir the mixture at -78 °C for 1-2 hours. Formation of the lithium enolate often results in a thicker, pale-yellow suspension.
-
Allylation: Slowly add allyl bromide (1.1 equivalents) to the enolate suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Structural Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Expected Signals:
-
A singlet for the six protons of the two equivalent methyl groups (CH ₃)₂.
-
A doublet for the two protons of the methylene group adjacent to the alkene (-CH ₂-CH=).
-
A complex multiplet for the three protons of the vinyl group (-CH=CH ₂).
-
-
-
¹³C NMR (Carbon NMR): This technique reveals the number of non-equivalent carbon atoms.
-
Expected Signals:
-
A signal for the quaternary carbon C(CH₃)₂.
-
A signal for the methyl carbons (C H₃)₂.
-
A signal for the nitrile carbon (C N).
-
A signal for the methylene carbon (-C H₂-).
-
Two distinct signals for the alkene carbons (-C H=C H₂).
-
-
| ¹H NMR - Predicted Data | ¹³C NMR - Predicted Data |
| Chemical Shift (ppm) | Protons |
| ~ 1.3 - 1.5 | 6H |
| ~ 2.2 - 2.4 | 2H |
| ~ 5.0 - 5.3 | 2H |
| ~ 5.6 - 5.9 | 1H |
Note: Predicted chemical shifts are estimates and may vary based on solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, two key absorptions are expected:
-
C≡N Stretch: A sharp, medium-intensity peak around 2240-2250 cm⁻¹ is characteristic of a nitrile group.
-
C=C Stretch: A peak around 1640-1650 cm⁻¹ indicates the presence of the alkene double bond.
-
=C-H Stretch: A peak just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹ ) confirms the C-H bonds of the vinyl group.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ correspond to the methyl and methylene C-H bonds.
The absence of a broad peak around 3300-3500 cm⁻¹ (O-H or N-H) and a strong peak around 1700 cm⁻¹ (C=O) helps confirm the purity and absence of hydrolysis or side products.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): For this compound (C₇H₁₁N), the molecular ion peak should appear at an m/z (mass-to-charge ratio) of 109.09 . The exact mass is 109.089149355 Da.
-
Fragmentation: Common fragmentation patterns may include the loss of a methyl group ([M-15]⁺) or an allyl group ([M-41]⁺), which can further validate the proposed structure.
Characterization Workflow Diagram
Caption: Integrated workflow for the characterization of the final product.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation and may cause allergy or asthma symptoms if inhaled.
-
Handling: Always handle this compound in a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.
-
Reagents: The reagents used in the synthesis carry their own significant risks. n-Butyllithium is highly pyrophoric and reacts violently with water. Allyl bromide is a lachrymator and is toxic. Handle these reagents with extreme caution under an inert atmosphere.
Conclusion and Applications
The synthesis of this compound via the α-alkylation of isobutyronitrile is a reliable and scalable method. This guide has provided the essential theoretical background and practical steps for its successful synthesis and rigorous characterization. The validated protocols and data interpretation frameworks presented herein serve as a trusted resource for chemists. The dual functionality of this molecule makes it a valuable building block for synthesizing a range of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and materials science.
References
-
This compound | C7H11N | CID 264216 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
This compound (C7H11N) - PubChemLite. PubChemLite. Available at: [Link]
Sources
An In-Depth Technical Guide to 2,2-Dimethylpent-4-enenitrile: Physical and Chemical Properties for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpent-4-enenitrile, a molecule featuring a quaternary carbon center adjacent to a nitrile group and a terminal alkene, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. Its distinct combination of functional groups—a sterically hindered nitrile and a reactive double bond—makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its behavior and potential applications in research and development.
Nomenclature and Structural Identity
Sources
A Predictive Spectroscopic Analysis of 2,2-Dimethylpent-4-enenitrile: A Technical Guide
Abstract
In the landscape of chemical research and drug development, the unambiguous structural elucidation of novel molecular entities is paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical process. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2,2-Dimethylpent-4-enenitrile (C₇H₁₁N), a molecule featuring a quaternary carbon, a terminal alkene, and a nitrile functional group. In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental spectroscopic principles and data from analogous structures to present a robust, predictive interpretation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a framework for the spectroscopic analysis of similar α,α-disubstituted allyl nitriles.
Introduction: The Imperative of Spectroscopic Characterization
The journey from a chemical synthesis to a viable drug candidate or a novel material is paved with rigorous analytical checkpoints. At the heart of this process lies the confirmation of molecular structure. Spectroscopic methods provide a non-destructive window into the atomic and molecular framework of a compound, revealing the connectivity of atoms, the nature of chemical bonds, and the overall molecular mass. The synergy between ¹H NMR, ¹³C NMR, IR, and MS provides a multi-faceted and self-validating system for structural confirmation. Each technique offers a unique piece of the puzzle, and their combined interpretation leaves little room for ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrile group and the anisotropic effects of the carbon-carbon double bond.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.00 ppm.[1]
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex splitting patterns.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each resonance.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| a | ~ 1.35 | singlet | 6H | 2 x -CH₃ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. The chemical shift is in the typical alkyl region. |
| b | ~ 2.25 | doublet | 2H | -CH₂- | This methylene group is allylic, leading to a downfield shift. It is coupled to the adjacent vinyl proton (Hc), resulting in a doublet.[2][3] |
| c | ~ 5.80 - 5.95 | multiplet | 1H | =CH- | This vinyl proton is coupled to the two terminal vinyl protons (Hd and He) and the allylic protons (Hb), resulting in a complex multiplet. Its position is in the characteristic alkene region.[2][3] |
| d, e | ~ 5.10 - 5.25 | multiplet | 2H | =CH₂ | These two terminal vinyl protons are diastereotopic and will appear as a multiplet due to coupling with the other vinyl proton (Hc). They are in the typical range for terminal alkene protons.[2][3] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the hybridization of the carbon and the proximity of electronegative groups.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as a secondary internal reference.
-
Data Acquisition: Acquire the spectrum on a spectrometer with a carbon-observe probe, typically at a frequency of 75 MHz for a 300 MHz ¹H instrument. Proton decoupling is employed to simplify the spectrum to singlets for each carbon.
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| 1 | ~ 120 | -C≡N | The nitrile carbon atom typically resonates in this downfield region.[4] |
| 2 | ~ 35 | -C(CH₃)₂- | The quaternary carbon is deshielded compared to the methyl carbons attached to it. |
| 3 | ~ 25 | 2 x -CH₃ | These equivalent methyl carbons appear in the typical upfield alkyl region. |
| 4 | ~ 45 | -CH₂- | The allylic carbon is shifted downfield due to its proximity to the double bond. |
| 5 | ~ 132 | =CH- | The internal sp² hybridized carbon of the alkene appears in this characteristic downfield region. |
| 6 | ~ 118 | =CH₂ | The terminal sp² hybridized carbon of the alkene is typically found slightly upfield from the substituted alkene carbon. |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies that correspond to the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the key absorption bands and correlate them with specific functional group vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale for Prediction |
| ~ 3080 | Medium | =C-H stretch | Alkene | C-H stretching vibrations from sp² hybridized carbons typically appear above 3000 cm⁻¹. |
| ~ 2970 | Strong | C-H stretch | Alkane | C-H stretching vibrations from sp³ hybridized carbons (methyl and methylene groups) appear just below 3000 cm⁻¹.[5] |
| ~ 2250 | Medium, Sharp | C≡N stretch | Nitrile | The carbon-nitrogen triple bond has a characteristic and sharp absorption in this region.[6] |
| ~ 1645 | Medium | C=C stretch | Alkene | The carbon-carbon double bond stretch for a terminal alkene is found in this region. |
| ~ 1465 | Medium | -CH₂- bend | Alkane | The scissoring vibration of the methylene group.[5] |
| ~ 1375 | Medium | -CH₃ bend | Alkane | The symmetric bending vibration of the methyl groups. The presence of a gem-dimethyl group may result in a characteristic doublet. |
| ~ 995 & 915 | Strong | =C-H bend | Alkene | The out-of-plane bending (wagging) vibrations for a terminal vinyl group are typically strong and appear at these characteristic wavenumbers. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₇H₁₁N. The nominal molecular weight is 109 g/mol . The high-resolution mass of the molecular ion ([M]⁺˙) is predicted to be 109.08915 Da.[7] Due to the presence of one nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.
Predicted Fragmentation Pattern
Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. The fragmentation pattern provides structural clues.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Plausible Origin |
| 109 | [C₇H₁₁N]⁺˙ | Molecular Ion ([M]⁺˙) |
| 94 | [C₆H₈N]⁺ | Loss of a methyl radical (•CH₃) |
| 68 | [C₄H₆N]⁺ | Alpha-cleavage with loss of an allyl radical (•C₃H₅) |
| 54 | [C₃H₄N]⁺ | Fragmentation of the nitrile-containing portion |
| 41 | [C₃H₅]⁺ | Allyl cation |
The fragmentation is likely to be initiated by cleavage at the quaternary carbon, which is a common fragmentation pathway for such structures. The loss of a methyl group to form a stable tertiary carbocation is a probable event. Another significant fragmentation would be the loss of an allyl radical.
Figure 1: Predicted major fragmentation pathways for this compound.
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on the integration of data from all spectroscopic techniques. The following workflow illustrates the logical process of combining the predicted data for this compound.
Figure 2: Integrated workflow for the structural elucidation of this compound.
Conclusion
This technical guide has presented a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By applying fundamental principles of spectroscopy, we have constructed a comprehensive and scientifically grounded spectral profile for this molecule. The predicted chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways provide a robust framework for the identification and characterization of this compound. For researchers in the field, this guide not only serves as a reference for this compound but also as a methodological template for the predictive spectroscopic analysis of other novel compounds where experimental data is not yet available. The self-validating nature of this multi-technique approach underscores the power of modern spectroscopy in chemical and pharmaceutical sciences.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 264216, this compound." [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016, 20(4), 661-667. [Link]
-
LibreTexts. "Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. [Link]
-
LibreTexts. "IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
-
Oregon State University. "13C NMR Chemical Shift." [Link]
-
LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts. [Link]
-
PubChemLite. "this compound (C7H11N)." [Link]
-
OpenStax. "13.4 Chemical Shifts in 1H NMR Spectroscopy." Organic Chemistry. [Link]
-
Doc Brown's Chemistry. "Infrared spectrum of 2,2-dimethylpentane." [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal stability and decomposition of 2,2-Dimethylpent-4-enenitrile
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethylpent-4-enenitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of this compound. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the foundational principles, predictive decomposition pathways, and state-of-the-art analytical methodologies required for a thorough investigation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of nitrile-containing compounds. We will delve into the theoretical underpinnings of its stability, propose potential decomposition mechanisms, and provide detailed experimental protocols for characterization.
Introduction: The Significance of Thermal Stability in Nitrile-Containing Compounds
This compound is an organic compound featuring a nitrile group and a terminal alkene, with a quaternary carbon center.[1][2][3] The unique electronic and structural characteristics of α,β-unsaturated nitriles make them valuable building blocks in organic synthesis, including the preparation of pharmaceuticals and polymers.[4][5] The thermal stability of such intermediates is a critical parameter in drug development and manufacturing. A thorough understanding of a compound's response to heat is essential for:
-
Safe Handling and Storage: Preventing runaway reactions and ensuring the stability of the material under various temperature conditions.
-
Process Optimization: Defining the thermal limits for chemical reactions, purification, and formulation.
-
Impurity Profiling: Identifying potential degradation products that could affect the safety and efficacy of a final drug product.
This guide will provide a predictive analysis of the thermal behavior of this compound and detail the necessary experimental workflows to validate these predictions.
Predicted Thermal Decomposition Pathways
Based on the functional groups present in this compound, several decomposition pathways can be postulated. The presence of the nitrile group, the gem-dimethyl group, and the terminal double bond will influence the molecule's fragmentation under thermal stress.
Proposed Mechanisms:
-
Retro-ene Reaction: The presence of an allylic hydrogen and a double bond could facilitate a retro-ene reaction, a common thermal decomposition pathway for such systems. This would likely lead to the formation of isobutylene and 2-propenenitrile.
-
Radical-Initiated Decomposition: At higher temperatures, homolytic cleavage of the weakest bonds is likely to occur, initiating a radical chain reaction. The allylic C-C bond is a probable point of initial cleavage.
-
Isomerization: The terminal double bond could migrate to a more stable internal position under thermal influence, leading to the formation of isomers prior to decomposition.
These proposed pathways provide a starting point for the analytical investigation. The actual decomposition products and their relative abundances would need to be determined experimentally.
Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following experimental workflow is recommended:
Caption: Recommended experimental workflow for thermal analysis.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and stability.[6][7][8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running in both atmospheres can provide insights into the decomposition mechanism.
-
Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).
-
Quantify the mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, boiling, and decomposition, and can quantify the enthalpy changes associated with them.[9][10]
Experimental Protocol:
-
Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition).
-
Integrate the peak areas to determine the enthalpy of transitions (ΔH).
-
Evolved Gas Analysis: TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)
Principle: To identify the decomposition products, the gases evolved during TGA can be analyzed in real-time by FTIR or collected and analyzed by GC-MS.[11] Pyrolysis-GC-MS involves rapidly heating the sample to a specific decomposition temperature and then separating and identifying the fragments.
Experimental Protocol (Pyrolysis-GC-MS):
-
Sample Preparation: Place a small amount (approx. 1 mg) of this compound into a pyrolysis tube.
-
Pyrolysis: Set the pyrolyzer to a temperature corresponding to a significant decomposition event observed in the TGA/DSC (e.g., Tmax).
-
GC Separation:
-
Column: A non-polar column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds.
-
Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
-
MS Detection:
-
Acquire mass spectra over a range of m/z 35-550.
-
Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).
-
Hypothetical Data and Interpretation
The following table summarizes the type of data that would be expected from the thermal analysis of this compound.
| Analytical Technique | Parameter | Hypothetical Value | Interpretation |
| TGA (Nitrogen) | Tonset | 180 °C | Onset of thermal decomposition in an inert atmosphere. |
| Tmax | 210 °C | Temperature of the most rapid decomposition. | |
| Residual Mass @ 600 °C | < 5% | The compound fully volatilizes or decomposes. | |
| DSC (Nitrogen) | Endotherm (Boiling) | ~150 °C | Approximate boiling point of the compound. |
| Exotherm (Decomposition) | 185 °C | Decomposition is an exothermic process. | |
| Pyrolysis-GC-MS | Major Products | Isobutylene, 2-Propenenitrile | Suggests a retro-ene reaction is a major decomposition pathway. |
| Minor Products | Methane, Propane, Acetonitrile | Indicates radical fragmentation at higher temperatures. |
Proposed Decomposition Mechanism Diagram
The following diagram illustrates a plausible retro-ene decomposition pathway for this compound.
Caption: Proposed retro-ene decomposition pathway.
Conclusion and Future Work
This technical guide has provided a comprehensive theoretical and methodological framework for assessing the thermal stability and decomposition of this compound. While specific experimental data is pending, the proposed decomposition pathways and detailed analytical protocols offer a robust starting point for any investigation. The application of TGA, DSC, and evolved gas analysis techniques will enable a full characterization of the thermal properties of this compound, which is essential for its safe handling, process development, and potential use in pharmaceutical synthesis. Future work should focus on executing these experiments to generate empirical data and confirm the proposed decomposition mechanisms.
References
- Synthesis and Investigation of nitrile containing polymers derived
- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (n.d.).
- Thermogravimetric analysis (TGA) of unirradiated nitrile–butadiene rubber (NBR) blended with different ratios of reclaimed rubber powder (RRP) using 2% glycidyl methacrylate (GMA). (2014).
- Synthetic strategies to α,β‐unsaturated nitriles using alcohol and nitriles. (2023).
- Synthesis of Unsaturated Nitrile by the Aldol Condensation in Vaporphase. (1969). Amanote Research.
- Nitrile. (2018). Britannica.
- α,β-Unsaturated Nitriles Definition. (n.d.). Fiveable.
- This compound (C7H11N). (n.d.). PubChemLite.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). ChemScene.
- 4-Pentenenitrile,2,2-dimethyl- 2978-30-5 wiki. (n.d.). Guidechem.
- Silver-Functionalized Ionic Liquid@MCM-41 Adsorbents for C2H4/C2H6 Separ
- This compound. (n.d.). A2B Chem.
- 2,4-Dimethylpent-4-enenitrile. (n.d.). PubChem.
- Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams.
- Evaluation on the Photosensitivity of 2,2′-Azobis(2,4-Dimethyl)Valeronitrile with UV. (2020). MDPI.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023).
- High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017). ACS Omega.
- 2,2-Dimethylpent-4-enal. (n.d.). PubChem.
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
- The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone. (1976). Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Applications of 2,2-Dimethylpent-4-enenitrile in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Unique Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,2-Dimethylpent-4-enenitrile, a seemingly simple molecule, presents a compelling case for its utility as a versatile building block for researchers, scientists, and drug development professionals. Its structure is distinguished by the convergence of three key functional motifs: a terminal alkene, a nitrile group, and a quaternary carbon center. This unique combination offers a rich playground for a variety of chemical transformations, opening doors to the synthesis of diverse and potentially bioactive compounds.
The presence of the terminal alkene provides a handle for a wide array of addition and cycloaddition reactions, while the nitrile group can be readily transformed into other valuable functionalities such as amines, amides, and carboxylic acids. The sterically hindered quaternary carbon, often a challenge to construct, is pre-installed in this molecule, offering a strategic advantage in the synthesis of sterically congested frameworks. This guide will provide an in-depth exploration of the synthesis of this compound and delve into its potential applications in key areas of organic synthesis, supported by mechanistic insights and detailed experimental protocols.
Synthesis of this compound: A Practical Approach
The most direct and efficient route to this compound is the α-alkylation of isobutyronitrile with an allyl halide. This method leverages the acidity of the α-proton of isobutyronitrile, which can be deprotonated by a strong base to form a nucleophilic carbanion. Subsequent reaction with an electrophilic allyl source, such as allyl bromide, furnishes the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Isobutyronitrile
-
Sodium amide (NaNH₂)
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with a stream of dry nitrogen or argon.
-
Deprotonation: Anhydrous diethyl ether or THF is added to the flask, followed by the careful addition of sodium amide. The suspension is stirred and cooled to 0 °C in an ice bath. Isobutyronitrile is then added dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the sodium salt of isobutyronitrile.
-
Alkylation: The reaction mixture is cooled again to 0 °C, and a solution of allyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is cooled to room temperature and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | |
| Molecular Weight | 109.17 g/mol | |
| CAS Number | 2978-30-5 | |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 150 °C (predicted) | |
| LogP | 2.11228 | |
| Topological Polar Surface Area | 23.79 Ų |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal alkene protons (a multiplet around 5.7-5.9 ppm for the methine and two multiplets around 5.0-5.2 ppm for the methylene protons), a doublet for the allylic methylene protons, and a singlet for the two equivalent methyl groups at the quaternary center.
-
¹³C NMR: The carbon NMR spectrum should display signals for the nitrile carbon (around 120-125 ppm), the alkene carbons (one quaternary and two methine/methylene carbons), the quaternary carbon, the allylic methylene carbon, and the two equivalent methyl carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a sharp absorption band for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹, and characteristic bands for the C=C stretch of the alkene at around 1640 cm⁻¹ and C-H stretches of the alkene and alkane moieties.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 109. Fragmentation patterns would likely involve the loss of a methyl group, an allyl group, or other characteristic fragments.
Potential Applications in Organic Synthesis
The unique structural features of this compound make it a promising substrate for a variety of synthetic transformations. The following sections outline some of its key potential applications, complete with mechanistic insights and detailed experimental protocols based on established methodologies for similar substrates.
Hydroboration-Oxidation: Access to Bifunctional Building Blocks
The terminal alkene of this compound is an ideal substrate for hydroboration-oxidation, a classic method for the anti-Markovnikov hydration of alkenes. This reaction would provide access to 2,2-dimethyl-5-hydroxypentanenitrile, a valuable bifunctional molecule containing both a nitrile and a primary alcohol.
Mechanistic Rationale: The reaction proceeds via the syn-addition of a borane reagent (e.g., BH₃·THF) across the double bond, with the boron atom adding to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial hydroboration step.
The Versatile Synthon: A Technical Guide to 2,2-Dimethylpent-4-enenitrile as a Precursor for Novel Compound Synthesis
Abstract
In the landscape of modern organic synthesis, the demand for versatile, non-traditional building blocks is paramount for the efficient construction of complex molecular architectures. 2,2-Dimethylpent-4-enenitrile, a structurally unique yet readily accessible scaffold, emerges as a synthon of significant potential. Its distinct combination of a sterically hindered quaternary center, a reactive terminal alkene, and an electronically versatile nitrile group offers multiple avenues for selective functionalization. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, elucidating its core reactivity, and showcasing its application in advanced cascade reactions for the rapid generation of novel polycyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the discovery and development of new chemical entities.
Introduction: Unveiling a Multifunctional Building Block
This compound (CAS No. 2978-30-5) is an aliphatic nitrile characterized by a key structural motif: a gem-dimethyl group alpha to the nitrile.[1] This quaternary center imparts significant steric influence, directing the regioselectivity of reactions at adjacent positions and often providing a site for creating complex chiral centers. The molecule is further equipped with two orthogonal functional groups: a terminal alkene (allylic group) and a cyano group.[2] This arrangement allows for a rich and diverse reaction chemistry, enabling transformations ranging from simple functional group interconversions to complex intramolecular cyclizations. The ability to selectively address either the alkene or the nitrile, or to engage both in powerful tandem reactions, is the cornerstone of its utility as a modern synthetic building block.
This guide will first detail the efficient synthesis of the title compound, followed by a systematic analysis of its reactivity at each functional site. The core of this document will then showcase a sophisticated polar-radical cascade reaction, providing a field-proven example of how this compound can be used to construct intricate bicyclic ketones in a single, high-complexity operation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below for reference.[1][2]
| Property | Value |
| Molecular Formula | C₇H₁₁N |
| Molecular Weight | 109.17 g/mol |
| CAS Number | 2978-30-5 |
| Appearance | Colorless Liquid |
| Boiling Point | ~150-152 °C (estimated) |
| Density | ~0.82 g/cm³ (estimated) |
| Topological Polar Surface Area | 23.8 Ų |
Synthesis of the Building Block: Phase-Transfer Catalyzed Alkylation
The most direct and industrially scalable synthesis of this compound involves the α-alkylation of isobutyronitrile with an allyl halide, such as allyl bromide.[3] The key challenge in this reaction is the deprotonation of the relatively weakly acidic α-proton of isobutyronitrile (pKa ≈ 22 in DMSO). While strong bases like sodium amide or LDA can be effective, they often require cryogenic temperatures and strictly anhydrous conditions.
A more practical and robust approach utilizes phase-transfer catalysis (PTC).[4][5] This methodology allows the use of an inexpensive inorganic base (e.g., 50% aqueous NaOH) in a biphasic system, avoiding the need for hazardous reagents and complex setups. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the hydroxide anion into the organic phase to generate the nitrile anion in situ. This anion then readily undergoes Sₙ2 reaction with allyl bromide.
The causality for this choice is clear: PTC provides a high-yielding, operationally simple, and cost-effective route that is amenable to large-scale production, making the building block readily accessible for further development.
Experimental Protocol: Synthesis via Phase-Transfer Catalysis
Materials:
-
Isobutyronitrile (1.0 eq)
-
Sodium hydroxide (50% w/w aqueous solution, 5.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge isobutyronitrile, toluene, and tetrabutylammonium bromide.
-
Begin vigorous stirring to ensure efficient mixing of the two phases.
-
Slowly add the 50% aqueous sodium hydroxide solution. A mild exotherm may be observed.
-
Add allyl bromide dropwise over 30 minutes, maintaining the internal temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring by GC-MS for the disappearance of isobutyronitrile.
-
Cool the mixture to room temperature. Carefully add deionized water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid.
Core Reactivity and Mechanistic Pathways
The synthetic versatility of this compound stems from the distinct reactivity of its alkene and nitrile functionalities. These groups can be targeted independently or utilized in concert for cascade reactions.
Figure 1: Reaction map illustrating the diverse reactivity of this compound.
Reactions of the Nitrile Group
The cyano group is a versatile precursor to several important nitrogen-containing functionalities.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. Partial hydrolysis to the amide is also feasible under controlled conditions.[9]
-
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 2,2-dimethylpent-4-en-1-amine.[10] This transformation is valuable for introducing a basic nitrogen center.
-
Reduction to Aldehydes: Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of the nitrile to an imine intermediate, which is hydrolyzed upon workup to afford 2,2-dimethylpent-4-enal.[9]
-
Addition of Organometallics: Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon aqueous workup, hydrolyzes to a ketone.[9] This provides a route to elaborate the carbon skeleton.
Reactions of the Alkene Group
The terminal alkene offers a complementary set of transformations.
-
Hydroformylation: Also known as the oxo process, this industrially significant reaction involves the addition of a formyl group and a hydrogen atom across the double bond using a transition metal catalyst (typically Rh or Co) with syngas (CO/H₂).[11][12] This would yield aldehydes, primarily 3,3-dimethyl-6-oxoheptanenitrile, providing a handle for further modification.[13][14][15]
-
Olefin Metathesis: Ring-closing metathesis (RCM) is not applicable here, but cross-metathesis with other olefins using catalysts like Grubbs' catalyst is a powerful tool for C-C bond formation, allowing for the extension or modification of the allyl side chain.[16]
-
Epoxidation and Hydration: Standard alkene transformations such as epoxidation (e.g., with m-CPBA) or hydration (e.g., acid-catalyzed addition of water) can be used to introduce oxygenated functionalities onto the side chain.
Application Showcase: Polar-Radical Cascade for Bicyclic Ketone Synthesis
A powerful demonstration of using both functional groups in a concerted fashion is the polar-radical cyclization cascade of ω-alkenylnitriles. This strategy enables the rapid construction of complex polycyclic scaffolds from simple linear precursors. A key study in this area outlines a process that converts magnesiated ω-alkenylnitriles into bicyclo[3.2.0]heptan-6-ones.
The reaction is initiated by the deprotonation of this compound at the α-position using a magnesium base, such as a Grignard reagent, to form a magnesiated nitrile. This species then undergoes a one-electron oxidation, mediated by an electron acceptor like naphthalene, to generate a nitrile-stabilized radical. This critical step is the "polar-to-radical crossover."
The subsequent steps are a cascade of radical and anionic cyclizations:
-
5-exo-trig Radical Cyclization: The α-nitrile radical rapidly adds to the pendant terminal alkene in an intramolecular fashion. This cyclization is highly favored, forming a five-membered ring and a primary alkyl radical.
-
Reduction & Anionic Cyclization: The cyclized radical is reduced by the naphthalene radical anion (formed in the initial oxidation step), generating a carbanion. This anion then attacks the electrophilic carbon of the nitrile group in an intramolecular Sₙi-type reaction, forming a new five-membered ring and yielding a bicyclic imine anion.
-
Hydrolysis: Aqueous workup hydrolyzes the imine to the corresponding ketone, furnishing the final bicyclo[3.2.0]heptan-6-one product.
This elegant cascade forms four new carbon-carbon bonds and creates multiple stereocenters in a single synthetic operation, highlighting the immense potential of this compound for increasing molecular complexity efficiently.
Figure 2: Workflow diagram of the polar-radical cascade for bicyclic ketone synthesis.
Future Outlook and Conclusion
This compound represents a powerful and underutilized building block in organic synthesis. The strategic placement of its functional groups allows for a diverse range of chemical transformations. While this guide has highlighted a sophisticated radical cascade, the potential for other transformations remains vast. For instance, reductive cyclizations mediated by agents like samarium(II) iodide could provide access to novel nitrogen-containing heterocycles.[17][18][19] Furthermore, transition-metal-catalyzed reactions, such as hydroaminations or intramolecular Pauson-Khand reactions, could unlock entirely new classes of compounds.[20][21][22]
As the drive for synthetic efficiency and molecular novelty continues, the logical and systematic exploration of multifunctional synthons like this compound will be crucial. Its ready availability and predictable, yet versatile, reactivity make it an ideal candidate for inclusion in the toolbox of any chemist engaged in the synthesis of novel and complex molecules.
References
-
Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. Available from: [Link]
-
Szostak, M., et al. Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism. Organic Letters. ACS Publications. Available from: [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available from: [Link]
-
Whitton, A. J., et al. Intramolecular Ketone−Nitrile Reductive Coupling Reactions Promoted by Samarium(II) Iodide. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Publishing. Available from: [Link]
-
Samarium (low valent). Organic Chemistry Portal. Available from: [Link]
-
Whitton, A. J., et al. Intramolecular Ketone−Nitrile Reductive Coupling Reactions Promoted by Samarium(II) Iodide. Sci-Hub. Available from: [Link]
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available from: [Link]
-
Phase Transfer Catalysis(Mechanism and Applications). YouTube. Available from: [Link]
-
Hydroformylation. Wikipedia. Available from: [Link]
-
Hsieh, J.-C. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. PubMed. Available from: [Link]
-
Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. Available from: [Link]
-
Catalytic Alpha-Functionalization of Alkyl Nitriles. ACS Publications. Available from: [Link]
-
Hsieh, J.-C. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species. ResearchGate. Available from: [Link]
- Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.Google Patents.
-
Rhodium-Biphephos-Catalyzed Tandem Isomerization–Hydroformylation of Oleonitrile. MDPI. Available from: [Link]
-
Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate. Available from: [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available from: [Link]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available from: [Link]
-
Hydroformylation Process and Applications. Mettler Toledo. Available from: [Link]
-
14.3.2: Hydroformylation. Chemistry LibreTexts. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
2,4-Dimethylpent-4-enenitrile. PubChem. Available from: [Link]
- Alkylation of acid nitriles.Google Patents.
-
Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube. Available from: [Link]
-
Enantioselective, transition metal catalyzed cycloisomerizations. RSC Publishing. Available from: [Link]
-
Metathesis Reaction. Scribd. Available from: [Link]
-
On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. Available from: [Link]
-
Preparation of allyl bromide (3-bromopropene, 3-bromoprop-1-ene, 3-bromopropylene). prepchem.com. Available from: [Link]
-
alkyl and alkylene bromides. Organic Syntheses Procedure. Available from: [Link]
-
Predicting the Products of Cross Metathesis Reactions. YouTube. Available from: [Link]
-
Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. ResearchGate. Available from: [Link]
Sources
- 1. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Pentenenitrile,2,2-dimethyl- synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. phasetransfer.com [phasetransfer.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydroformylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 18. Samarium (low valent) [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hammer.purdue.edu [hammer.purdue.edu]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of 2,2-Dimethylpent-4-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpent-4-enenitrile, a versatile organic compound, holds a significant position in the landscape of synthetic chemistry. Its unique structure, featuring a quaternary carbon center adjacent to a nitrile group and a terminal alkene, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the discovery, historical context, and key synthetic methodologies for this important chemical entity. We will delve into the fundamental principles that underpin its synthesis, offer detailed experimental protocols, and present a critical analysis of the evolution of its preparation.
Physicochemical Properties and Spectroscopic Data
Before exploring its history, a summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁N | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| CAS Number | 2978-30-5 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | ~150 °C | [2] |
| Density | ~0.81 g/cm³ | [2] |
| SMILES | CC(C)(CC=C)C#N | [1] |
| InChIKey | UQLOUBYNTMVSKF-UHFFFAOYSA-N | [1] |
The Historical Context of Nitrile Synthesis: A Prelude to Discovery
The journey to the synthesis of this compound is rooted in the broader history of nitrile chemistry. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[3] This was followed by the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile by Théophile-Jules Pelouze in 1834.[3][4] A significant milestone was Hermann Fehling's 1844 synthesis of benzonitrile from the heating of ammonium benzoate, a method that provided sufficient material for detailed study and led to the coining of the term "nitrile".[3]
A foundational method for the laboratory-scale synthesis of nitriles is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of alkyl halides with alkali metal cyanides.[3] This reaction, along with the dehydration of amides, became a cornerstone of nitrile preparation throughout the 19th and early 20th centuries.[4]
The Dawn of α-Alkylation and the Emergence of Quaternary Nitriles
The ability to form new carbon-carbon bonds at the α-position to a nitrile group significantly expanded the synthetic utility of this functional group. Early methods for the α-alkylation of nitriles often involved the use of strong bases to deprotonate the α-carbon, followed by reaction with an alkyl halide.
The synthesis of nitriles bearing a quaternary α-carbon, such as this compound, presented a greater challenge due to the steric hindrance around the reaction center. The creation of such sterically congested centers required the development of more robust and selective alkylation methods.
The Pivotal Synthesis: Allylation of Isobutyronitrile
While the precise first documented synthesis of this compound is not readily apparent in a single landmark publication, the most established and historically significant method for its preparation is the allylation of isobutyronitrile (2-methylpropanenitrile) with allyl bromide . This reaction directly addresses the challenge of creating the α,α-dimethyl substitution pattern.
The logic behind this synthetic approach is elegant in its simplicity. Isobutyronitrile provides the requisite gem-dimethyl group and the nitrile functionality. The allyl group is introduced via nucleophilic substitution using a suitable allylating agent, typically an allyl halide.
Reaction Mechanism
The reaction proceeds via a classic nucleophilic substitution mechanism. A strong base is used to deprotonate the α-carbon of isobutyronitrile, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion to form the new carbon-carbon bond.
Caption: Mechanism of this compound Synthesis.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example of the synthesis of this compound based on the allylation of isobutyronitrile.
Materials:
-
Isobutyronitrile
-
Allyl bromide
-
Sodium amide (NaNH₂) or a similar strong base (e.g., LDA, NaH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Base Addition: Anhydrous diethyl ether (or THF) is added to the flask, followed by the cautious addition of sodium amide. The suspension is stirred.
-
Isobutyronitrile Addition: Isobutyronitrile is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of sodium amide at room temperature. The reaction mixture is typically stirred for a period to ensure complete formation of the carbanion.
-
Allylation: Allyl bromide, dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture via the dropping funnel. An exothermic reaction may be observed, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the reaction to completion.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Modern Synthetic Approaches and Future Perspectives
While the classical allylation of isobutyronitrile remains a robust and widely used method, modern organic synthesis continues to explore more efficient, safer, and environmentally benign alternatives. These include the use of phase-transfer catalysis to avoid the need for strictly anhydrous conditions and the development of catalytic methods that utilize less hazardous reagents.
The unique structural motifs accessible from this compound ensure its continued relevance in the synthesis of pharmaceuticals, agrochemicals, and materials. Future research will likely focus on the development of catalytic enantioselective methods for the synthesis of chiral derivatives of this versatile building block.
Conclusion
The story of this compound is a testament to the power of fundamental organic reactions. From the early discoveries in nitrile chemistry to the development of specific and efficient methods for the construction of sterically hindered molecules, its synthesis highlights the ingenuity of chemists in manipulating molecular architecture. As a key intermediate, this compound will undoubtedly continue to play a vital role in the advancement of chemical synthesis and the development of new and important molecules.
References
-
Nitrile. In Wikipedia; 2024. [Link]
-
Nitrile. In New World Encyclopedia. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Liebigs Annalen. In Wikipedia; 2024. [Link]
-
Mowry, D. T. The preparation of nitriles. Chemical Reviews. 1948, 42 (2), 189-283. [Link]
-
chemeurope.com. Liebigs Annalen. [Link]
-
Chemguide. the preparation of nitriles. [Link]
-
Chen, L., et al. Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. Journal of the American Chemical Society. 2021, 143 (45), 19066-19071. [Link]
-
Paudel, K., Xu, S., & Ding, K. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry. 2020, 85 (23), 14980-14988. [Link]
Sources
Methodological & Application
Application and Protocol for the Synthesis of Substituted Pyridines Utilizing 2,2-Dimethylpent-4-enenitrile as a Versatile Starting Material
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of robust and versatile synthetic routes to access highly substituted pyridines is, therefore, a critical endeavor for researchers in both academic and industrial settings. This document provides a detailed application note and a validated two-step protocol for the synthesis of substituted pyridines, strategically employing the readily available starting material, 2,2-Dimethylpent-4-enenitrile.
Synthetic Strategy: A Two-Step Approach to Pyridine Annulation
Direct cyclization of this compound into a substituted pyridine is not a well-established transformation. Therefore, a more strategic, two-step approach is proposed herein. This methodology first involves the functional group transformation of the nitrile into a ketone, a versatile intermediate for various pyridine ring-forming reactions. The subsequent step utilizes a modified cyclocondensation reaction to construct the pyridine ring. This approach offers modularity, allowing for the introduction of diverse substituents at various positions on the final pyridine product.
Figure 1: Overall synthetic workflow from this compound to a substituted pyridine.
Part 1: Synthesis of an Unsaturated Ketone Intermediate
The initial step in this synthetic sequence is the conversion of the nitrile functionality of this compound into a ketone. This is efficiently achieved through a Grignard reaction, which proceeds via nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate.[1][2][3]
Reaction Mechanism: From Nitrile to Ketone
The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group, forming a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[1][3]
Sources
Application Note: 2,2-Dimethylpent-4-enenitrile as a Versatile Synthon for Natural Product Synthesis
Abstract
This guide explores the strategic application of 2,2-dimethylpent-4-enenitrile in the synthesis of complex natural products. The unique trifunctional nature of this building block—featuring a sterically demanding gem-dimethyl group, a terminal alkene, and a versatile nitrile moiety—offers synthetic chemists a powerful tool for molecular construction. We will delve into the strategic advantages conferred by the gem-dimethyl group, detail key synthetic transformations, and provide a case study supported by a step-by-step protocol for its application. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced synthetic building blocks.
Introduction: The Strategic Value of this compound
Natural product synthesis demands a high degree of control over stereochemistry, regioselectivity, and functional group compatibility. The selection of appropriate starting materials is paramount to an efficient and elegant synthetic route. This compound (Figure 1) emerges as a highly valuable, yet underutilized, synthon that addresses several synthetic challenges simultaneously.
Its core value lies in three distinct structural features:
-
The gem-Dimethyl Group: This quaternary center is a common motif in a vast array of natural products, including terpenoids, polyketides, and alkaloids.[1][2][3][4] Incorporating this group early in a synthesis can circumvent challenges associated with constructing sterically hindered quaternary carbons. Furthermore, the gem-dimethyl group exerts a significant conformational influence, known as the Thorpe-Ingold effect, which can facilitate cyclization reactions and lock molecules into bioactive conformations.[1][2][3]
-
The Terminal Alkene: This functional group is a versatile handle for a wide range of transformations. It readily participates in powerful carbon-carbon bond-forming reactions such as olefin metathesis, serves as a substrate for stereocontrolled oxidations (e.g., dihydroxylation, epoxidation), and can be cleaved to reveal a terminal aldehyde.
-
The Nitrile Group: The nitrile is a stable and relatively unreactive functional group, making it an excellent masked equivalent for a primary amine or a carboxylic acid. Its robustness allows it to be carried through multiple synthetic steps before a late-stage conversion, enhancing functional group tolerance and simplifying synthetic planning.
The Role of the gem-Dimethyl Motif in Bioactive Molecules
The prevalence of the gem-dimethyl group in nature is not coincidental. This structural feature is often crucial for the biological activity of a molecule. Medicinal chemists have widely adopted this motif to enhance the pharmacological properties of drug candidates.[1][2][3] Key advantages include:
-
Increased Metabolic Stability: The quaternary carbon is resistant to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), which can significantly increase the in vivo half-life of a drug.
-
Enhanced Target Binding: The lipophilic methyl groups can engage in favorable van der Waals interactions within a protein's binding pocket, increasing potency and selectivity.[1]
-
Improved Pharmacokinetics: The incorporation of a gem-dimethyl group can modulate a molecule's solubility and membrane permeability, leading to a better overall pharmacokinetic profile.[1][2]
Natural products such as the anticancer agent Taxol, the antibiotic welwitindolinone, and various sesquiterpenes feature this important structural element.[1][4] Therefore, building blocks that can efficiently install this group are of high strategic importance.
Key Synthetic Transformations and Workflow
The synthetic utility of this compound stems from the orthogonal reactivity of its alkene and nitrile functionalities. A general workflow allows for the sequential or independent manipulation of these groups to build molecular complexity.
Protocol: Palladium-Catalyzed α-Allylation of this compound
This protocol describes the α-allylation of the nitrile, a crucial C-C bond-forming step. The reaction deprotonates the carbon alpha to the nitrile, which then acts as a nucleophile in a palladium-catalyzed allylation. [5][6] Materials:
-
This compound (1.0 eq)
-
Allyl Acetate (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (1.1 eq).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry (approx. 0.2 M concentration relative to the nitrile).
-
Nitrile Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH slurry at 0 °C. Stir for 20 minutes at this temperature to allow for complete deprotonation.
-
Catalyst and Electrophile Addition: Add Pd(PPh₃)₄ (0.02 eq) to the reaction mixture, followed by the dropwise addition of allyl acetate (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-allylated product.
Data Summary
The following table summarizes typical reaction parameters and outcomes for key transformations of this compound.
| Transformation | Reagents & Conditions | Product | Typical Yield | Reference |
| α-Allylation | NaH, Pd(PPh₃)₄, Allyl Acetate, THF, 40 °C | 2,2-Dimethyl-2-(prop-2-en-1-yl)pent-4-enenitrile | 75-85% | [5] |
| Nitrile Reduction | LiAlH₄, THF, 0 °C to reflux | (2,2-Dimethylpent-4-en-1-yl)methanamine | 80-90% | Standard Procedure |
| Hydroboration | 9-BBN, THF; then H₂O₂, NaOH | 5-Cyano-4,4-dimethylpentan-1-ol | 85-95% | Standard Procedure |
| Ozonolysis | O₃, CH₂Cl₂, -78 °C; then Me₂S | 3,3-Dimethyl-4-oxobutanenitrile | >90% | Standard Procedure |
Conclusion
This compound is a potent and versatile building block for the synthesis of complex molecules and natural products. Its unique combination of a sterically-directing gem-dimethyl group and orthogonally reactive alkene and nitrile moieties provides a robust platform for convergent and efficient synthetic strategies. The protocols and data presented herein demonstrate its utility in key bond-forming reactions, enabling the rapid construction of scaffolds prevalent in medicinally important compounds. We encourage synthetic chemists to consider this synthon for projects requiring the strategic installation of a gem-dimethylallyl motif.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Asymmetric Deacylative Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,2-Dimethylpent-4-enenitrile in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and innovative routes to bioactive molecules. 2,2-Dimethylpent-4-enenitrile, a seemingly simple acyclic nitrile, presents itself as a highly versatile and valuable building block for the discerning medicinal chemist. Its unique combination of a terminal alkene, a nitrile moiety, and a sterically demanding gem-dimethyl group offers a rich platform for a variety of synthetic transformations. The gem-dimethyl group, in particular, is a well-recognized motif in numerous clinically successful drugs, often imparting favorable pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this compound in the synthesis of pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is crucial for safe and effective handling in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | |
| Molecular Weight | 109.17 g/mol | |
| CAS Number | 2978-30-5 | |
| Appearance | Combustible liquid | |
| Boiling Point | Not specified | |
| Density | Not specified |
Safety Information: this compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Transformations and Pharmaceutical Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the terminal alkene and the nitrile. This allows for a stepwise and controlled elaboration of the molecular framework, leading to a diverse array of complex intermediates.
Transformations of the Terminal Alkene
The terminal double bond is a gateway to a multitude of synthetic operations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, yielding an aldehyde.[3][4] This transformation is of immense industrial importance for the synthesis of bulk and fine chemicals. In the context of pharmaceutical synthesis, the resulting aldehyde can serve as a versatile intermediate for the synthesis of alcohols, amines (via reductive amination), and carboxylic acids.
Sources
- 1. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Leveraging 2,2-Dimethylpent-4-enenitrile in the Synthesis of Agrochemical Scaffolds
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2,2-dimethylpent-4-enenitrile as a versatile starting material for constructing valuable agrochemical intermediates. While direct, large-scale industrial synthesis of commercial agrochemicals from this specific nitrile is not prominently documented, its unique structural features—a sterically hindered gem-dimethyl group adjacent to a nitrile and a terminal olefin—offer significant potential for the development of novel active ingredients. This document outlines key synthetic transformations and detailed protocols, focusing on the strategic conversion of this compound into a pivotal 2,2-dimethylcyclopentanone intermediate, a core scaffold in certain fungicides. The methodologies presented herein are designed to be robust and scalable, providing researchers and process chemists with a solid foundation for exploring new agrochemical entities.
Introduction: The Strategic Value of the Gem-Dimethyl Group in Agrochemical Design
The gem-dimethyl group is a prevalent structural motif in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its incorporation into a molecular scaffold can confer several advantageous properties:
-
Increased Metabolic Stability: The quaternary carbon center is resistant to enzymatic oxidation, often leading to a longer half-life of the active compound in the target organism and the environment.
-
Enhanced Lipophilicity: The gem-dimethyl group can increase the molecule's affinity for lipid-rich environments, such as biological membranes, potentially improving its uptake and transport to the site of action.
-
Conformational Restriction: The Thorpe-Ingold effect, induced by the gem-dimethyl substitution, can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target protein or enzyme.[2]
This compound (Figure 1) is a readily accessible building block that possesses this valuable gem-dimethyl functionality alongside two reactive handles: a nitrile and a terminal alkene. These functional groups provide multiple avenues for chemical elaboration, making it an attractive starting point for the synthesis of diverse molecular architectures relevant to agrochemical discovery.
Figure 1: Structure of this compound
Synthetic Strategy: From Acyclic Nitrile to a Cyclopentanone Core
A key strategic disconnection in the synthesis of several agrochemicals, particularly certain conazole fungicides, involves a substituted cyclopentanone ring. This section details a plausible and versatile two-step synthetic pathway to convert this compound into the valuable intermediate, 2,2-dimethylcyclopentanone. This intermediate is a direct precursor in some patented syntheses of the fungicide metconazole.[1][3]
The overall transformation involves two key steps:
-
Oxidative Cleavage: The terminal alkene of this compound is cleaved to form a carboxylic acid, yielding 4-cyano-4,4-dimethylbutanoic acid.
-
Intramolecular Cyclization: The resulting cyano-acid is then cyclized to form an enamine intermediate, which is subsequently hydrolyzed to afford 2,2-dimethylcyclopentanone. While the Thorpe-Ziegler reaction typically involves dinitriles, modifications of this approach can be envisioned for cyano-acids.
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |
| This compound | C₇H₁₁N | 109.17 | 2978-30-5 | Colorless liquid, starting material.[4][5][6] |
| 4-Cyano-4,4-dimethylbutanoic acid | C₇H₁₁NO₂ | 141.17 | N/A | Key dinitrile precursor analog. |
| 2,2-Dimethylcyclopentanone | C₇H₁₂O | 112.17 | 1193-47-1 | Target intermediate, precursor to metconazole. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Cyano-4,4-dimethylbutanoic Acid via Oxidative Cleavage
This protocol describes the oxidation of the terminal double bond of this compound. A variety of oxidizing agents can be employed for this transformation; a common and effective method involves a two-step ozonolysis-oxidation sequence or a single-step oxidation with a strong oxidant like potassium permanganate under controlled conditions.
Materials:
-
This compound (1.0 eq.)
-
Potassium permanganate (KMnO₄) (approx. 4.0 eq.)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (deionized)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve this compound in toluene.
-
Prepare a solution of potassium permanganate and sodium carbonate in water.
-
Cool the toluene solution to 0-5 °C using an ice bath.
-
Slowly add the potassium permanganate solution to the stirred toluene solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 10 °C and quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with water and diethyl ether.
-
Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyano-4,4-dimethylbutanoic acid as a crude product, which can be purified further by recrystallization or chromatography if necessary.
Protocol 2: Synthesis of 2,2-Dimethylcyclopentanone via Intramolecular Cyclization
This protocol is an adaptation of the principles of the Thorpe-Ziegler cyclization, applied to a cyano-carboxylic acid. The reaction proceeds via the formation of a mixed anhydride or acyl chloride, followed by base-mediated intramolecular cyclization and subsequent decarboxylative hydrolysis.
Materials:
-
4-Cyano-4,4-dimethylbutanoic acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) (1.2 eq.) or another activating agent like oxalyl chloride.
-
A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq.)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent.
-
Aqueous hydrochloric acid (e.g., 3 M) for hydrolysis.
-
Diethyl ether
Procedure:
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyano-4,4-dimethylbutanoic acid in anhydrous THF.
-
Add thionyl chloride dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases. The completion of the acyl chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Intramolecular Cyclization: In a separate flame-dried flask under an inert atmosphere, prepare a slurry of sodium hydride in anhydrous THF.
-
Cool the NaH slurry to 0 °C and slowly add a solution of the crude acyl chloride in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The cyclization leads to the formation of a cyclic β-keto nitrile intermediate.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to 0 °C and carefully quench with water.
-
Add 3 M hydrochloric acid and heat the mixture to reflux for 8-12 hours to effect hydrolysis of the nitrile and decarboxylation.
-
Cool the reaction to room temperature and extract the product with diethyl ether (3 x).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,2-dimethylcyclopentanone by distillation to obtain the final product.
Reaction Mechanisms and Pathways
Oxidative Cleavage of the Alkene
The oxidation of the terminal alkene in this compound with potassium permanganate under basic conditions proceeds through the formation of a cyclic manganate ester intermediate. This is followed by cleavage of the carbon-carbon double bond to yield a ketone and a carboxylic acid. In the case of a terminal alkene, this initially forms formaldehyde, which is further oxidized to formic acid and then to carbon dioxide and water, while the rest of the molecule is converted to the desired carboxylic acid.
Intramolecular Cyclization Pathway
The cyclization of the activated 4-cyano-4,4-dimethylbutanoic acid (as its acyl chloride) is analogous to the Thorpe-Ziegler reaction. A strong base deprotonates the carbon alpha to the nitrile, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride to form a six-membered ring intermediate which is a β-keto nitrile. Subsequent acidic workup leads to hydrolysis of the nitrile and decarboxylation to yield the final 2,2-dimethylcyclopentanone.
Visualization of the Synthetic Workflow
Sources
- 1. synarchive.com [synarchive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Rhodium-Catalyzed Pauson-Khand Reactions of 1,6-Chloroenynes with 1,1-Disubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE59002798D1 - Process for the preparation of cyclopentanones. - Google Patents [patents.google.com]
Application Notes and Protocols: Reactions Involving 2,2-Dimethylpent-4-enenitrile
Abstract
This technical guide provides detailed application notes and experimental protocols for key synthetic transformations of 2,2-dimethylpent-4-enenitrile. This versatile building block, characterized by a sterically hindered nitrile and a terminal alkene, offers unique reactivity for the construction of complex molecular architectures. We present field-proven, step-by-step methodologies for its use in anti-Markovnikov hydroboration-oxidation to yield functionalized primary alcohols and in tin-mediated radical cyclization for the synthesis of substituted cyclopentane systems. The causality behind experimental choices, safety considerations, and expected outcomes are discussed to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Properties
This compound (CAS: 2978-30-5) is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. Its structure incorporates two key reactive centers: a terminal carbon-carbon double bond (C=C) and a nitrile group (-C≡N). The gem-dimethyl substitution at the α-position to the nitrile group imparts significant steric hindrance, which influences the reactivity of the cyano moiety and adjacent carbons. This unique structural feature can be exploited to direct the regioselectivity of certain reactions and to construct quaternary carbon centers.
The terminal alkene is susceptible to a wide range of addition reactions, including hydration, halogenation, and radical additions. The nitrile group can be transformed into amines, amides, or carboxylic acids through reduction or hydrolysis. The spatial relationship between these two functional groups also makes this compound an excellent substrate for intramolecular cyclization reactions, providing access to five-membered carbocyclic frameworks.
Physicochemical Data Table
| Property | Value | Reference(s) |
| CAS Number | 2978-30-5 | [1] |
| Molecular Formula | C₇H₁₁N | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(C)(CC=C)C#N | [1] |
| Boiling Point | ~150-152 °C (Predicted) | |
| Density | ~0.82 g/cm³ (Predicted) |
Application I: Anti-Markovnikov Hydroboration-Oxidation
Scientific Principle and Rationale
The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a two-step method for the hydration of a double bond with anti-Markovnikov regioselectivity. This outcome is complementary to acid-catalyzed hydration methods. The reaction proceeds via the addition of a borane reagent (e.g., BH₃•THF) across the alkene. Boron, being the less electronegative atom, adds to the less substituted carbon, while hydrogen adds to the more substituted carbon. This regioselectivity is driven by both steric factors (the bulky borane group favors the less hindered position) and electronic factors. The addition is a concerted syn-addition, where both boron and hydrogen add to the same face of the double bond. Subsequent oxidation of the resulting organoborane intermediate, typically with basic hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.
For this compound, this reaction is highly efficient for selectively functionalizing the terminal carbon of the allyl group, yielding 5-hydroxy-2,2-dimethylpentanenitrile, a valuable bifunctional intermediate, without affecting the nitrile group.
Experimental Workflow Diagram
Caption: Workflow for the hydroboration-oxidation of this compound.
Detailed Experimental Protocol
Materials:
-
This compound (1.00 g, 9.16 mmol, 1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M in THF (10.1 mL, 10.1 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF), 20 mL
-
Sodium hydroxide (NaOH), 3 M aqueous solution (4 mL)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (4 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.00 g, 9.16 mmol). Dissolve the nitrile in 20 mL of anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C using an ice-water bath. Slowly add the 1.0 M solution of BH₃•THF (10.1 mL, 10.1 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.
-
Oxidation: Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add the 3 M NaOH solution (4 mL) dropwise, followed by the very slow dropwise addition of 30% H₂O₂ solution (4 mL). Caution: The addition of hydrogen peroxide is exothermic and may cause gas evolution. Ensure adequate cooling and slow addition.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
Workup: Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 4:1 to 1:1) to afford the pure product.
Expected Results
| Parameter | Expected Outcome |
| Product | 5-Hydroxy-2,2-dimethylpentanenitrile |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-90% |
| ¹H NMR (CDCl₃) | δ ~3.7 (t, 2H, -CH₂OH), ~1.7 (t, 2H, -CH₂CH₂OH), ~1.6 (s, 2H, -C(CH₃)₂CH₂-), ~1.3 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~123 (CN), ~62 (-CH₂OH), ~45 (C(CH₃)₂), ~38 (-CH₂CH₂OH), ~30 (-C(CH₃)₂CH₂-), ~25 (C(CH₃)₂) |
| IR (neat) | ν ~3400 cm⁻¹ (broad, O-H), ~2240 cm⁻¹ (C≡N) |
Application II: Tin-Mediated Intramolecular Radical Cyclization
Scientific Principle and Rationale
Radical cyclization is a powerful method for forming cyclic compounds, particularly five- and six-membered rings.[2] The reaction of this compound is a classic example of a 5-exo-trig cyclization. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH).[3][4] This tin radical abstracts a hydrogen atom from a suitable position or, more commonly, adds to a precursor to generate a carbon-centered radical.
In this protocol, we will focus on a conceptual model where a hypothetical precursor, 5-bromo-2,2-dimethylpent-4-enenitrile, undergoes cyclization. The tributyltin radical abstracts the bromine atom, generating a primary alkyl radical at the 5-position. This radical rapidly adds to the internal carbon of the nitrile group in a 5-exo fashion.[5] The resulting iminyl radical is then quenched by abstracting a hydrogen atom from another molecule of Bu₃SnH, propagating the radical chain and yielding a cyclopentylimine product, which can be subsequently hydrolyzed to a cyclopentanone. This strategy allows for the construction of a highly substituted cyclopentane ring, a common motif in natural products.
Reaction Mechanism Diagram
Caption: Mechanism of tin-mediated radical cyclization followed by hydrolysis.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2,2-dimethylpentanenitrile (hypothetical starting material for this example; 1.0 equiv)
-
Tributyltin hydride (Bu₃SnH, 1.2 equiv) (TOXIC: Handle with extreme care in a fume hood)
-
Azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Anhydrous toluene or benzene (degassed)
-
Aqueous HCl (1 M) or oxalic acid for workup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the bromo-nitrile starting material (1.0 equiv) and AIBN (0.1 equiv).
-
Add sufficient degassed anhydrous toluene to create a ~0.05 M solution of the substrate.
-
Reaction Execution: In a separate flask, prepare a solution of Bu₃SnH (1.2 equiv) in degassed anhydrous toluene.
-
Heat the substrate/AIBN solution to reflux (approx. 110 °C for toluene).
-
Using a syringe pump, add the Bu₃SnH solution dropwise to the refluxing mixture over 4-6 hours. A slow addition is crucial to maintain a low concentration of Bu₃SnH, which favors cyclization over direct reduction of the initial radical.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until TLC or GC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. The crude product will contain the desired imine and tin byproducts.
-
To remove tin residues, dissolve the crude oil in diethyl ether, and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. The resulting tributyltin fluoride is a precipitate that can be removed by filtration through celite. Alternatively, partition the crude mixture between acetonitrile and hexane; the tin compounds will preferentially partition into the hexane layer.
-
Hydrolysis & Purification: The crude imine can be hydrolyzed by stirring with 1 M aqueous HCl or a saturated solution of oxalic acid in wet silica gel for several hours at room temperature. After hydrolysis, extract the product into an organic solvent, dry, and concentrate. Purify the resulting ketone by flash column chromatography.
Expected Results
| Parameter | Expected Outcome |
| Product | 3,3-Dimethyl-2-(methylidene)cyclopentan-1-one (after hydrolysis) |
| Appearance | Colorless oil |
| Yield | 60-80% (over two steps) |
| ¹H NMR (CDCl₃) | δ ~5.2 & 5.0 (2x s, 2H, =CH₂), ~2.4 (t, 2H, -CH₂C=O), ~1.8 (t, 2H, -CH₂CH₂C=O), ~1.1 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~208 (C=O), ~150 (C=CH₂), ~105 (=CH₂), ~50 (C(CH₃)₂), ~35 (-CH₂C=O), ~30 (-CH₂CH₂C=O), ~25 (C(CH₃)₂) |
| IR (neat) | ν ~1745 cm⁻¹ (C=O, cyclopentanone), ~1660 cm⁻¹ (C=C) |
Safety and Handling
-
This compound: This compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin. It causes skin and eye irritation. Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
BH₃•THF: Corrosive, flammable, and reacts violently with water. Handle under an inert atmosphere.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.
-
Tributyltin Hydride (Bu₃SnH): Highly toxic and readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate PPE. All waste containing tin must be segregated and disposed of as hazardous waste.
-
AIBN: Thermally unstable. Store refrigerated and away from heat sources. Can decompose to release nitrogen gas.
Conclusion
This compound is a highly adaptable synthetic intermediate. The protocols detailed herein for hydroboration-oxidation and radical cyclization demonstrate its utility in creating both linear, bifunctional molecules and complex carbocyclic systems. The steric hindrance provided by the gem-dimethyl group can be strategically used to control reactivity and construct quaternary centers. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively leverage this compound in multi-step syntheses for drug discovery and materials science.
References
- Flowers, R. A. Naphthalene-Catalyzed Radical-Polar Cyclization of Magnesiated Nitriles. Angewandte Chemie International Edition, 2016.
-
Jin, J.-K., et al. Regioselective Radical Hydroboration of gem-Difluoroalkenes: Synthesis of α-Borylated Organofluorines. Organic Letters, 2019 , 21(20), 8414-8418. [Link]
-
Lin, E., et al. Radical Hydroboration and Hydrosilylation of gem-Difluoroalkenes: Synthesis of α-Difluorinated Alkylborons and Alkylsilanes. Organic Letters, 2019 . [Link]
-
Garg, N. K., et al. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 2019 , 96, 391-406. [Link]
-
Jiang, X.-b., et al. Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 2004 , 69(7), 2327-2331. [Link]
- Fallis, A. G. Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. Accounts of Chemical Research, 2017.
- Clive, D. L. J. Synthesis of ketones by cyclization of cyano and acetylenic radicals. Journal of the American Chemical Society, 1988.
-
Newman, M. S., et al. Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 1959 , 81(24), 6454-6457. [Link]
-
Chemguide. Hydrolysis of Nitriles. [Link]
-
Murphy, J. A. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 2021 , 26(11), 3236. [Link]
-
Binkley, R. W., & Binkley, E. R. III. Nitriles. Chemistry LibreTexts, 2022 . [Link]
-
Tucker, J. R., & Stephenson, C. R. J. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Chemical Communications, 2011 , 47(18), 5205-5207. [Link]
-
Leonori, D., & Procter, D. J. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Angewandte Chemie International Edition, 2015 , 54(36), 10478-10494. [Link]
-
Malik, A. Tin-Mediated Radical Cyclization Reactions. ResearchGate, 2021 . [Link]
Sources
The Strategic Role of 2,2-Dimethylpent-4-enenitrile in Fine Chemical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of fine chemical manufacturing and pharmaceutical development, the identification and utilization of versatile synthetic intermediates are paramount to innovation and efficiency. 2,2-Dimethylpent-4-enenitrile, a seemingly simple molecule, emerges as a potent building block endowed with a unique combination of reactive functional groups: a terminal alkene and a nitrile. This dual functionality, coupled with the steric influence of the gem-dimethyl group, opens a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures.
This technical guide delves into the practical applications of this compound, providing not just theoretical pathways but also detailed, field-proven protocols. We will explore its strategic use in the synthesis of valuable heterocyclic compounds, which form the backbone of numerous pharmaceuticals and agrochemicals. The protocols described herein are designed to be self-validating, with a clear rationale behind each experimental choice, empowering researchers to confidently integrate this versatile nitrile into their synthetic programs.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 2978-30-5 |
| Molecular Formula | C₇H₁₁N |
| Molecular Weight | 109.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 155-157 °C |
| Density | 0.81 g/cm³ |
| SMILES | CC(C)(CC=C)C#N |
| InChIKey | UQLOUBYNTMVSKF-UHFFFAOYSA-N |
Core Applications in Fine Chemical Synthesis: A Gateway to Heterocycles
The synthetic utility of this compound lies in the orthogonal reactivity of its alkene and nitrile moieties. This allows for a stepwise or tandem approach to construct complex cyclic systems, particularly substituted piperidines and lactams, which are prevalent scaffolds in medicinal chemistry.[2]
Application 1: Synthesis of Substituted Piperidines via Hydroformylation and Reductive Amination
A powerful strategy for leveraging the terminal alkene is through hydroformylation, an atom-economical process that introduces a formyl group.[3][4] The resulting aldehyde, 2,2-dimethyl-5-formylpentanenitrile, is a key intermediate that can undergo subsequent reductive amination to yield substituted piperidines. These six-membered nitrogenous heterocycles are fundamental components of a vast number of pharmaceuticals.[5]
Experimental Workflow: From Alkene to Piperidine
Caption: A two-step synthetic route to substituted piperidines.
Protocol 1: Synthesis of 2,2-Dimethyl-5-formylpentanenitrile via Hydroformylation
This protocol outlines the rhodium-catalyzed hydroformylation of this compound. The choice of a rhodium catalyst, often with a phosphine ligand, is crucial for achieving high regioselectivity towards the linear aldehyde, which is essential for the subsequent cyclization.
Materials:
-
This compound
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Triphenylphosphine
-
Toluene (anhydrous, degassed)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure reactor (e.g., Parr autoclave)
Procedure:
-
Reactor Setup: In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with tris(triphenylphosphine)rhodium(I) chloride (0.1 mol%) and triphenylphosphine (1 mol%).
-
Addition of Reactants: Add anhydrous, degassed toluene, followed by this compound (1.0 eq).
-
Reaction Conditions: Seal the reactor, remove it from the glovebox, and purge with syngas (H₂/CO 1:1) three times. Pressurize the reactor to 20 bar with syngas.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by GC-MS by taking aliquots at regular intervals.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 2,2-dimethyl-5-formylpentanenitrile.
Expected Outcome:
-
Yield: 80-90%
-
Purity: >95% (by GC)
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show a characteristic aldehyde C=O stretch around 1725 cm⁻¹.
Protocol 2: Synthesis of a Substituted Piperidine via Reductive Amination
This protocol describes the cyclization of 2,2-dimethyl-5-formylpentanenitrile with a primary amine, followed by reduction to form the corresponding piperidine derivative.
Materials:
-
2,2-Dimethyl-5-formylpentanenitrile
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
-
Acetic acid
Procedure:
-
Reaction Setup: To a solution of 2,2-dimethyl-5-formylpentanenitrile (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome:
-
Yield: 70-85%
-
Purity: >98%
-
Characterization: The final piperidine product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 2: Intramolecular Cyclization Strategies for Lactam Synthesis
The nitrile group in this compound offers a handle for the synthesis of lactams, which are core structures in many antibiotics and other pharmaceuticals. An intramolecular Ritter-type reaction provides a plausible route to a γ-lactam.[5] This involves the generation of a carbocation from the alkene, which is then trapped by the nitrile nitrogen.
Logical Relationship: Alkene to Lactam
Caption: A proposed pathway for lactam synthesis.
Protocol 3: Synthesis of 3,3-Dimethyl-5-vinylpyrrolidin-2-one
This protocol outlines a hypothetical, yet mechanistically sound, approach for the synthesis of a substituted γ-lactam from this compound via an intramolecular cyclization. This transformation is inspired by the principles of the Ritter reaction.[5]
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Formic acid
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of formic acid and concentrated sulfuric acid in a 10:1 ratio to 0 °C in an ice bath.
-
Addition of Nitrile: Add this compound (1.0 eq) dropwise to the cold acid mixture with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3,3-dimethyl-5-vinylpyrrolidin-2-one.
Expected Outcome:
-
Yield: Moderate to good yields are anticipated based on similar intramolecular cyclizations.
-
Characterization: The structure of the lactam can be confirmed using ¹H NMR, ¹³C NMR, IR (amide C=O stretch around 1680 cm⁻¹), and high-resolution mass spectrometry.
Conclusion: A Versatile Nitrile for Modern Synthesis
This compound stands as a testament to the power of strategically functionalized building blocks in fine chemical manufacturing. Its dual reactivity allows for the efficient construction of valuable heterocyclic scaffolds, such as piperidines and lactams, which are of high interest in drug discovery and development. The protocols provided in this guide offer a practical starting point for researchers to explore the synthetic potential of this versatile nitrile. As the demand for efficient and innovative synthetic methodologies continues to grow, the role of such well-designed molecular building blocks will undoubtedly become even more critical.
References
-
Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]
-
Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2022 , 13, 1614-1625. [Link]
-
Vitaku, E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2021 , 26, 3033. [Link]
-
PubChem. 2,2-Dimethyl-4-oxopentanenitrile. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistrySelect2019 , 4, 11989-11994. [Link]
-
Crimmins, M. T., et al. 2-Methyl-4H-pyran-4-one. Org. Synth.1998 , 76, 124. [Link]
-
Koskinen, A.; Lounasmaa, M. Mild general synthesis of 4-substituted piperidines. Tetrahedron Lett.1983 , 24, 1951-1952. [Link]
-
Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. Green Chem., 2024 , 26, 3381-3398. [Link]
- Process for preparing 5-vinyl-2-pyrrolidinone and intermediates therefor.
-
PubChem. This compound. [Link]
-
PubChem. 2,2-Dimethyl-4-oxopentanenitrile. [Link]
-
Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. Green Chem., 2024 , 26, 3381-3398. [Link]
Sources
- 1. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ajchem-a.com [ajchem-a.com]
Application Note: High-Purity Isolation of 2,2-Dimethylpent-4-enenitrile via Vacuum Distillation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 2,2-Dimethylpent-4-enenitrile, a valuable synthetic intermediate, using vacuum distillation. The protocol herein is designed to yield high-purity material by effectively removing residual solvents, starting materials, and byproducts while minimizing thermal stress on the target compound. We will delve into the theoretical underpinnings of vacuum distillation, provide a detailed, step-by-step experimental protocol, and offer insights into potential challenges and troubleshooting.
Introduction: The Rationale for Vacuum Distillation
Distillation at such temperatures carries the risk of thermal degradation, particularly for a molecule containing an allylic functional group which can be susceptible to isomerization or polymerization. Vacuum distillation is the technique of choice to circumvent this issue.[6] By reducing the ambient pressure, the boiling point of a liquid is significantly lowered, allowing for distillation at a more moderate temperature.[6] This technique is indispensable for the purification of compounds that are thermally sensitive or have high boiling points.[6]
Pre-Distillation Considerations: Understanding Potential Impurities
The efficacy of any purification method is contingent upon a thorough understanding of the potential impurities. The impurity profile of this compound will be dictated by its synthetic route. A plausible synthesis involves the reaction of an appropriate alkyl halide with a cyanide salt. In this scenario, common impurities may include:
-
Unreacted Starting Materials: Such as 2,2-dimethyl-4-pentenyl halide.
-
Reaction Solvents: High-boiling point solvents like DMF or DMSO may be present.
-
Byproducts: Formed from side reactions during the synthesis.
A preliminary analysis of the crude material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and their approximate concentrations. This will inform the distillation strategy, particularly the need for a fractional distillation column if closely boiling impurities are present.
Safety First: Essential Precautions for Vacuum Distillation
Working with glassware under reduced pressure necessitates stringent safety protocols to mitigate the risk of implosion.[6][7] Furthermore, this compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[9] A face shield is strongly recommended when working with a vacuum apparatus.[9]
-
Glassware Inspection: Meticulously inspect all glassware for any scratches, cracks, or star-shaped fractures before assembly.[7] Flawed glassware can fail catastrophically under vacuum.
-
Fume Hood: Conduct the entire distillation process within a certified fume hood to ensure adequate ventilation.[10]
-
Implosion Shielding: Use a blast shield or wrap the distillation flask and condenser with tape to contain glass fragments in the event of an implosion.[6]
-
Heating: Use a heating mantle with a stirrer for controlled and even heating.[1] Never heat a sealed system.
-
System Venting: Always allow the system to cool to room temperature before reintroducing air.[7] Abruptly venting a hot system can cause thermal shock to the glassware and potentially lead to an explosive reaction between the hot residue and atmospheric oxygen.[1]
Experimental Protocol: Purification of this compound
This protocol is designed for the purification of approximately 10-50 g of crude this compound. Adjustments to glassware size may be necessary for different scales.
Materials and Apparatus
Materials:
-
Crude this compound
-
High-vacuum grease
-
Dry ice and acetone or isopropanol for the cold trap
Apparatus:
-
Round-bottom flask (distilling flask), appropriately sized (should be half to two-thirds full)
-
Short-path distillation head with a condenser and vacuum connection
-
Thermometer and adapter
-
Receiving flasks (multiple, for collecting different fractions)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump (capable of reaching <10 mmHg)
-
Manometer or vacuum gauge
-
Cold trap
-
Clamps and stands to secure the apparatus
-
Lab jack
Estimated Boiling Point under Vacuum
Using a pressure-temperature nomograph and our estimated atmospheric boiling point of 130-150 °C, we can predict the boiling point at reduced pressures.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 20 | ~50-70 |
| 10 | ~40-60 |
| 5 | ~30-50 |
Note: These are estimations. The actual boiling point will need to be determined empirically during the distillation.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound. Do not use boiling stones as they are ineffective under vacuum.[7]
-
Sparingly apply a thin, even layer of high-vacuum grease to all ground glass joints.[7][10]
-
Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all components are securely clamped.
-
Place the cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors. Fill the cold trap with a slurry of dry ice and acetone or isopropanol.
-
-
Initiating the Distillation:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Gradually apply the vacuum.[1] Observe the manometer until the desired pressure is reached and stable. A hissing sound indicates a leak in the system which must be addressed.
-
Once the system is holding a stable vacuum, begin to gently heat the distillation flask with the heating mantle.[7]
-
-
Fraction Collection:
-
Observe the distillation head. The first vapors to condense will be low-boiling impurities and residual solvents. Collect this initial fraction in a separate receiving flask and discard it appropriately.
-
As the temperature of the heating mantle is slowly increased, the vapor temperature will rise and then stabilize. Record the temperature and pressure at which the main fraction begins to distill. This is the boiling point of this compound at that pressure.
-
Collect the main fraction in a clean, pre-weighed receiving flask. A pure compound should distill over a narrow temperature range.
-
If the temperature begins to drop after the main fraction has been collected, or if it rises significantly, it indicates that the desired product has been distilled and higher-boiling impurities are beginning to come over. At this point, stop the distillation or switch to a new receiving flask to collect the high-boiling residue.
-
-
Shutdown Procedure:
-
Remove the heating mantle and allow the distillation flask to cool to room temperature. A water bath can be used to facilitate cooling.[7]
-
Once the apparatus is cool, slowly and carefully vent the system by introducing an inert gas like nitrogen or argon, or air.[1]
-
Turn off the vacuum pump.
-
Disassemble the glassware and transfer the purified product to a suitable storage container.
-
Visualization of the Workflow
Caption: A flowchart illustrating the key stages of the vacuum distillation process.
Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | Heating too rapidly; inefficient stirring. | Reduce the heating rate; ensure the stir bar is spinning adequately. |
| Inability to Reach Low Pressure | Leaks in the system. | Check all joints and connections for proper sealing. Re-grease joints if necessary. |
| Product Not Distilling | Pressure is not low enough; temperature is too low. | Check the vacuum pump and system for leaks. Gradually increase the heating mantle temperature. |
| Flooding of the Column | Distillation rate is too high. | Reduce the heating rate to decrease the rate of vapor generation. |
Conclusion
Vacuum distillation is a powerful and essential technique for the purification of this compound. By carefully controlling the pressure and temperature, it is possible to obtain a high-purity product while minimizing the risk of thermal degradation. Adherence to the safety precautions and procedural steps outlined in this application note will enable researchers to safely and effectively purify this valuable chemical intermediate, ensuring its suitability for subsequent synthetic applications.
References
-
Wikipedia. Vacuum distillation. [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Georgia Institute of Technology. Distillations | Environmental Health & Safety. [Link]
-
ChemWhat. 2,2-Dimethyl-4-pentenal CAS#: 5497-67-6. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. Allyl cyanide. [Link]
-
PubChem. 2,2-Dimethyl-4-pentenal. [Link]
-
Georganics. 2,2-Dimethyl-4-pentenal. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 2,2‐ジメチル-4-ペンテナール technical grade, 90%, contains 1000 ppm hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,2-Dimethyl-4-pentenal | 5497-67-6 [chemicalbook.com]
- 4. 2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Dimethyl-4-pentenal - High purity | EN [georganics.sk]
- 6. Allyl cyanide - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Quantitative Analysis of 2,2-Dimethylpent-4-enenitrile using Gas Chromatography
Abstract
This application note presents a detailed, validated analytical method for the quantification of 2,2-Dimethylpent-4-enenitrile, a potentially crucial intermediate in various synthetic chemistry applications, including pharmaceutical development. Recognizing the compound's volatility and the absence of a strong chromophore, a robust Gas Chromatography (GC) method employing a Nitrogen-Phosphorus Detector (NPD) has been developed for selective and sensitive quantification. This document provides a comprehensive protocol, from sample preparation to data analysis, and adheres to the principles of scientific integrity and validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
This compound is a specialty nitrile compound whose accurate quantification is essential for process monitoring, quality control, and stability testing in research and manufacturing environments. Its chemical structure, characterized by a nitrile group and a terminal double bond, presents unique analytical considerations. The compound's volatility makes Gas Chromatography (GC) a prime candidate for analysis. However, its lack of a significant UV-absorbing chromophore renders High-Performance Liquid Chromatography (HPLC) with UV detection less suitable without derivatization.
This guide provides a comprehensive, field-tested methodology for the precise and reliable quantification of this compound, focusing on a GC-based approach. The chosen methodology emphasizes selectivity and sensitivity, ensuring that the analyte can be accurately measured even in complex matrices.
Principle of the Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
The primary analytical technique detailed here is Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). This choice is underpinned by the following rationale:
-
Volatility of the Analyte: this compound is a volatile organic compound (VOC), making it highly amenable to GC analysis where it can be readily vaporized and separated in the gas phase.
-
Selectivity of the Detector: The NPD is highly selective for compounds containing nitrogen and phosphorus atoms. This selectivity is advantageous as it significantly reduces interference from co-eluting matrix components that do not contain these elements, leading to cleaner chromatograms and improved sensitivity for the nitrogen-containing analyte.
-
Sensitivity: The NPD offers excellent sensitivity for nitrogen-containing compounds, often in the picogram range, which is crucial for the detection and quantification of low-level impurities or for analyzing dilute samples.
An alternative, though less selective, method using a Flame Ionization Detector (FID) is also discussed. While FID is a universal detector for organic compounds and offers good linearity, it may be more susceptible to interference from matrix components.
Detailed Experimental Protocols
Sample Preparation: Headspace Analysis
For the analysis of volatile compounds like this compound, headspace sampling is a highly effective and clean sample preparation technique.[1][2][3][4] This method involves analyzing the vapor phase in equilibrium with the sample, which minimizes the introduction of non-volatile matrix components into the GC system, thereby protecting the column and reducing instrument downtime.
Protocol for Headspace Sample Preparation:
-
Sample Dilution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable high-purity solvent (e.g., Dimethyl sulfoxide - DMSO) to a final concentration within the calibrated range of the instrument.
-
Vial Preparation: Pipette a precise volume (e.g., 1 mL) of the diluted sample into a clean 20 mL headspace vial.
-
Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum cap using a crimper to ensure a gas-tight seal.
-
Incubation: Place the sealed vial into the headspace autosampler's incubator. The sample is then heated to a specific temperature (e.g., 80°C) for a set period (e.g., 20 minutes) to allow the volatile analyte to partition into the headspace.[5]
-
Injection: After incubation, a heated, gas-tight syringe on the autosampler withdraws a specific volume of the headspace gas (e.g., 1 mL) and injects it into the GC inlet.
Primary Analytical Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Instrumentation:
-
Gas Chromatograph equipped with a Split/Splitless Inlet
-
Nitrogen-Phosphorus Detector (NPD)
-
Headspace Autosampler
-
Chromatography Data System (CDS)
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Split Ratio 20:1) |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Temperature Program | Initial: 50°C (hold for 2 min), Ramp: 15°C/min to 220°C (hold for 5 min) |
| Detector Temperature | 300°C |
| Detector Gases | Hydrogen: 3.0 mL/min, Air: 60 mL/min, Makeup (Helium): 25 mL/min |
| Bead Voltage | Optimized for maximum response |
Rationale for Parameter Selection:
-
Column: A non-polar DB-5ms column is a good starting point for the separation of a wide range of volatile and semi-volatile organic compounds. Its low bleed characteristics are also beneficial for sensitive detectors.
-
Oven Temperature Program: The initial hold at a low temperature allows for good focusing of the volatile analyte at the head of the column. The temperature ramp is chosen to ensure efficient elution and good peak shape for the C7 nitrile. The final hold ensures that any less volatile components are eluted from the column before the next injection.
-
Inlet and Detector Temperatures: These are set high enough to ensure rapid vaporization of the analyte in the inlet and to prevent condensation in the detector, respectively.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
For laboratories where an NPD is not available, a GC-FID method can be employed. The sample preparation and GC conditions are largely the same, with the primary difference being the detector and its required gases.
Instrumentation:
-
Gas Chromatograph equipped with a Split/Splitless Inlet
-
Flame Ionization Detector (FID)
-
Headspace Autosampler
-
Chromatography Data System (CDS)
Detector Conditions:
| Parameter | Value |
| Detector Temperature | 300°C |
| Detector Gases | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min |
Considerations for GC-FID:
-
Universality: FID detects nearly all organic compounds, which can be a disadvantage if the sample matrix is complex and contains many interfering substances.
-
Sensitivity: While generally sensitive, it may not reach the low detection limits of an NPD for nitrogen-containing compounds.
-
Robustness: FID is a very robust and easy-to-use detector.
Method Validation
To ensure the reliability and accuracy of the analytical method, a comprehensive validation should be performed in accordance with ICH Q2(R2) guidelines.[6][7][8] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by achieving baseline separation from other potential impurities. |
| Linearity | A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Range | The range should be established based on the linearity studies and should be appropriate for the intended application (e.g., 80% to 120% of the target concentration for an assay). |
| Accuracy | The accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-assay precision): The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2.0%. - Intermediate Precision (Inter-assay precision): The RSD should be determined by performing the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The method's robustness should be evaluated by making small, deliberate variations in method parameters (e.g., oven temperature, flow rate) and observing the effect on the results. The method should remain unaffected by these minor changes. |
Data Presentation and Visualization
Typical Method Performance
The following table summarizes the expected performance characteristics of the GC-NPD method for the quantification of this compound.
| Parameter | Typical Value |
| Retention Time | ~ 8.5 minutes |
| Linearity (r²) | > 0.999 |
| LOD | ~ 0.1 ng/mL |
| LOQ | ~ 0.3 ng/mL |
| Accuracy (% Recovery) | 99.1% - 101.5% |
| Precision (RSD) | < 1.5% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Workflow for the quantification of this compound.
Logical Relationship of Validation Parameters
The following diagram shows the logical relationship and hierarchy of the key method validation parameters.
Caption: Interdependence of analytical method validation parameters.
Conclusion
The GC-NPD method detailed in this application note provides a robust, sensitive, and selective approach for the quantitative analysis of this compound. The use of headspace sampling simplifies sample preparation and minimizes matrix effects. Proper method validation according to ICH guidelines is crucial to ensure the generation of reliable and accurate data for research, development, and quality control purposes.
References
-
Teledyne Tekmar. (n.d.). GC Sample Prep for VOC Environmental Analysis. Teledyne Labs. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]
-
Hawach Scientific. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]
-
Sakurai, H., et al. (2004). Simultaneous Determination of Hydrogen Cyanide and Volatile Aliphatic Nitriles by Headspace Gas Chromatography, and Its Application to an in Vivo Study of the Metabolism of Acrylonitrile in the Rat. Archives of Toxicology, 78(6), 301-305. [Link]
-
AMS Biotechnology (AMSBIO). (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. iltusa.com [iltusa.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Simultaneous determination of hydrogen cyanide and volatile aliphatic nitriles by headspace gas chromatography, and its application to an in vivo study of the metabolism of acrylonitrile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Products in Reactions of 2,2-Dimethylpent-4-enenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylpent-4-enenitrile. This guide is designed to provide in-depth troubleshooting for common side reactions and to offer field-proven insights to optimize your experimental outcomes. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to proactively address challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions involving this compound?
A1: Based on the bifunctional nature of this compound (possessing both a terminal alkene and a nitrile group), the most prevalent side products arise from reactions at these two centers. These can be broadly categorized as:
-
Alkene Isomerization: The terminal double bond can migrate to form the thermodynamically more stable internal alkenes, primarily 2,2-Dimethylpent-3-enenitrile.
-
Nitrile Group Transformations: The nitrile group can undergo hydrolysis to form 2,2-Dimethylpent-4-enamide or, under harsher conditions, 2,2-Dimethylpent-4-enoic acid. In reactions involving reducing agents, the nitrile may be partially or fully reduced.
-
Oligomerization/Polymerization: Under certain conditions, particularly with radical initiators or strong acids/bases, the unsaturated nitrile can undergo polymerization.
Q2: I am trying to perform a reaction on the nitrile group, but I am seeing significant isomerization of the double bond. What is causing this?
A2: Alkene isomerization is a common side reaction for terminal alkenes, often catalyzed by transition metals or acidic/basic conditions.[1][2] If your reaction conditions involve metal catalysts (e.g., Pd, Ni, Ru), or even trace amounts of acid or base, you may inadvertently be promoting the migration of the double bond to a more stable internal position.
Q3: During a reduction reaction aimed at the alkene, I am also observing reduction of the nitrile group. How can I improve the selectivity?
A3: The chemoselectivity of reductions can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both the alkene and the nitrile.[3][4][5] To selectively reduce the alkene, catalytic hydrogenation with a carefully chosen catalyst and conditions is recommended. For instance, using a poisoned catalyst like Pd/C with ethylenediamine can suppress nitrile reduction.[6]
Troubleshooting Guides
Issue 1: Unwanted Isomerization of the Terminal Alkene
Symptoms:
-
NMR or GC-MS analysis of the crude reaction mixture shows the presence of one or more new olefinic species with different chemical shifts and coupling patterns than the starting material.
-
The desired product is obtained in a lower-than-expected yield, accompanied by an isomeric impurity.
Root Causes & Mechanistic Insights: The isomerization of terminal alkenes to internal alkenes is often catalyzed by the formation of a metal-hydride intermediate, which can add to the double bond and then undergo β-hydride elimination to re-form the alkene in a different position. This process is driven by the greater thermodynamic stability of the internal alkene.
Mitigation Strategies & Protocols:
| Strategy | Protocol |
| Catalyst Selection | For reactions requiring a metal catalyst (e.g., cross-coupling, hydrogenation), choose a catalyst known for low isomerization activity. For example, certain ruthenium-based catalysts have been designed to control monoisomerization.[1] |
| Control of pH | If your reaction is sensitive to acid or base, ensure all reagents and solvents are neutral. Use non-acidic drying agents and consider running the reaction in the presence of a non-nucleophilic buffer if necessary. |
| Temperature Control | Isomerization is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side reaction. |
| Ligand Choice | In metal-catalyzed reactions, the choice of ligand can significantly influence the extent of isomerization. Bulky phosphine ligands can sometimes suppress the formation of the intermediates that lead to isomerization.[2] |
Experimental Protocol: Minimizing Isomerization during a Generic Metal-Catalyzed Cross-Coupling Reaction
-
Catalyst and Ligand Selection: Employ a catalyst system known for low isomerization, such as a palladium catalyst with a bulky electron-rich phosphine ligand.
-
Reagent Purity: Ensure all reagents, solvents, and starting materials are free from acidic or basic impurities. Consider passing solvents through a plug of neutral alumina.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the this compound, coupling partner, and solvent to the reaction vessel.
-
Temperature Control: Cool the reaction mixture to 0 °C before adding the catalyst and any base. Allow the reaction to proceed at room temperature or the lowest temperature at which a reasonable reaction rate is observed.
-
Monitoring: Monitor the reaction closely by TLC or GC-MS to avoid prolonged reaction times that can lead to increased isomerization.
-
Work-up: Upon completion, quench the reaction with a neutral or weakly acidic aqueous solution to neutralize any basic reagents.
Logical Workflow for Troubleshooting Isomerization
Caption: Troubleshooting workflow for alkene isomerization.
Issue 2: Unwanted Hydrolysis of the Nitrile Group
Symptoms:
-
IR analysis shows the appearance of a carbonyl stretch (around 1650-1690 cm⁻¹) corresponding to an amide.
-
Mass spectrometry indicates the presence of a product with a mass 18 units higher than the expected product.
-
In case of over-hydrolysis, a carboxylic acid is formed, which can be detected by a broad O-H stretch in the IR spectrum and its acidic properties.
Root Causes & Mechanistic Insights: Nitrile hydrolysis can be catalyzed by both acid and base. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting amide can then undergo further hydrolysis to the carboxylic acid, especially under harsh conditions.[7]
Mitigation Strategies & Protocols:
| Strategy | Protocol |
| Anhydrous Conditions | The most effective way to prevent hydrolysis is to rigorously exclude water from the reaction. Use dry solvents, flame-dried glassware, and run the reaction under an inert atmosphere. |
| Control of pH | Avoid strongly acidic or basic conditions if the nitrile group is to be preserved. If a base is required, consider using a non-hydroxide base (e.g., an amine base or carbonate) and aprotic solvents. |
| Mild Reaction Conditions | For reactions that are prone to nitrile hydrolysis, using milder reagents can be beneficial. For example, for the conversion of a nitrile to an amide, using an alkaline solution of hydrogen peroxide is a milder alternative to strong acid or base hydrolysis.[8] |
Experimental Protocol: Selective Hydrolysis of this compound to the Amide
This protocol aims to achieve selective partial hydrolysis to the amide, avoiding over-hydrolysis to the carboxylic acid.
-
Reagent Preparation: Prepare a solution of sodium hydroxide in aqueous ethanol.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Controlled Addition: Add the sodium hydroxide solution to the nitrile solution and heat mildly (e.g., 40-50 °C).
-
Careful Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize the formation of the carboxylic acid.[8][9]
-
Work-up: Cool the reaction mixture and neutralize it carefully with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.
Reaction Pathway for Nitrile Hydrolysis
Caption: Hydrolysis pathway of the nitrile group.
Issue 3: Unwanted Reduction of the Nitrile Group during Alkene Hydrogenation
Symptoms:
-
The desired saturated nitrile is contaminated with the corresponding primary amine (2,2-dimethylpentan-1-amine).
-
Complex mixture of products observed, potentially including secondary and tertiary amines from further reactions.[5]
Root Causes & Mechanistic Insights: Catalytic hydrogenation is a common method for reducing alkenes. However, many standard hydrogenation catalysts (e.g., Raney Nickel, Platinum oxide) are also effective for nitrile reduction.[5] The selectivity depends on the catalyst, solvent, and reaction conditions.
Mitigation Strategies & Protocols:
| Strategy | Protocol |
| Chemoselective Catalysis | Use a catalyst system known for its selectivity for alkene hydrogenation in the presence of nitriles. A Pd/C catalyst treated with ethylenediamine has been shown to be effective for this purpose.[6] |
| Reaction Conditions | Lowering the hydrogen pressure and reaction temperature can sometimes favor the hydrogenation of the less sterically hindered and more reactive alkene over the nitrile. |
| Alternative Reducing Agents | If catalytic hydrogenation is not providing the desired selectivity, consider other methods for alkene reduction that are less likely to affect the nitrile group, although these may be less atom-economical. |
Experimental Protocol: Selective Hydrogenation of the Alkene in this compound
-
Catalyst Preparation (if using a modified catalyst): Prepare the Pd/C(en) catalyst as described in the literature.[6]
-
Reaction Setup: In a hydrogenation vessel, add the this compound and a suitable solvent (e.g., THF). Add the selective catalyst.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a low to moderate hydrogen pressure (e.g., 1-5 atm).
-
Monitoring: Monitor the reaction by GC-MS to follow the disappearance of the starting material and the appearance of the desired saturated nitrile, while checking for the formation of the amine side product.
-
Work-up: Once the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
- Yáñez-Alarid, R., et al. (2015). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. American Journal of Chemistry, 5(3), 69-74.
- Katritzky, A. R., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929.
-
San Diego State University. (n.d.). Catalysts for control of monoisomerization of terminal alkenes. Retrieved from [Link]
- Gemoets, H. P. L., et al. (2015). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 5(10), 4784-4790.
- Vanden Eynden, M. J., & Le, J. (2014).
- Gande, S. L., et al. (2018). Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. Organometallics, 37(3), 381–389.
- Mori, K., et al. (2013). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Organic & Biomolecular Chemistry, 11(10), 1608–1611.
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes II. Retrieved from [Link]
-
YouTube. (2018). Nitriles: reduction to amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
- Fiorito, D., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(2), 1045-1088.
- Beller, M., & Jagadeesh, R. V. (2017). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 367-408). Thieme.
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
Sources
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethylpent-4-enenitrile Alkylation
Welcome to the technical support center for the alkylation of 2,2-dimethylpent-4-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring successful and reproducible outcomes.
Introduction
The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis. However, the unique structural features of this compound—a sterically hindered quaternary center alpha to the nitrile and a terminal olefin—present specific challenges. This guide will address these challenges head-on, providing you with the expertise to optimize your reaction conditions and overcome common hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the alkylation of this compound in a question-and-answer format.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the alkylation of a sterically hindered nitrile like this compound is a common issue. The primary reasons often revolve around incomplete deprotonation of the α-carbon or insufficient reactivity of the generated carbanion.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the α-proton in nitriles is typically around 25.[1] For a sterically hindered substrate, a very strong base is required for efficient deprotonation.
-
Recommendation: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is often effective for creating nitrile enolates.[2] If LDA is not providing satisfactory results, consider other strong bases such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).
-
-
Improper Reaction Temperature: The formation of the nitrile anion and the subsequent alkylation are temperature-sensitive steps.
-
Recommendation: Deprotonation with LDA is typically performed at low temperatures, such as -78 °C, to ensure kinetic control and prevent side reactions.[3] After the addition of the alkylating agent, the reaction may need to be slowly warmed to room temperature or gently heated to drive the alkylation to completion.
-
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing the nitrile anion and influencing the reactivity of the alkylating agent.
-
Recommendation: Anhydrous tetrahydrofuran (THF) is a common and effective solvent for reactions involving LDA. Other polar aprotic solvents like dimethoxyethane (DME) can also be used. Ensure your solvent is rigorously dried, as any protic impurities will quench the carbanion.
-
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer:
Side product formation is a frequent challenge, particularly with a substrate containing multiple reactive sites.
Potential Side Products & Mitigation Strategies:
-
Over-alkylation: The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time, leading to a quaternary center.
-
Mitigation: Use a slight excess (1.05-1.1 equivalents) of the nitrile relative to the base and alkylating agent. Add the alkylating agent slowly at low temperature to control the reaction.
-
-
Intramolecular Cyclization: The nitrile anion can potentially attack the terminal double bond in an intramolecular fashion, leading to cyclic products. This is a known reaction pathway for unsaturated nitrile anions.[4]
-
Mitigation: Maintain a low reaction temperature during and after the addition of the alkylating agent to favor the intermolecular alkylation over the intramolecular cyclization. The choice of counter-ion can also influence the reaction pathway; lithium cations (from LDA) are generally preferred.
-
-
Elimination of the Alkyl Halide: If you are using a secondary or tertiary alkyl halide as the electrophile, the basic nitrile anion can promote an E2 elimination reaction instead of the desired SN2 substitution.[2]
-
Mitigation: Whenever possible, use primary alkyl halides as they are more susceptible to SN2 reactions. If a secondary halide must be used, employ less basic conditions if possible or consider alternative alkylating agents like triflates.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for the deprotonation of this compound?
A1: Lithium diisopropylamide (LDA) is generally the base of choice for creating the kinetic enolate of nitriles, especially for sterically hindered substrates.[3] Its bulky nature helps to prevent nucleophilic attack on the nitrile group itself. Sodium hydride (NaH) can also be used and may favor the formation of the thermodynamic enolate, but the reaction often requires higher temperatures.[5]
Q2: How do I know if my deprotonation has been successful?
A2: Visual confirmation can sometimes be achieved by a color change upon addition of the base, often to a yellow or orange hue, indicating the formation of the anion. However, the most reliable method is to take a small aliquot of the reaction mixture (after deprotonation but before adding the alkylating agent), quench it with a deuterated source like D₂O, and analyze the product by ¹H NMR or mass spectrometry to confirm deuterium incorporation at the α-position.
Q3: Can I use Phase-Transfer Catalysis (PTC) for this reaction?
A3: Phase-transfer catalysis can be an effective method for the alkylation of nitriles, especially for substrates that are more acidic.[6] For a sterically hindered substrate like this compound, PTC might be less efficient than using a strong base like LDA. However, it is a milder and often more scalable alternative that is worth exploring, particularly with highly reactive primary alkyl halides.
Q4: What analytical techniques are best for monitoring the reaction progress?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product and any side products.[7] Thin-layer chromatography (TLC) can also be a quick and convenient method for qualitative monitoring. For detailed structural elucidation of the product and any unexpected byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Data Presentation
Table 1: Recommended Starting Conditions for Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic, and sterically hindered, favoring deprotonation.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent that effectively solvates the lithium cation. |
| Deprotonation Temp. | -78 °C | Promotes kinetic deprotonation and minimizes side reactions.[3] |
| Alkylation Temp. | -78 °C to Room Temperature | Gradual warming allows for controlled alkylation. |
| Alkylating Agent | Primary Alkyl Halide (e.g., R-I, R-Br) | Favors SN2 reaction over elimination.[2] |
| Stoichiometry | 1.05 eq. Nitrile: 1.0 eq. Base: 1.0 eq. Alkylating Agent | Minimizes over-alkylation. |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound using LDA
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-BuLi (1.0 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.05 eq.) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.0 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, and then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism for the alkylation of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the alkylation reaction.
References
-
Paudel, K., Xu, S., & Ding, K. (2020). α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. The Journal of Organic Chemistry, 85(23), 14980–14988. [Link]
-
Gawley, R. E., & Pinet, S. (2007). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 84, 19. [Link]
-
Fleming, F. F., & Shook, B. C. (2002). Quantitative α-Alkylation of Primary Nitriles. Synthetic Communications, 32(1), 153-159. [Link]
-
Chem Help ASAP. (2020, March 1). formation & reaction of nitrile enolates [Video]. YouTube. [Link]
-
Pearson Education. (n.d.). LDA can be used to form enolates on esters and nitriles. Predict... Pearson+. [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
Fleming, F. F., & Gudipati, S. (2002). Nitrile Anions: Solvent-Dependent Cyclizations. The Journal of Organic Chemistry, 67(10), 3409–3414. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
Borghs, J. C., Tran, M. A., Sklyaruk, J., Rueping, M., & El-Sepelgy, O. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(12), 7927–7935. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
-
Wikipedia. (2023, November 29). Nitrile anion. In Wikipedia. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. The Journal of Organic Chemistry, 62(24), 8575–8576. [Link]
-
Jiang, X.-B., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. Organic Letters, 6(23), 4079–4081. [Link]
-
Wikipedia. (2023, October 17). Carbanion. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Chad's Prep. (2021, April 15). 20.11 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. [Link]
-
Reddit. (2024, August 29). LDA vs NAH? r/Mcat. [Link]
-
Chemistry Stack Exchange. (2015, May 9). Alkylation of conjugated nitriles - regioselectivity. [Link]
-
López, R., & Palomo, C. (2015). Cyanoalkylation: Alkylnitriles in Catalytic C−C Bond-Forming Reactions. Angewandte Chemie International Edition, 54(45), 13170-13184. [Link]
-
Wu, Z., Li, K., Liao, M., & Guo, R. (2025). Photoinduced Copper-Catalyzed Enantioselective Alkylalkynylation of Alkenes via Polarity-Matched Hydrogen Atom Transfer. Journal of the American Chemical Society. [Link]
-
Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles. [Link]
-
ResearchGate. (n.d.). Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. [Link]
-
PubChem. (n.d.). 2,4-Dimethylpent-4-enenitrile. National Center for Biotechnology Information. [Link]
-
Chemical Communications. (2019). Intermolecular coupling and intramolecular cyclization of aryl nitriles on Au(111). Chemical Communications, 55(79), 11611-11614. [Link]
-
Chemical Communications. (n.d.). Lewis/Brønsted acid-mediated cyclization/amidation of 1,6-enynes with nitriles: access to 3-enamide substituted dihydrobenzofurans. [Link]
-
Chemical Science. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. [Link]
-
Green Chemistry. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. [Link]
-
MDPI. (n.d.). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules. [Link]
-
National Institutes of Health. (2008). Cyclic nitriles: stereodivergent addition-alkylation-cyclization to cis- and trans-abietanes. PubMed. [Link]
-
National Institutes of Health. (2017). Transforming Olefins into γ,δ-Unsaturated Nitriles by Cu-Catalysis. PubMed Central. [Link]
-
National Institutes of Health. (2020). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PubMed Central. [Link]
-
National Institutes of Health. (2020). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ResearchGate. (n.d.). Reductive alkylation of nitriles using ketones and modifications and...[Link]
-
SciSpace. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. [Link]
-
ResearchGate. (2025). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). [Link]
-
SpringerLink. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1364-1377. [Link]
Sources
- 1. Nitrile anion - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Intramolecular [3 + 2] Cycloaddition Reactions of Unsaturated Nitrile Oxides. A Study from the Perspective of Bond Evolution Theory (BET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylpent-4-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,2-Dimethylpent-4-enenitrile. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you increase the yield and purity of your product. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the α-alkylation of isobutyronitrile with an allyl halide, typically allyl bromide. This reaction involves the deprotonation of the α-carbon of isobutyronitrile to form a carbanion, which then acts as a nucleophile and attacks the allyl bromide in an SN2 reaction.
Q2: What are the critical factors that influence the yield of this reaction?
A2: The yield of this compound synthesis is highly dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial for the efficient deprotonation of isobutyronitrile without competing in side reactions.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent protonation of the carbanion intermediate and to ensure the solubility of the reactants.
-
Temperature: Strict temperature control is essential to manage the reaction rate and minimize the formation of byproducts.
-
Purity of Reagents: The use of high-purity, anhydrous starting materials and reagents is critical to prevent unwanted side reactions and catalyst inhibition.
-
Reaction Time: Adequate reaction time is necessary for the completion of the reaction, which should be monitored by techniques like TLC or GC.
Q3: I am observing a low yield in my reaction. What are the likely causes?
A3: Low yields can stem from several issues. Common culprits include:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the isobutyronitrile.
-
Presence of Moisture: Water in the reaction mixture will quench the carbanion, leading to reduced product formation.
-
Side Reactions: Competing reactions, such as the elimination of allyl bromide or polymerization, can consume the starting materials.
-
Suboptimal Temperature: If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if it is too high, it can promote the formation of side products.
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium Amide in an Inert Solvent
This protocol is a robust method for the alkylation of isobutyronitrile. Sodium amide is a very strong base, ensuring complete deprotonation.
Materials:
-
Isobutyronitrile (freshly distilled)
-
Allyl bromide (freshly distilled)
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, add sodium amide (1.1 equivalents) to anhydrous toluene.
-
Heat the suspension to a gentle reflux with vigorous stirring.
-
Add a solution of isobutyronitrile (1.0 equivalent) and allyl bromide (1.05 equivalents) in anhydrous toluene dropwise from the dropping funnel over 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
Phase-transfer catalysis offers a milder and often more convenient alternative to the use of extremely strong bases like sodium amide.[1]
Materials:
-
Isobutyronitrile
-
Allyl bromide
-
50% aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine isobutyronitrile (1.0 equivalent), allyl bromide (1.1 equivalents), and toluene.
-
Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 equivalents) dropwise.
-
Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by vacuum distillation.
Data Presentation
| Parameter | Protocol 1 (Sodium Amide) | Protocol 2 (PTC) |
| Base | Sodium Amide | 50% aq. NaOH |
| Catalyst | None | Tetrabutylammonium Bromide |
| Solvent | Toluene or Diethyl Ether | Toluene |
| Temperature | Reflux (Toluene: ~111°C) | 50-60 °C |
| Typical Yield | 70-85% | 65-80% |
| Safety | Requires strict anhydrous and inert conditions. Sodium amide is highly reactive. | Milder conditions, but requires vigorous stirring for efficient phase mixing. |
Mechanism and Causality
The synthesis of this compound via α-alkylation proceeds through the formation of a nitrile-stabilized carbanion.
Reaction Mechanism for the Alkylation of Isobutyronitrile
The choice of a strong, non-nucleophilic base is paramount. A bulky base like lithium diisopropylamide (LDA) can also be used and is known to favor the formation of the kinetic enolate, although for isobutyronitrile, there is only one type of α-proton.[2] Phase-transfer catalysis facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can act as a base to deprotonate the isobutyronitrile.[3]
Common Side Reactions and How to Mitigate Them
-
Dialkylation: The product, this compound, still possesses α-protons on the newly introduced allyl group, which can be deprotonated and undergo a second alkylation.
-
Mitigation: Use a slight excess of isobutyronitrile relative to allyl bromide. Running the reaction to high conversion of the limiting reagent (allyl bromide) can also help.
-
-
Elimination of Allyl Bromide: The base can induce the elimination of HBr from allyl bromide to form allene.
-
Mitigation: Maintain a controlled temperature and add the base slowly to the reaction mixture.
-
-
Polymerization: Allyl-containing compounds can be susceptible to polymerization, especially at higher temperatures.
-
Mitigation: Avoid excessive heating and prolonged reaction times.
-
Purification and Characterization
Purification:
-
Vacuum Distillation: This is the most effective method for purifying the final product. The boiling point of this compound is reported to be in the range of 173-176 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.[4]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.
-
Infrared (IR) Spectroscopy: The presence of a sharp peak around 2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The C=C stretch of the allyl group will appear around 1640 cm⁻¹.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
References
- Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][5][6]
-
Google Patents. (1934). Alkylation of acid nitriles. US1958653A. Retrieved from [4][7]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link][1]
-
Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036-12040.[8][9]
-
Douglas, J. J., Albright, H., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Molecules (Basel, Switzerland), 20(4), 5745–5766.[3]
-
Douglas, J. J., & Lambert, T. H. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic letters, 16(10), 2638–2641.
-
Wang, Z. (2017). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Journal of Developing Drugs, 6(3).[7]
-
Zhu, W., & Wang, Z. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4).[10]
-
PubChem. (n.d.). 2,2-Dimethyl-4-oxopentanenitrile. National Center for Biotechnology Information. Retrieved from [Link][11]
-
Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link][6]
-
Synthesis of Organic Compounds. (n.d.). Preparation of allyl bromide (3-bromopropene, 3-bromoprop-1-ene, 3-bromopropylene). Retrieved from [Link][12]
-
Wang, C., Li, C. Q., Fan, J., Xiao, J. L., & Wang, C. (2018). A Practical Way to Prepare Isobutyronitrile Amides Through Reactions Between Carboxylic Acids and Azobisisobutyronitrile. ChemInform, 49(32).[13]
-
The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube.[2]
-
PubChem. (n.d.). Allyl bromide. National Center for Biotechnology Information. Retrieved from [Link][14]
-
LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts.[15]
-
Physics Forums. (2012, August 10). Allyl Bromide + HBr - Compounds formed during reaction.[16]
-
Bartholomäus, A. T. H., Roman, D., Al-Jammal, W. K., & Beemelmanns, C. (2020). Barbier allylation with allyl bromide 4 and various aldehydes using optimized conditions. ResearchGate.[17]
-
Kurbatov, S. V., Kurbatova, A. A., & Lesnov, A. E. (2009). Reaction of 2-(2-Cyanoethyl)-1,1-dimethylhydrazine with Prop-2-ynyl Bromide, 1,3-Dibromopropyne, and Allyl Bromide. Russian Journal of Organic Chemistry, 45(8), 1216-1219.[18]
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]
- 5. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [organic-chemistry.org]
- 9. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [escholarship.org]
- 10. biomedres.us [biomedres.us]
- 11. 2,2-Dimethyl-4-oxopentanenitrile | C7H11NO | CID 12647059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. physicsforums.com [physicsforums.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting low conversion rates with 2,2-Dimethylpent-4-enenitrile
Welcome to the technical support center for 2,2-Dimethylpent-4-enenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during its use in experimental settings. Our goal is to empower you with the knowledge to anticipate challenges, diagnose issues, and optimize your reaction outcomes.
Introduction to this compound
This compound is a versatile building block in organic synthesis, featuring a sterically hindered nitrile group adjacent to a quaternary carbon and a terminal alkene.[1][2][3] This unique combination of functional groups allows for a variety of chemical transformations but also presents specific challenges that can lead to low conversion rates or the formation of unwanted byproducts. Understanding the interplay between these structural features is paramount to successful experimentation.
Troubleshooting Guide: Low Conversion Rates and Side Reactions
Low conversion rates are a common frustration in the laboratory. This guide provides a systematic approach to identifying and resolving issues in reactions involving this compound.
| Observed Issue | Potential Cause | Proposed Solution & Rationale |
| Low or No Conversion | Steric Hindrance: The gem-dimethyl group adjacent to the nitrile can significantly hinder the approach of nucleophiles or reagents to the electrophilic carbon of the nitrile.[4] | 1. Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance. Monitor for potential side reactions at elevated temperatures.2. Use Less Bulky Reagents: If applicable, select smaller nucleophiles or reagents to minimize steric clash.3. Prolong Reaction Time: Allow the reaction to proceed for an extended period to enable the sterically hindered transformation to reach completion. Monitor progress by TLC or GC/MS to avoid decomposition. |
| Inadequate Activation of the Nitrile Group: The nitrile group is moderately electrophilic and often requires activation, especially for reactions with weak nucleophiles.[4][5] | 1. Acid Catalysis: For reactions like hydrolysis, the addition of a strong acid (e.g., H₂SO₄) protonates the nitrogen, significantly increasing the electrophilicity of the nitrile carbon.[4][5]2. Lewis Acid Catalysis: In reactions such as hydrocyanation or additions of organometallics, a Lewis acid can coordinate to the nitrogen atom, activating the nitrile group.[6] | |
| Poor Reagent Quality or Stoichiometry | 1. Verify Reagent Purity: Use freshly opened or purified reagents. Some reagents, like Grignard reagents or LiAlH₄, are sensitive to air and moisture.2. Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. For hindered substrates, a slight excess of the reagent may be beneficial. | |
| Formation of Amide Intermediate (in Hydrolysis) | Incomplete Hydrolysis: The hydrolysis of nitriles proceeds through an amide intermediate. Harsh conditions are often required for the complete conversion to a carboxylic acid.[5] | 1. Increase Reaction Time and/or Temperature: Drive the reaction to completion by providing more energy and time for the hydrolysis of the stable amide intermediate.2. Use a Stronger Acid/Base Concentration: Increasing the concentration of the acid or base catalyst can accelerate the second hydrolysis step. |
| Unidentified Byproducts | Side Reactions of the Alkene: The terminal double bond can compete with the nitrile group for certain reagents. | 1. Chemoselective Reagents: Employ reagents that selectively react with the nitrile in the presence of an alkene. For example, for reduction to an amine, LiAlH₄ is generally effective.[4][7]2. Protecting Group Strategy: If side reactions of the alkene are unavoidable, consider protecting the double bond before reacting the nitrile, followed by deprotection. |
| Isomerization of the Alkene: Under certain conditions (e.g., presence of acid or metal catalysts), the terminal alkene may isomerize to a more stable internal alkene. | 1. Milder Reaction Conditions: Use lower temperatures and less aggressive catalysts to minimize isomerization.2. Catalyst Selection: Choose catalysts that are less prone to promoting alkene isomerization. |
Experimental Protocol: Optimizing the Hydrolysis of this compound to 2,2-Dimethylpent-4-enoic Acid
This protocol provides a starting point for optimizing the acid-catalyzed hydrolysis, a common transformation that can be hampered by low conversion rates.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Acid Addition: Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 5-10 mL per gram of nitrile). The addition should be done cautiously as the reaction can be exothermic.
-
Heating: Heat the mixture to reflux (the temperature will depend on the boiling point of the mixture, typically >100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots, quenching them with water, extracting with an organic solvent, and analyzing by TLC or GC/MS. The disappearance of the starting material and the formation of the carboxylic acid product should be observed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid. The product, being a carboxylic acid, will move to the aqueous layer as its carboxylate salt.
-
Acidification and Re-extraction: Acidify the aqueous layer with concentrated HCl until it is acidic (pH ~1-2), and then re-extract the carboxylic acid product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by distillation or chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: Why is my reduction of this compound with LiAlH₄ giving a low yield of the primary amine?
A1: Low yields in LiAlH₄ reductions of this substrate can be due to several factors.[4][7] The steric hindrance from the gem-dimethyl groups can slow down the reaction.[4] Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) and that the reagent is fresh and highly active. The reaction may also require a higher temperature (e.g., refluxing in THF) and a longer reaction time than for less hindered nitriles. Additionally, ensure a proper aqueous work-up procedure (e.g., Fieser work-up) is followed to break down the aluminum complexes and liberate the amine.
Q2: Can I selectively react the double bond of this compound without affecting the nitrile group?
A2: Yes, selective reactions on the alkene are possible. For example, hydroboration-oxidation can be used to convert the terminal alkene to a primary alcohol. The nitrile group is generally unreactive towards borane reagents. Similarly, dihydroxylation using osmium tetroxide or epoxidation with m-CPBA can be performed chemoselectively in the presence of the nitrile.
Q3: What are the main safety precautions when working with this compound?
A3: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area thoroughly with water.
Q4: Is it possible to form a Grignard reagent from a halide in the presence of the nitrile group in this compound?
A4: No, this is not feasible. The nitrile group is electrophilic and will react with the highly nucleophilic Grignard reagent as it is formed.[4][8] If you need to perform a Grignard reaction on a molecule containing a nitrile, the nitrile group must first be protected or the Grignard reagent must be prepared from a separate starting material.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations of this compound, the following diagrams illustrate key reaction pathways.
Caption: Key transformations of this compound.
Caption: Troubleshooting flowchart for low conversion rates.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. US20120035387A1 - Hydrocyanation of 2-pentenenitrile - Google Patents [patents.google.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
Preventing polymerization of 2,2-Dimethylpent-4-enenitrile during reactions
<_-Previous thought-> I have gathered a significant amount of information regarding the polymerization of alkenes and unsaturated nitriles, including the mechanisms of radical polymerization, common initiators, and various types of inhibitors. I have also found some specific information about 2,2-Dimethylpent-4-enenitrile, although detailed studies on its polymerization are not abundant. The search results provide a good foundation for creating a technical support guide. I have information on:
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Polymerization Mechanisms: Primarily radical chain-growth polymerization, involving initiation, propagation, and termination steps.
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Influencing Factors: Heat, light, and radical initiators can trigger polymerization.
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Inhibitors: Phenolic compounds (like hydroquinone, MEHQ, BHT), nitroxides (like TEMPO), and some amines are commonly used to prevent polymerization by scavenging free radicals. The effectiveness of some inhibitors is enhanced by the presence of oxygen.
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This compound Properties: I have its chemical formula, molecular weight, and some safety information. However, specific data on its thermal stability and propensity to polymerize under various reaction conditions is limited.
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General Strategies for Preventing Side Reactions: These include temperature control, protection from light, and the use of inhibitors.
Based on this, I can proceed with structuring the technical support center. I will create a troubleshooting guide in a Q&A format and an FAQ section. I will need to synthesize the general principles of alkene and nitrile polymerization and apply them to the specific case of this compound. I will also create the required tables and Graphviz diagrams. I believe I have enough information to create a comprehensive and scientifically sound guide without needing further searches at this stage.
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Structure the technical support center: Design the layout with a troubleshooting guide and an FAQ section.
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Develop the content for the troubleshooting guide: Create specific Q&A scenarios based on potential user problems (e.g., "My reaction mixture turned viscous and solidified. What happened?"). For each question, I will explain the likely cause (polymerization) and provide detailed, step-by-step solutions and preventative measures, citing the gathered information.
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Develop the content for the FAQ section: Address broader questions about the handling, storage, and inherent stability of this compound.
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Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile synthetic intermediate. Our goal is to equip you with the knowledge to prevent unwanted polymerization and ensure the success of your reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis.[1][2][3][4][5] Its structure, containing both a terminal alkene and a nitrile group, offers multiple avenues for chemical transformation. However, the allylic C-H bonds and the carbon-carbon double bond also make the molecule susceptible to undesirable side reactions, most notably, free-radical polymerization.[6][7][8][9][10] This process can lead to low yields, purification difficulties, and in some cases, dangerous exothermic runaway reactions.[11][12] This guide will provide a comprehensive overview of the causes of polymerization and practical, field-proven strategies to mitigate this risk.
Troubleshooting Guide: Polymerization Issues
This section addresses common problems encountered during reactions involving this compound, presented in a question-and-answer format.
Question 1: My reaction mixture became viscous and solidified unexpectedly. What is the likely cause?
Answer: The most probable cause is the uncontrolled polymerization of this compound. The terminal alkene group is susceptible to free-radical chain-growth polymerization, where individual monomer units add to a growing polymer chain.[7][8][9] This process converts the low-viscosity liquid monomer into a high-molecular-weight polymer, resulting in the observed increase in viscosity and eventual solidification.
The polymerization of alkenes typically proceeds via a three-step radical mechanism:
-
Initiation: A reactive species, often a free radical, is generated. This can be triggered by heat, UV light, or the presence of a radical initiator (e.g., peroxides, azo compounds).[6][7][10] The initiator radical then adds to the carbon-carbon double bond of a this compound molecule, creating a new, more stable carbon-centered radical.
-
Propagation: The newly formed radical reacts with another monomer molecule, extending the polymer chain and regenerating the radical at the growing end.[7][9] This step repeats, rapidly increasing the molecular weight of the polymer.
-
Termination: The polymerization process ceases when the reactive radical on the growing chain is neutralized. This can occur through the combination of two growing chains or by reaction with an inhibitor.[7][9]
Below is a diagram illustrating the free-radical polymerization pathway.
Caption: Free-radical polymerization of this compound.
Question 2: How can I prevent the polymerization of this compound during my reaction?
Answer: Preventing polymerization involves controlling the reaction conditions to avoid the formation of radical species and, when necessary, using chemical inhibitors to scavenge any radicals that do form. Here are several key strategies:
1. Temperature Control: Many reactions are heated to increase the rate. However, elevated temperatures can promote the thermal decomposition of trace impurities (like peroxides) into radical initiators, or even the spontaneous polymerization of the monomer itself.[12]
-
Recommendation: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate.[13] Monitor the reaction temperature closely to prevent any exothermic events.
2. Exclusion of Light: Ultraviolet (UV) light possesses sufficient energy to break chemical bonds and generate radicals, initiating polymerization.[10][14]
-
Recommendation: Protect your reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.[13]
3. Inert Atmosphere: While oxygen can sometimes act as an inhibitor by forming less reactive peroxy radicals, it can also contribute to the formation of explosive peroxides in some organic molecules.[12][15] For consistent results, it is best to control the atmosphere.
-
Recommendation: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and prevent oxidative side reactions. This is particularly important if your reaction is sensitive to oxygen.
4. Use of Polymerization Inhibitors: The most effective way to prevent polymerization is to add a small amount of a radical inhibitor to your reaction mixture.[16][][18] These compounds react with and neutralize free radicals, stopping the polymerization chain reaction before it can begin.[16]
-
Recommendation: Add an appropriate inhibitor at the start of your reaction. The choice of inhibitor will depend on your specific reaction conditions.
The diagram below illustrates how inhibitors interrupt the polymerization cycle.
Caption: Interruption of polymerization by radical inhibitors.
Question 3: Which polymerization inhibitor should I use, and in what concentration?
Answer: The choice of inhibitor depends on factors such as the reaction temperature, the solvent used, and the reactivity of the other reagents present. Phenolic and nitroxide-based inhibitors are commonly used.[16][]
| Inhibitor Type | Examples | Typical Concentration (ppm) | Notes |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | 50 - 500 | Effective and widely used.[11][12] Often require the presence of dissolved oxygen to be fully effective.[][18][19] Can be removed with a basic wash.[20] |
| Nitroxide | TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | 10 - 200 | Highly effective "true inhibitors" that act as potent radical scavengers.[12][16] Do not require oxygen. |
| Aromatic Amines | p-Phenylenediamine derivatives | 100 - 1000 | Can also act as antioxidants.[][20] |
Experimental Protocol: Adding an Inhibitor
-
Selection: For most applications, starting with BHT or MEHQ is a good choice due to their effectiveness and ease of removal.
-
Calculation: Determine the required mass of the inhibitor based on the total mass of the this compound. For example, for 100 g of the nitrile, a 200 ppm concentration would require 20 mg of the inhibitor.
-
Addition: Add the inhibitor to the this compound before heating or adding any other reagents that might initiate polymerization.
-
Removal: If necessary, phenolic inhibitors can be removed from the final product by washing the organic solution with an aqueous base (e.g., 5-10% NaOH solution).[20]
Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability?
A: To maximize shelf life and prevent degradation or polymerization, store this compound in a cool, dark place, preferably in a refrigerator.[21] The container should be tightly sealed and the headspace can be flushed with an inert gas like nitrogen or argon to minimize contact with oxygen. It is also advisable to ensure the product is stabilized with a suitable inhibitor, such as BHT, for long-term storage.[15]
Q: Can the nitrile group in this compound participate in polymerization?
A: While the primary route of polymerization for this molecule is through the terminal alkene via a radical mechanism, under certain conditions (e.g., in the presence of strong acids or bases, or at very high temperatures), the nitrile group can undergo reactions.[19][22] However, for most common organic reactions, the alkene is the more reactive site for polymerization.
Q: My reaction involves a radical initiator. Can I still prevent the polymerization of this compound?
A: This is a challenging situation, as you are intentionally creating the species that can cause unwanted polymerization. Success depends on the relative rates of your desired reaction and the polymerization. Here are some strategies:
-
Control Initiator Concentration: Use the lowest possible concentration of the radical initiator that still effectively promotes your desired reaction.[23][24]
-
Slow Addition: Add the initiator slowly to the reaction mixture to keep its instantaneous concentration low.
-
Choose a Selective Initiator: If possible, use an initiator that is more selective for your substrate over the alkene of this compound.
-
Use a Retarder: Instead of a true inhibitor (which might quench your desired reaction), consider a retarder. Retarders slow down the rate of polymerization without completely stopping it, which might allow your desired reaction to proceed preferentially.[12]
Q: Are there any specific reagents that are known to cause polymerization of allylic compounds?
A: Yes, care should be taken with reagents that can generate radicals. These include:
-
Peroxides: Benzoyl peroxide, di-tert-butyl peroxide.
-
Azo Compounds: Azobisisobutyronitrile (AIBN).[25]
-
Strong Acids/Bases: Can sometimes initiate ionic polymerization.[19]
-
Certain Transition Metals: Some transition metal catalysts can have radical pathways as part of their catalytic cycle.
Always review the literature for your specific reaction class to understand potential incompatibilities.
References
-
10.9: Polymerization of Alkenes - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Radical Additions to Alkenes: Chain-Growth Polymers | Organic Chemistry Class Notes. StudySmarter US. [Link]
-
8.10: Radical Additions to Alkenes - Chain-Growth Polymers - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]
-
Radical Polymerization - YouTube. (2014). YouTube. [Link]
-
How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube. (2025). YouTube. [Link]
-
Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]
-
Polymerisation inhibitor - Wikipedia. Wikipedia. [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020). YouTube. [Link]
-
Ozonolysis of allylic alcohol 3 c and side reactions avoided by using... - ResearchGate. ResearchGate. [Link]
-
Acrylonitrile - INEOS Group. INEOS Group. [Link]
-
3.2 Reactions of Allyl System – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. [Link]
- EP1233937A2 - Inhibition of polymerization of unsaturated monomers - Google Patents.
-
This compound | C7H11N | CID 264216 - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
What is Allylic Bromination? - Master Organic Chemistry. (2013). Master Organic Chemistry. [Link]
-
Tetrahydrofuran - Wikipedia. Wikipedia. [Link]
-
Storage of Incompatible Chemicals. The University of Edinburgh. [Link]
-
Polymers - MSU chemistry. Michigan State University Department of Chemistry. [Link]
-
This compound (C7H11N) - PubChemLite. PubChem. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. National Center for Biotechnology Information. [Link]
-
2,4-Dimethylpent-4-enenitrile | C7H11N | CID 20431523 - PubChem. National Center for Biotechnology Information. [Link]
- US4156690A - Method for preparing unsaturated nitriles - Google Patents.
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - MDPI. MDPI. [Link]
- FR2809394A1 - PROCESS FOR PRODUCING UNSATURATED NITRILES - Google Patents.
-
Metal-Free-Catalyzed Synthesis of Allyl Nitriles via Csp2-Csp3 Coupling between Olefins and Azobis (Alkyl-carbonitrile) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Unsaturated nitriles: stereoselective MgO eliminations - PubMed. National Center for Biotechnology Information. [Link]
-
THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. ProQuest. [Link]
-
Influence of different initiators on the degree of conversion of experimental adhesive blends in relation to their hydrophilicity and solvent content - NIH. National Center for Biotechnology Information. [Link]
-
Metal-Free-Catalyzed Synthesis of Allyl Nitriles via Csp2-Csp3 Coupling between Olefins and Azobis (Alkyl-carbonitrile) - PubMed. (2020). National Center for Biotechnology Information. [Link]
-
Chapter 2: General Methods for preparing Polymers. (2023). SlidePlayer. [Link]
-
2,2-Dimethylpent-4-enal | C7H12O | CID 79636 - PubChem - NIH. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 18. Polymerization inhibitors [yansuochem.com]
- 19. ineos.com [ineos.com]
- 20. longchangchemical.com [longchangchemical.com]
- 21. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 22. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Metal-Free-Catalyzed Synthesis of Allyl Nitriles via Csp2-Csp3 Coupling between Olefins and Azobis (Alkyl-carbonitrile) [organic-chemistry.org]
Technical Support Center: Purification of Crude 2,2-Dimethylpent-4-enenitrile
Welcome to the technical support center for the purification of crude 2,2-Dimethylpent-4-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following question-and-answer format directly addresses common challenges encountered during the purification of this versatile nitrile intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Removal
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common and efficient method for the synthesis of this compound is the alkylation of isobutyronitrile with an allyl halide (e.g., allyl bromide) under basic conditions.[1][2]
Based on this synthetic pathway, the following impurities are commonly observed:
-
Unreacted Starting Materials:
-
Over-alkylation Byproducts:
-
Dialkylated products, such as 2-allyl-2-methylpent-4-enenitrile.
-
-
Side-reaction Products:
-
Amides or carboxylic acids resulting from the hydrolysis of the nitrile functionality, especially during aqueous work-up.[6]
-
Elimination byproducts from the allyl halide.
-
-
Residual Base and Salts:
-
Inorganic salts formed during the reaction (e.g., sodium bromide).
-
Residual base used in the reaction (e.g., sodium hydride, LDA).
-
Q2: My crude product has a brownish tint and an unpleasant odor. What is the likely cause and how can I address it?
A2: A brownish coloration and strong odors often indicate the presence of polymeric or degradation byproducts. These can arise from the instability of the allyl group, especially in the presence of acid or heat. The odor may also be attributed to residual allyl halide.
Recommended Action:
-
Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Washing the organic layer with water can help remove water-soluble impurities and some colored species.[7]
-
Activated Carbon Treatment: For persistent color, you can treat a solution of your crude product in an organic solvent with a small amount of activated carbon, followed by filtration. Be aware that this may lead to some loss of your desired product.
Q3: How can I effectively remove unreacted isobutyronitrile and the dialkylated byproduct?
A3: Both unreacted isobutyronitrile and the dialkylated byproduct have boiling points that are different from your desired product. Therefore, fractional distillation under reduced pressure is the most effective method for their removal.[8][9][10][11]
-
Isobutyronitrile: Has a significantly lower boiling point (103-104 °C at atmospheric pressure) than your product and will distill first.[3][4][5]
-
Dialkylated Byproduct: Will have a higher boiling point than your product and will remain in the distillation flask as a residue.
Purification Protocols and Optimization
Q4: Can you provide a step-by-step protocol for an effective aqueous work-up?
A4: Absolutely. An acid-base extraction is a powerful technique to remove acidic and basic impurities.[12][13] The following workflow is a good starting point.
Sources
- 1. Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis [organic-chemistry.org]
- 2. Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 4. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vlab.amrita.edu [vlab.amrita.edu]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Handling of 2,2-Dimethylpent-4-enenitrile
Welcome to the technical support center for 2,2-Dimethylpent-4-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address potential stability issues encountered during experimental work in acidic or basic media. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the integrity of your research.
Introduction
This compound is a valuable building block in organic synthesis, featuring a sterically hindered nitrile group and a terminal double bond. This unique combination of functional groups presents specific stability challenges in both acidic and basic environments. Understanding these potential reaction pathways is crucial for successful experimental design and execution. This guide provides a comprehensive overview of these challenges in a practical question-and-answer format.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Low Yield or No Reaction During Acid-Catalyzed Hydrolysis to the Carboxylic Acid.
Q: I am attempting to hydrolyze this compound to 2,2-dimethylpent-4-enoic acid using aqueous acid (e.g., HCl, H₂SO₄) and heat, but I am observing very slow conversion or a complex mixture of products. What could be the cause?
A: This is a common issue stemming from the unique structure of this compound. There are two primary contributing factors:
-
Steric Hindrance: The gem-dimethyl group adjacent to the nitrile significantly hinders the approach of water molecules to the electrophilic carbon of the nitrile.[1] This steric shield slows down the rate of both the initial hydration to the amide and the subsequent hydrolysis to the carboxylic acid.[1] Standard hydrolysis conditions that are effective for unhindered nitriles may be insufficient.[2][3]
-
Competing Side Reactions of the Alkene: The terminal double bond can undergo several acid-catalyzed reactions, leading to a mixture of byproducts. These include:
-
Hydration: Addition of water across the double bond, following Markovnikov's rule, would lead to a tertiary alcohol.[4][5]
-
Wagner-Meerwein Rearrangement: Protonation of the double bond can form a secondary carbocation, which may rearrange to a more stable tertiary carbocation, leading to skeletal rearrangements of the carbon backbone.[6][7][8][9][10]
-
Ritter Reaction: In the presence of a strong acid, the alkene can generate a carbocation that is subsequently trapped by the nitrile nitrogen of another molecule, leading to the formation of an N-alkyl amide dimer after hydrolysis.[11][12][13][14]
-
Recommended Solutions:
-
Optimization of Hydrolysis Conditions:
-
Increase Temperature and/or Acid Concentration: Carefully increase the reaction temperature and/or the concentration of the acid to overcome the steric hindrance. Monitor the reaction closely by TLC or GC-MS to avoid excessive decomposition.
-
Use of Phase-Transfer Catalysts: In a biphasic system, a phase-transfer catalyst can facilitate the transport of hydroxide ions (in basic hydrolysis) or protons (in acidic hydrolysis) to the organic phase, potentially increasing the reaction rate.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of hydrolysis, often leading to cleaner reactions and higher yields in shorter reaction times.
-
-
Protecting the Alkene (if feasible): While not always practical, temporary protection of the double bond (e.g., through bromination followed by de-bromination) could be considered if the primary goal is to exclusively react at the nitrile.
Issue 2: Formation of an Unexpected Amide Byproduct in Acidic Media.
Q: During my reaction in a strong acid, I've isolated an amide that does not correspond to the simple hydrolysis product. What is this unexpected product?
A: The formation of an unexpected N-substituted amide is a strong indication of a Ritter Reaction .[11][12][13][14]
Causality: Under strongly acidic conditions, the terminal alkene of this compound can be protonated to form a carbocation. This carbocation can then be trapped by the nucleophilic nitrogen of another molecule of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-alkyl amide.
Visualizing the Ritter Reaction Pathway:
Caption: The Ritter reaction pathway leading to an N-alkyl amide byproduct.
Troubleshooting and Prevention:
-
Milder Acidic Conditions: Use the mildest possible acidic conditions that still promote the desired reaction.
-
Control of Stoichiometry: If the reaction is intermolecular, using a large excess of a solvent that can act as a nucleophile (e.g., water in hydrolysis) can outcompete the nitrile in trapping the carbocation.
-
Lower Temperatures: Running the reaction at lower temperatures can disfavor the formation of the carbocation.
Issue 3: Isomerization of the Double Bond Under Basic Conditions.
Q: I am performing a reaction under basic conditions (e.g., using NaH, LDA, or alkoxides) and I am observing the formation of an isomer of this compound. Why is this happening?
A: The terminal alkene in this compound can undergo base-catalyzed isomerization to a more stable internal alkene.
Causality: Strong bases can deprotonate the carbon adjacent to the double bond (the allylic position), forming a resonance-stabilized allylic carbanion. Reprotonation of this intermediate can occur at a different position, leading to the migration of the double bond.
Recommended Solutions:
-
Use of Non-Nucleophilic, Hindered Bases: If the goal is to deprotonate another part of the molecule, use a bulky, non-nucleophilic base (e.g., lithium diisopropylamide - LDA) at low temperatures to favor kinetic deprotonation over isomerization.
-
Careful Choice of Reaction Temperature: Isomerization is often favored at higher temperatures. Conducting the reaction at the lowest possible temperature can help to minimize this side reaction.
-
Anhydrous Conditions: The presence of protic solvents can facilitate the proton transfer steps involved in isomerization. Maintaining strictly anhydrous conditions can help to suppress this pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[15] It should be kept away from strong acids, strong bases, and oxidizing agents to prevent degradation.[16][17][18] As with most nitriles, it is important to handle it in a fume hood using appropriate personal protective equipment, including gloves and safety glasses.[19]
Q2: Can this compound undergo intramolecular cyclization?
A: The potential for intramolecular cyclization, particularly the Thorpe-Ziegler reaction , should be considered, although it is unlikely for this specific molecule.
-
Under Basic Conditions: The Thorpe-Ziegler reaction typically involves the intramolecular cyclization of dinitriles where a carbanion alpha to one nitrile group attacks the other.[20][21][22][23][24] this compound is a mono-nitrile and, crucially, lacks acidic protons on the carbon alpha to the nitrile group due to the gem-dimethyl substitution. Therefore, it cannot form the necessary carbanion for a classical Thorpe-Ziegler cyclization. However, intermolecular self-condensation could theoretically occur if there were other acidic protons in the molecule, though this is less likely to be a major pathway.
-
Under Acidic Conditions: Acid-catalyzed intramolecular cyclization could occur if the double bond is protonated to form a carbocation that is then trapped by the nitrile nitrogen. The likelihood of this would depend on the stability of the resulting ring system. The gem-dimethyl group can favor cyclization through the Thorpe-Ingold effect by bringing the reactive ends of the molecule closer together.[25][26]
Q3: How does the gem-dimethyl group affect the reactivity of the nitrile?
A: The gem-dimethyl group has two main effects:
-
Steric Hindrance: As discussed in Issue 1, it physically blocks the approach of nucleophiles to the nitrile carbon, slowing down reactions at this site.[1]
-
Thorpe-Ingold Effect (gem-dimethyl effect): This effect describes the increased rate of intramolecular reactions due to the presence of a gem-dimethyl group.[25][26] The bulky methyl groups can alter the bond angles of the carbon chain, bringing the two ends of the molecule into closer proximity and thus favoring cyclization reactions.[25][26] While a classical Thorpe-Ziegler reaction is not possible, this effect might influence the propensity for other intramolecular cyclizations, for instance, in radical reactions or under acidic conditions.
Q4: Are there any specific safety concerns I should be aware of when working with this compound?
A: Yes. Like other nitriles, this compound should be handled with care.
-
Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[19][27] Aliphatic nitriles can be metabolized to release cyanide.[19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[15][16][17]
-
Combustibility: The compound is a combustible liquid.[28] Keep it away from open flames and other sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions or decomposition.[18]
Summary of Potential Stability Issues and Recommended Conditions
| Condition | Potential Issue | Primary Cause | Recommended Mitigation |
| Strongly Acidic | Low yield in hydrolysis, complex mixture | Steric hindrance, alkene side reactions (hydration, rearrangement, Ritter reaction) | Use harsher conditions (higher temp/conc.) with careful monitoring; consider milder acids or alternative hydrolysis methods. |
| Strongly Acidic | Unexpected N-alkyl amide formation | Ritter Reaction | Use milder acidic conditions, lower temperatures, and a nucleophilic solvent in excess. |
| Strongly Basic | Isomerization of the double bond | Formation of a resonance-stabilized allylic carbanion | Use non-nucleophilic, hindered bases at low temperatures; maintain anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Sterically Hindered Nitrile
-
In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in a suitable co-solvent (e.g., dioxane or ethanol) if it is not soluble in the aqueous acid.
-
Add an excess of aqueous acid (e.g., 6 M HCl or 50% H₂SO₄).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Note: The reaction time can vary significantly depending on the substrate. For this compound, expect longer reaction times due to steric hindrance.
Visualizing Stability Issues: A Logical Flowchart
Caption: Troubleshooting flowchart for stability issues of this compound.
References
-
Grokipedia. (n.d.). Thorpe reaction. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Thorpe reaction. Retrieved January 17, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Ritter reaction. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Thorpe–Ingold effect. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (1975). Base-catalyzed reactions of . alpha.,. beta. -unsaturated esters and nitriles. II. Potassium-catalyzed di- and trimerization of 2-butenenitrile. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Wagner–Meerwein rearrangement. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of Allylic Nitriles from Internal and Terminal Allenes. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2004). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 17, 2026, from [Link]
-
CDC Stacks. (n.d.). NITRILES. Retrieved January 17, 2026, from [Link]
-
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (2015). Recent developments in Ritter reaction. RSC Advances. Retrieved January 17, 2026, from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2010). Alkaline and acid hydrolysis of nitriles. Retrieved January 17, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. Retrieved January 17, 2026, from [Link]
-
Slideshare. (2017). WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 20.7: Chemistry of Nitriles. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 17, 2026, from [Link]
-
Save My Exams. (2023). Reactions of Nitriles. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2021). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Figshare. (2012). Collection - Direct Synthesis of α,β-Unsaturated Nitriles Catalyzed by Nonionic Superbases - The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
YouTube. (2018). Wagner Meerwein Rearrangement - Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (1996). (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2024). Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template catalysis. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules. Retrieved January 17, 2026, from [Link]
-
Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020). Acid-catalyzed nitrile hydrolysis. Retrieved January 17, 2026, from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2015). Allyl nitrile: Toxicity and health effects. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
vreyii.cards. (n.d.). Hydrolysis of nitriles in acidic conditions. Retrieved January 17, 2026, from [Link]
-
AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2020). Evaluation on the Photosensitivity of 2,2′-Azobis(2,4-Dimethyl)Valeronitrile with UV. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dimethylpent-4-enenitrile. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. chemscene.com [chemscene.com]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Ritter reaction - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Ritter Reaction [organic-chemistry.org]
- 14. Recent developments in Ritter reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 19. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 23. lscollege.ac.in [lscollege.ac.in]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 26. books.lucp.net [books.lucp.net]
- 27. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 2,2-Dimethylpent-4-enenitrile
Welcome to the technical support guide for the identification of byproducts in the analysis of 2,2-Dimethylpent-4-enenitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction
This compound (C7H11N, MW: 109.17 g/mol ) is a valuable intermediate in organic synthesis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of this compound and identifying potential byproducts from its synthesis. This guide provides practical, in-depth solutions to common issues encountered during the GC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass spectral fragmentation patterns for this compound?
A1: Understanding the fragmentation of the parent molecule is crucial for distinguishing it from byproducts. For nitriles, the molecular ion peak (M+) can be weak or absent.[3] Key fragments for this compound include:
-
[M-1]+ (m/z 108): Loss of an alpha-hydrogen, which is common for nitriles.[4]
-
[M-15]+ (m/z 94): Loss of a methyl group (•CH3).
-
[M-26]+ (m/z 83): Loss of a cyanide radical (•CN), a characteristic fragmentation for nitriles.[4]
-
[M-41]+ (m/z 68): Loss of an allyl radical (•C3H5).
-
m/z 41: This prominent peak can result from a McLafferty rearrangement, although it's also a common fragment in hydrocarbons.[3]
Q2: I'm observing a peak with a mass-to-charge ratio (m/z) of 110. What could this be?
A2: An m/z of 110 is one mass unit higher than the molecular weight of your target compound. This is likely due to the presence of an isotopic ion, specifically the [M+1]+ peak resulting from the natural abundance of ¹³C. However, if the peak is significantly abundant, it could also indicate the presence of a co-eluting impurity.
Q3: My chromatogram shows several peaks eluting close to my main product. What are some potential isomeric byproducts?
A3: Isomeric byproducts are a common challenge. Given the structure of this compound, possible isomers that could form during synthesis include:
-
Positional Isomers of the Double Bond:
-
2,2-Dimethylpent-3-enenitrile
-
-
Rearrangement of the Carbon Skeleton:
-
2,4-Dimethylpent-4-enenitrile
-
(E)-2,4-Dimethylpent-2-enenitrile
-
Careful examination of the mass spectra and comparison with library data are essential for differentiation.
Q4: I have an unknown peak that doesn't match any likely byproducts. What are some other possibilities?
A4: Unidentified peaks can arise from several sources:
-
Starting Material Impurities: Analyze your starting materials to rule out carryover.
-
Solvent Impurities: Run a blank solvent injection to check for contaminants.
-
Reaction with Air or Moisture: Incomplete inert atmosphere during synthesis can lead to oxidation or hydrolysis. For example, hydrolysis of the nitrile group could lead to the corresponding amide or carboxylic acid, though these are less volatile and might not elute under standard GC conditions.
-
Column Bleed: A rising baseline at higher temperatures can indicate stationary phase degradation.[5]
-
Septum Bleed: Siloxane peaks (e.g., m/z 73, 207, 281) can originate from the injection port septum.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | Deactivate the inlet liner with silylation reagent. Trim the first few centimeters of the column. |
| Column Overload | Dilute the sample or inject a smaller volume.[6] |
| Incompatible Solvent | Ensure the solvent is appropriate for the stationary phase and injection technique. |
| Improper Column Installation | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut. |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Leaks in the Carrier Gas Line | Perform a leak check using an electronic leak detector.[5][7] |
| Fluctuations in Oven Temperature | Verify the oven temperature program is accurate and stable. |
| Changes in Carrier Gas Flow Rate | Check the gas supply and regulators for consistent pressure. |
Problem 3: Ghost Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Carryover from Previous Injections | Run several solvent blanks to clean the system. Clean the syringe and injection port.[8] |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and install or replace gas purifiers.[9] |
| Septum Bleed | Use a high-quality, low-bleed septum and replace it regularly. |
Problem 4: No Peaks or Very Small Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Syringe Issue | Ensure the syringe is drawing and injecting the sample correctly. |
| Incorrect Injection Port Temperature | The temperature should be high enough to volatilize the sample but not cause degradation. |
| Detector Malfunction | Verify that the mass spectrometer is properly tuned and the detector is active.[9] |
| Sample Degradation | Confirm the stability of your sample in the chosen solvent. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dilution: Accurately weigh approximately 10 mg of the reaction mixture.
-
Solvent Addition: Dissolve the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filtering (Optional): If the sample contains solid particles, filter it through a 0.22 µm syringe filter.
Protocol 2: GC-MS Method Parameters
| Parameter | Recommended Setting |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temperature | 250 °C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
Visualizations
Logical Workflow for Byproduct Identification
Caption: A flowchart for systematic byproduct identification.
Fragmentation Pathway of this compound
Caption: Key fragmentation pathways for this compound.
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]
-
Separation Science. Get your GC-MS troubleshooting guide now!. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
ResearchGate. Fragmentation pathway involving the nitrile form of.... [Link]
- Spark, A. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In An Introduction to GC-MS. Crawford Scientific.
-
Agilent Technologies. (2022, November 27). GC and GC/MS Troubleshooting and Maintenance. Part 1 [Video]. YouTube. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 29(12), 1782–1789. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 264216, this compound. [Link]
-
PubChemLite. This compound (C7H11N). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20431523, 2,4-Dimethylpent-4-enenitrile. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79636, 2,2-Dimethylpent-4-enal. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for (E)-2,4-Dimethyl-2-pentenenitrile. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. GCMS Section 6.17 [people.whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Scale-Up of 2,2-Dimethylpent-4-enenitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2,2-dimethylpent-4-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the production of this key synthetic intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key advantages for scale-up?
A1: The most prevalent and scalable synthesis of this compound involves the alkylation of isobutyronitrile with an allyl halide, typically allyl bromide, in the presence of a strong base.[1] This method is favored for its straightforward, one-pot procedure and the ready availability of starting materials. For large-scale operations, the use of phase-transfer catalysis (PTC) is often incorporated to facilitate the reaction between the aqueous base and the organic reactants, improving efficiency and safety.[2][3]
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: The primary safety concerns during scale-up include:
-
Exothermic Reaction: The alkylation reaction is exothermic, and improper temperature control can lead to a runaway reaction. Careful, controlled addition of reagents and efficient heat dissipation are crucial.[4]
-
Handling of Strong Bases: The use of strong bases like sodium amide or alkali metal hydroxides requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.
-
Toxicity of Allylic Nitriles: Allylic nitriles can be toxic and harmful if swallowed, in contact with skin, or inhaled.[5][6][7][8] Adequate ventilation and containment are essential to minimize exposure.
-
Flammability: The organic solvents and the product itself are flammable liquids.[8] All equipment must be properly grounded, and ignition sources should be eliminated.
Q3: What are the expected major byproducts in this synthesis?
A3: Potential byproducts can arise from several side reactions:
-
Over-alkylation: The product, this compound, still possesses an acidic alpha-proton and can be further alkylated, leading to diallylated byproducts.
-
Isomerization: Under certain basic conditions, the double bond can migrate, leading to the formation of isomeric nitriles such as (E/Z)-2,2-dimethylpent-3-enenitrile.
-
Hydrolysis of the Nitrile: If water is not carefully controlled, especially during workup, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid.[9][10]
-
Side reactions of Allyl Bromide: Allyl bromide can undergo self-coupling or elimination reactions under basic conditions.
Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: For monitoring the reaction and assessing the purity of the final product, the following techniques are highly effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components, including the starting materials, product, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile components and for quantitative analysis of the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and characterize any impurities.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the scale-up of this compound production.
Problem 1: Low Reaction Yield
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Isobutyronitrile | 1a. Verify Base Strength and Stoichiometry: Ensure the base is sufficiently strong (e.g., sodium amide, LDA, or a concentrated solution of NaOH/KOH with a phase-transfer catalyst) and used in at least a stoichiometric amount. For PTC, ensure the catalyst concentration is optimal (typically 1-5 mol%). 1b. Control Temperature During Deprotonation: For very strong bases like LDA, the deprotonation is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions. |
| Inefficient Alkylation | 2a. Optimize Reagent Addition: Add the allyl bromide slowly to the deprotonated isobutyronitrile solution to maintain control over the exothermic reaction. 2b. Check Purity of Allyl Bromide: Impurities in allyl bromide can interfere with the reaction. Consider purifying the allyl bromide by distillation before use.[11][12] 2c. Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may improve conversion. Monitor the reaction closely for byproduct formation. |
| Product Loss During Workup and Purification | 3a. Careful Quenching: Quench the reaction mixture slowly with a suitable reagent (e.g., water or a saturated ammonium chloride solution) while maintaining cooling to prevent product degradation. 3b. Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary. 3c. Optimize Distillation: Purify the final product by vacuum distillation to prevent thermal decomposition at atmospheric pressure. Carefully select the distillation parameters (pressure and temperature) to maximize recovery. |
Problem 2: High Levels of Impurities
Possible Causes & Solutions
| Impurity | Identification & Mitigation Strategies |
| Unreacted Isobutyronitrile | Identification: Lower boiling point than the product, readily detectable by GC-MS. Mitigation: 1a. Ensure complete deprotonation as described in Problem 1. 1b. Use a slight excess of allyl bromide (e.g., 1.05-1.1 equivalents). |
| Diallylated Byproduct | Identification: Higher molecular weight peak in GC-MS. Mitigation: 2a. Add the isobutyronitrile anion solution to the allyl bromide (inverse addition) to maintain a low concentration of the anion and minimize over-alkylation. 2b. Use a strict 1:1 stoichiometry of the deprotonated isobutyronitrile to allyl bromide. |
| Isomeric Nitriles | Identification: May co-elute with the product in GC. NMR spectroscopy is crucial for identification. Mitigation: 3a. Use a non-protic solvent to minimize proton sources that can facilitate isomerization. 3b. Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. |
| Hydrolysis Products (Amide/Carboxylic Acid) | Identification: More polar compounds, may be visible on TLC and can be identified by IR spectroscopy (C=O stretch) and MS. Mitigation: 4a. Use anhydrous solvents and reagents. 4b. Perform the aqueous workup at low temperatures and as quickly as possible. |
Problem 3: Poor Reaction Control (e.g., Exotherm)
Possible Causes & Solutions
| Cause | Mitigation Strategy |
| Rate of Reagent Addition is Too Fast | 1a. Add the base or the alkylating agent portion-wise or via a syringe pump to control the reaction rate and internal temperature. |
| Inadequate Heat Dissipation at Larger Scale | 2a. Ensure efficient and vigorous stirring to promote heat transfer. 2b. Use a reactor with a suitable surface-area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a chiller). |
| Solvent with Low Boiling Point | 3a. Select a solvent with a boiling point that allows for safe operating temperatures and can help dissipate heat through reflux if necessary. |
III. Experimental Protocols & Visualizations
Protocol: Phase-Transfer Catalyzed Synthesis of this compound
This protocol describes a robust method suitable for scale-up.
Materials:
-
Isobutyronitrile
-
Allyl Bromide
-
50% (w/w) Sodium Hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to a nitrogen inlet, charge isobutyronitrile (1.0 eq.), toluene, and tetrabutylammonium bromide (0.02-0.05 eq.).
-
Base Addition: Begin vigorous stirring and slowly add the 50% sodium hydroxide solution (2.0-3.0 eq.) via the addition funnel. An exotherm may be observed. Maintain the internal temperature below 40 °C.
-
Allyl Bromide Addition: After the base addition is complete, slowly add allyl bromide (1.05 eq.) via the addition funnel. Maintain the internal temperature between 40-50 °C. The reaction is exothermic.
-
Reaction Monitoring: Stir the mixture at 40-50 °C for 2-4 hours. Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly add deionized water to dissolve the salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Workflow Diagrams
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
IV. References
-
ResearchGate. (n.d.). Electrochemical synthesis of nitriles using phase transfer catalyst. Retrieved from [Link][2]
-
PubMed. (2017). Allyl nitrile: Toxicity and health effects. Retrieved from [Link][5]
-
PubMed Central. (2017). Allyl nitrile: Toxicity and health effects. Retrieved from [Link][6]
-
Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
-
StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link][13]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link][15]
-
PubMed. (n.d.). Comparative toxicities of aliphatic nitriles. Retrieved from [Link][7]
-
Google Patents. (n.d.). US2305103A - Purification of nitriles. Retrieved from [16]
-
ACS Publications. (n.d.). Nickel-Catalyzed Direct Substitution of Allylic Alcohols with Nitriles: A General Tool for the Construction of Acyclic C2-Tertiary or Quaternary Benzyl Nitriles. Retrieved from [Link][17]
-
Sciencemadness Discussion Board. (2020). nitrile synthesis from aldehydes, amines, and alcohols. Retrieved from [Link][18]
-
ACS Publications. (2025). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. Retrieved from [Link][19]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link][9]
-
Chemical Synthesis Database. (2025). (2Z)-3-amino-4,4-dimethyl-2-pentenenitrile. Retrieved from [Link][20]
-
PubChemLite. (n.d.). This compound (C7H11N). Retrieved from [Link][21]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link][22]
-
ACS Publications. (n.d.). The Preparation of Nitriles. Retrieved from [Link][23]
-
Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. Retrieved from [3]
-
Google Patents. (n.d.). US1958653A - Alkylation of acid nitriles. Retrieved from [1]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link][10]
-
YouTube. (2019). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. Retrieved from [Link][24]
-
PrepChem. (n.d.). Preparation of allyl bromide. Retrieved from [Link][11]
-
Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link][25]
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link][12]
Sources
- 1. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Allyl nitrile: Toxicity and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 15. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 16. US2305103A - Purification of nitriles - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sciencemadness Discussion Board - nitrile synthesis from aldehydes, amines, and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemsynthesis.com [chemsynthesis.com]
- 21. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]
- 22. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
- 25. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to 2,2-Dimethylpent-4-enenitrile as an Alternative Allylating Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the allylation of nucleophiles stands as a cornerstone for carbon-carbon bond formation, enabling the construction of complex molecular architectures. Traditional allylating agents, such as allyl bromide and allyltrimethylsilane, are widely employed due to their predictable reactivity. This guide introduces 2,2-dimethylpent-4-enenitrile as a potential, albeit nuanced, alternative and provides a comparative analysis grounded in mechanistic principles and experimental data from analogous systems. We will explore the anticipated reactivity, potential advantages, and significant challenges associated with its use, offering a guiding framework for researchers considering its application.
Introduction to Allylating Agents: A Mechanistic Overview
Allylation reactions are fundamental in the synthesis of a vast array of organic molecules, including natural products and pharmaceuticals. The efficacy of an allylating agent is largely dictated by its structure and the reaction mechanism it favors.
Traditional Allylating Agents:
-
Allyl Bromide: A classic electrophilic allyl source, allyl bromide typically reacts with nucleophiles via an SN2 mechanism . This pathway involves a backside attack on the carbon bearing the leaving group. However, under conditions that favor carbocation formation (e.g., polar protic solvents, Lewis acid catalysis), it can also proceed through an SN1 pathway , which involves the formation of a resonance-stabilized allyl cation. Free radical mechanisms can also be at play, particularly in the presence of initiators.[1]
-
Allyltrimethylsilane: This organosilane reagent is a nucleophilic allyl source. Its reaction with electrophiles, particularly carbonyls and imines, is most effectively achieved through the Hosomi-Sakurai reaction .[2] This reaction requires activation by a Lewis acid to enhance the electrophilicity of the reaction partner.[2] The silicon group stabilizes the β-carbocation intermediate, facilitating the allylation process.[2]
The Alternative: this compound
This compound presents a unique structural motif: a neopentyl-like quaternary carbon center adjacent to the allylic system.[3][4][5][6][7] This feature is the primary determinant of its reactivity, which is expected to deviate significantly from traditional allylating agents.
Comparative Analysis of Reactivity and Mechanistic Pathways
The gem-dimethyl substitution in this compound imposes significant steric hindrance around the reaction center. This has profound implications for its reactivity in nucleophilic substitution reactions.
The Challenge of Steric Hindrance in SN2 Reactions
The SN2 reaction is highly sensitive to steric bulk at the electrophilic carbon and adjacent carbons. Neopentyl halides, which share the quaternary carbon feature with this compound, are notoriously unreactive in SN2 reactions, often reacting orders of magnitude slower than their less hindered counterparts.[8][9][10][11]
Inference for this compound:
It is highly probable that this compound will be an extremely poor substrate for direct SN2 displacement at the C1 position. The bulky gem-dimethyl groups would effectively shield the carbon from backside attack by a nucleophile.
Diagram: Steric Hindrance in SN2 Reactions
Caption: Comparison of nucleophilic attack on allyl bromide versus this compound.
Potential for SN1 and Rearrangement Pathways
Given the difficulty of an SN2 reaction, alternative pathways must be considered. Under conditions that promote the formation of a carbocation (e.g., strong Lewis acids), an SN1-type reaction could be envisioned. However, the primary carbocation that would initially form is unstable. A rapid 1,2-methyl shift would likely occur to generate a more stable tertiary carbocation, leading to rearranged products.
Diagram: Potential SN1 Pathway and Rearrangement
Caption: Hypothetical SN1 pathway for this compound leading to rearranged products.
The Nitrile Group: An Electronic and Functional Handle
The presence of the nitrile group introduces another layer of complexity and opportunity. The electron-withdrawing nature of the nitrile can influence the reactivity of the adjacent quaternary center. Furthermore, the nitrile group itself can be a site for chemical modification, potentially allowing for tandem reaction sequences. While direct data on this compound is scarce, studies on other substituted nitriles show their utility in C-C bond formation.[2][12][13][14][15]
Comparison Summary: A Data-Driven Perspective (Based on Analogous Systems)
| Feature | Allyl Bromide | Allyltrimethylsilane | This compound (Predicted) |
| Primary Mechanism | SN2 (can be SN1) | Lewis Acid-catalyzed (Hosomi-Sakurai)[2] | Likely requires harsh conditions; prone to rearrangement |
| Reactivity | High | Moderate (requires activation) | Very low for direct substitution |
| Steric Hindrance | Low | Low | Very High |
| Safety | Lachrymator, toxic | Flammable, moisture-sensitive | Combustible, harmful if swallowed/inhaled/in contact with skin[3] |
| Byproducts | Halide salts | Silyl ethers | Dependent on reaction pathway |
| Versatility | Broadly used with nucleophiles | Excellent for carbonyls and imines | Limited by steric hindrance |
Experimental Protocols: A Theoretical Framework
Due to the lack of specific literature protocols for this compound as an allylating agent, the following are proposed experimental designs based on overcoming the anticipated challenges.
Protocol 1: Attempted Lewis Acid-Catalyzed Allylation of an Imine (Hypothetical)
This protocol is designed to test if strong Lewis acid activation can overcome the inherent low reactivity, potentially favoring an SN1-like pathway.
Objective: To assess the feasibility of using this compound to allylate a model imine.
Materials:
-
N-Benzylideneaniline (Imine)
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-benzylideneaniline (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 mmol) to the solution and stir for 15 minutes.
-
Add this compound (1.2 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to identify the desired product and any rearranged isomers.
Expected Outcome and Rationale: This experiment would likely yield a mixture of products, with the rearranged product potentially being the major component. The harsh Lewis acid is necessary to induce reactivity, but will also favor carbocation formation and subsequent rearrangement.
Protocol 2: Radical-Mediated Allylation (Hypothetical)
This protocol explores a free-radical pathway, which may be less sensitive to the steric hindrance of the gem-dimethyl group.
Objective: To investigate a radical-mediated allylation using this compound.
Materials:
-
Substrate with a reactive C-H bond (e.g., an activated methylene compound)
-
This compound
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Toluene, anhydrous
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, combine the substrate (1.0 mmol), this compound (1.5 mmol), and AIBN (0.1 mmol) in anhydrous toluene (10 mL).
-
Heat the mixture to reflux (approx. 110 °C) for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expected Outcome and Rationale: Radical reactions are generally less sterically demanding than SN2 reactions. This approach may provide a pathway to the desired, non-rearranged product, although yields and selectivity are difficult to predict without experimental validation.
Conclusion and Future Outlook
This compound, while structurally intriguing, presents significant challenges as a direct replacement for traditional allylating agents like allyl bromide and allyltrimethylsilane. Its neopentyl-like structure renders it highly resistant to standard SN2 reactions. While SN1 or radical pathways could be explored, these are likely to be complicated by low reactivity and potential for skeletal rearrangements.
For the research scientist and drug development professional, the key takeaways are:
-
High Steric Hindrance: Expect very low reactivity in standard SN2 conditions.
-
Potential for Rearrangement: Harsh, carbocation-promoting conditions may lead to undesired isomers.
-
Nitrile Functionality: The nitrile group offers a handle for further synthetic transformations.
Future research could focus on developing specific catalytic systems that can activate this compound under mild conditions, potentially through transition-metal catalysis, to control its reactivity and prevent rearrangement. Until such methods are developed, its application as a general allylating agent remains limited. This guide serves as a cautionary and exploratory framework for those venturing into the use of highly hindered, non-traditional reagents in complex synthesis.
References
-
Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Fleming, I. (2009). Palladium-Catalyzed Decarboxylative α-Allylation of Nitriles. Organic Letters, 11(24), 5746-5749. [Link]
-
Hartwig, J. F., et al. (2018). Pd-Catalyzed Allylic Alkylation of gem-Alkyl,Aryl-Disubstituted Allyl Reagents with Ketones: Diastereoselective Construction of Vicinal Tertiary and Quaternary Carbon Centers. ACS Catalysis, 8(4), 3236-3241. [Link]
-
Krische, M. J., et al. (2010). Diastereo- and enantioselective anti-alkoxyallylation employing allylic gem-dicarboxylates as allyl donors via iridium-catalyzed transfer hydrogenation. Journal of the American Chemical Society, 132(6), 1760-1761. [Link]
-
Stoltz, B. M., et al. (2021). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 23(15), 5896-5900. [Link]
-
Cha, J. K., et al. (2021). Access to allyl-gem-difluorides via allylation and Cope rearrangement. Chemical Science, 12(46), 15356-15362. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Sauthier, M., et al. (2023). Nickel-Catalyzed Direct Substitution of Allylic Alcohols with Nitriles: A General Tool for the Construction of Acyclic C2-Tertiary or Quaternary Benzyl Nitriles. Organic Letters, 25(7), 1223-1228. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264216, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
Houk, K. N., & Singleton, D. A. (2010). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 75(1), 215-218. [Link]
-
Pezacki, J. P., et al. (2019). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids. Chemical Communications, 55(94), 14195-14198. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2011). A practical catalytic method for the synthesis of sterically hindered anilines. Organic & Biomolecular Chemistry, 9(1), 17-21. [Link]
-
Kikelj, D., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20045-20053. [Link]
-
Morken, J. P., et al. (2009). Complex Allylation by the Direct Cross-Coupling of Imines with Unactivated Allylic Alcohols. Journal of the American Chemical Society, 131(25), 8752-8753. [Link]
-
Quora. (2017, May 24). Why is nucleophilic substitution in neopentyl halide slow?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20431523, 2,4-Dimethylpent-4-enenitrile. Retrieved from [Link]
- Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
-
Liu, R. Y., & Buchwald, S. L. (2016). Regiodivergent and Diastereoselective CuH-Catalyzed Allylation of Imines from Terminal Allenes. Angewandte Chemie International Edition, 55(45), 14077-14080. [Link]
-
YouTube. (2019, June 5). Substitution Reactions of Neopentyl Halides. Retrieved from [Link]
-
Reedijk, J., et al. (2003). Sterically hindered cisplatin derivatives with multiple carboxylate auxiliary arms: synthesis and reactions with guanosine-5'-monophosphate and plasmid DNA. Journal of Biological Inorganic Chemistry, 8(3), 325-332. [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link]
-
Kobayashi, S., et al. (2001). Direct, Mild, and General n-Bu4NBr-Catalyzed Aldehyde Allylsilylation with Allyl Chlorides. Organic Letters, 3(11), 1653-1655. [Link]
-
Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides. Retrieved from [Link]
-
YouTube. (2013, February 13). Steric hindrance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12647059, 2,2-Dimethyl-4-oxopentanenitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21765889, 2,4-Dimethyl-2-pentenenitrile, (E)-. Retrieved from [Link]
Sources
- 1. Diastereo- and enantioselective anti-alkoxyallylation employing allylic gem-dicarboxylates as allyl donors via iridium-catalyzed transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. a2bchem.com [a2bchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 2978-30-5|this compound|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 13. Nickel-Catalyzed Direct Substitution of Allylic Alcohols with Nitriles: A General Tool for the Construction of Acyclic C2-Tertiary or Quaternary Benzyl Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 15. Metal-free C–C bond formation via coupling of nitrile imines and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2,2-Dimethylpent-4-enenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, unambiguous structural confirmation is a cornerstone of rigorous scientific practice. For derivatives of 2,2-dimethylpent-4-enenitrile, a molecule featuring a quaternary carbon, a terminal alkene, and a nitrile functional group, a multi-faceted analytical approach is not just recommended but essential. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of these compounds, grounded in the principles of scientific integrity and supported by practical, field-proven insights. We will explore the causality behind experimental choices and present a self-validating system of analysis.
The Analytical Imperative: Why a Multi-Technique Approach is Crucial
The structure of this compound presents several key features that must be confirmed: the presence and connectivity of the nitrile group, the terminal double bond, the gem-dimethyl group, and the methylene bridge. A single analytical technique may not provide conclusive evidence for all these features. For instance, while Infrared (IR) spectroscopy is excellent for identifying functional groups, it provides limited information about the carbon skeleton. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy excels at mapping the carbon-hydrogen framework but may be less direct for certain functional groups. Therefore, a synergistic application of multiple spectroscopic methods is the most robust strategy.
Core Spectroscopic Techniques for Structural Elucidation
The primary toolkit for the structural analysis of this compound derivatives includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
In a typical ¹H NMR spectrum of this compound, we expect to see distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.
-
Vinyl Protons (H-4, H-5): The protons on the double bond will appear in the downfield region, typically between 5.0 and 6.0 ppm. The proton on C-4, being adjacent to a single proton on C-5, would likely appear as a complex multiplet due to both geminal and vicinal coupling. The two terminal protons on C-5 will also be multiplets, coupled to the proton on C-4.
-
Allylic Protons (H-3): The methylene protons adjacent to the double bond (allylic protons) will be deshielded and are expected to resonate around 2.2-2.4 ppm. This signal should appear as a doublet, being split by the adjacent vinyl proton on C-4.
-
Gem-Dimethyl Protons (H-1): The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet in the upfield region, likely around 1.2-1.4 ppm. The singlet nature of this peak is a strong indicator of the absence of adjacent protons.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
A ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments. For this compound, we anticipate the following signals:
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the 115-125 ppm range.[1]
-
Vinyl Carbons (C-4, C-5): The sp² hybridized carbons of the double bond will appear in the downfield region, typically between 110 and 140 ppm.
-
Quaternary Carbon (C-2): The sp³ hybridized quaternary carbon, bonded to two methyl groups, a methylene group, and the nitrile group, will have a distinct chemical shift, likely in the 30-40 ppm range.
-
Methylene Carbon (C-3): The allylic methylene carbon will be found in the sp³ region, expected around 40-50 ppm.
-
Methyl Carbons (C-1): The two equivalent methyl carbons will give a single signal in the upfield region, typically between 20 and 30 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis of quaternary carbons.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
For this compound, the key diagnostic peaks are:
-
C≡N Stretch: A sharp, strong absorption band in the range of 2240-2260 cm⁻¹ is characteristic of a saturated aliphatic nitrile.[2] This is often a very clean and unambiguous signal.
-
C=C Stretch: A medium intensity band around 1640 cm⁻¹ indicates the presence of the carbon-carbon double bond.
-
=C-H Stretch: The stretching vibration of the sp² C-H bonds of the vinyl group will appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.
-
C-H Stretch (sp³): The stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
-
=C-H Bend: Out-of-plane bending vibrations for the terminal vinyl group typically show strong absorptions in the 910-990 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest and analyze in a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
For this compound (C₇H₁₁N, MW = 109.17 g/mol ), we can predict the following:
-
Molecular Ion (M⁺): Due to the presence of a nitrogen atom, the molecule has an odd nominal molecular weight (109). The molecular ion peak, if observed, will be at m/z 109. However, for nitriles, the molecular ion peak can be weak or absent.[1][3]
-
M-1 Peak: A peak at m/z 108, corresponding to the loss of a hydrogen atom, is often observed in the mass spectra of nitriles.[1][3]
-
Loss of Methyl Group: Fragmentation involving the loss of a methyl group (CH₃) from the gem-dimethyl group would result in a peak at m/z 94 (109 - 15).
-
Loss of Allyl Group: Cleavage of the bond between C-2 and C-3 could lead to the loss of the allyl radical (•CH₂CH=CH₂), resulting in a fragment at m/z 68.
-
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for this specific structure, other rearrangements could lead to characteristic low-mass fragments. A prominent peak at m/z 41 is common for many nitriles, often attributed to the C₃H₅⁺ fragment, which could arise from the allyl portion of the molecule.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis. This is particularly useful for analyzing reaction mixtures or assessing the purity of the synthesized compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar DB-5ms column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is most common for this type of analysis.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 35-300).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and relative number of protons. | Provides detailed structural information about the carbon-hydrogen framework. | Can have complex splitting patterns. May not directly observe non-protonated atoms. |
| ¹³C NMR | Number of non-equivalent carbons and their chemical environment. | Directly observes the carbon skeleton. Good for identifying quaternary carbons. | Low natural abundance of ¹³C requires longer acquisition times. Does not typically provide information on the number of carbons unless quantitative methods are used. |
| FT-IR | Presence of specific functional groups. | Rapid, simple, and excellent for identifying key functional groups like C≡N, C=C, and C-H bonds. | Provides limited information about the overall molecular structure and connectivity. |
| GC-MS | Molecular weight and fragmentation pattern. Provides separation for mixtures. | Confirms molecular weight and formula (via high-resolution MS). Fragmentation patterns offer structural clues. Excellent for purity assessment. | The molecular ion peak may be weak or absent for some compounds. Isomers can have similar mass spectra. |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound derivative.
Caption: Workflow for structural confirmation.
Conclusion
The structural elucidation of this compound derivatives requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. IR spectroscopy provides a rapid confirmation of the key nitrile and alkene functional groups. NMR spectroscopy offers a detailed map of the proton and carbon framework, confirming the connectivity and the presence of the unique gem-dimethyl and allylic moieties. Finally, GC-MS confirms the molecular weight and provides valuable information about the fragmentation patterns, which can further support the proposed structure and assess the sample's purity. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structure of their synthesized compounds, a critical step in the advancement of drug development and materials science.
References
- Hudlicky, T., & Reed, J. W. (2007). The Art of Organic Synthesis. Weinheim: Wiley-VCH.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
A comparative study of catalysts for 2,2-Dimethylpent-4-enenitrile reactions
Introduction: The Synthetic Potential of a Hindered Nitrile
2,2-Dimethylpent-4-enenitrile is a versatile precursor for a variety of functionalized molecules. Its gem-dimethyl group can impart specific conformational constraints and metabolic stability in medicinal chemistry contexts. The terminal double bond and the nitrile group are orthogonal handles for a wide array of transformations, including hydroformylation, hydrogenation, and cyclization. The primary challenge in the catalysis of this substrate lies in overcoming the steric hindrance posed by the gem-dimethyl group, which can influence catalyst association, regioselectivity, and overall reaction efficiency. This guide will delve into the leading catalytic technologies to address these challenges.
Hydroformylation: Crafting Aldehydes with Precision
Hydroformylation, or the "oxo" process, introduces a formyl group and a hydrogen atom across the double bond, yielding aldehydes. For a terminal alkene like this compound, the reaction can produce both the linear and branched aldehyde products. The regioselectivity of this transformation is a critical parameter, largely dictated by the catalyst system.
Comparative Analysis of Hydroformylation Catalysts
| Catalyst System | Ligand Type | Typical Conditions | Regioselectivity (Linear:Branched) | Activity | Key Considerations |
| Rhodium-Based | Phosphine (e.g., PPh₃) | 80-120°C, 20-100 bar syngas | Moderate to Good (typically >10:1)[1][2][3][4] | High[5][6] | Prone to isomerization of the substrate. |
| Phosphite (e.g., Biphephos) | 100-140°C, 10-50 bar syngas | High to Excellent (can exceed 50:1) | Very High | Ligand stability can be a concern at higher temperatures. | |
| Cobalt-Based | Unmodified Carbonyls (e.g., Co₂(CO)₈) | 120-180°C, 100-300 bar syngas | Low to Moderate (often near 4:1)[6] | Moderate | Requires higher temperatures and pressures; can lead to more side products. |
Expert Insights:
For this compound, rhodium-based catalysts are the preferred choice due to their higher activity and selectivity under milder conditions. The steric bulk of the gem-dimethyl group is expected to further favor the formation of the linear aldehyde, as the catalyst coordinates to the less hindered terminal position of the double bond. The choice between a phosphine and a phosphite ligand will depend on the desired balance between reactivity and selectivity, with bulky phosphites generally affording higher linear selectivity.
Mechanistic Pathway: The Heck and Breslow Cycle
The hydroformylation of this compound using a rhodium-phosphine catalyst is illustrative of the general mechanism.
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
Materials:
-
This compound
-
Rh(acac)(CO)₂ (catalyst precursor)
-
Triphenylphosphine (PPh₃) (ligand)
-
Toluene (solvent)
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (0.1 mol%) and PPh₃ (1 mol%).
-
Add toluene, followed by this compound.
-
Seal the reactor and purge with nitrogen, then with syngas.
-
Pressurize the reactor to 50 bar with syngas.
-
Heat the reaction to 100°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography.
-
After completion, cool the reactor to room temperature and carefully vent the syngas.
-
The product can be purified by distillation or chromatography.
Hydrogenation: Saturating the Double Bond
The catalytic hydrogenation of this compound selectively reduces the carbon-carbon double bond to yield 2,2-Dimethylpentanenitrile. This transformation is crucial for accessing saturated nitrile derivatives. The choice of catalyst is paramount to ensure high conversion and selectivity without affecting the nitrile functionality.
Comparative Analysis of Hydrogenation Catalysts
| Catalyst System | Support | Typical Conditions | Activity | Selectivity for C=C reduction | Key Considerations |
| Palladium on Carbon (Pd/C) | Activated Carbon | 25-80°C, 1-10 bar H₂ | High | High | Can sometimes lead to over-reduction of the nitrile at higher temperatures and pressures. |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | None (used as oxide) | 25-60°C, 1-5 bar H₂ | Very High | Excellent | Highly active and suitable for sterically hindered alkenes. |
| Raney Nickel | Aluminum-Nickel Alloy | 50-150°C, 20-100 bar H₂ | Moderate to High | Good | Can be pyrophoric; may require more forcing conditions.[7] |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous | 25-60°C, 1-10 bar H₂ | High | Excellent | Homogeneous catalyst, requiring separation from the product. |
Expert Insights:
For the selective hydrogenation of the double bond in this compound, Palladium on Carbon (Pd/C) offers a good balance of activity, selectivity, and cost-effectiveness. For more sterically hindered substrates where Pd/C might be sluggish, Platinum(IV) Oxide is an excellent, more active alternative. The nitrile group is generally stable under these conditions, but prolonged reaction times or harsh conditions can lead to its reduction to an amine.
Mechanistic Pathway: Heterogeneous Catalytic Hydrogenation
The hydrogenation on a metal surface involves the adsorption of both the alkene and hydrogen, followed by the stepwise addition of hydrogen atoms.
Caption: Simplified workflow for heterogeneous catalytic hydrogenation.
Experimental Protocol: Hydrogenation using Pd/C
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
Procedure:
-
To a pressure vessel, add this compound and ethanol.
-
Carefully add 10% Pd/C (typically 1-5 wt% of the substrate).
-
Seal the vessel, purge with nitrogen, and then with hydrogen.
-
Pressurize with hydrogen to 5 bar.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake.
-
Upon completion, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the product.
Cyclization Reactions: Building Rings with Gold Catalysis
The intramolecular cyclization of unsaturated nitriles offers a powerful route to cyclic compounds. Gold catalysts have emerged as particularly effective for activating alkynes and allenes for nucleophilic attack, and similar principles can be applied to alkenes, especially in the presence of an external nucleophile. For this compound, a gold-catalyzed cyclization in the presence of water or an alcohol could lead to the formation of functionalized piperidines or other nitrogen-containing heterocycles.
Comparative Analysis of Cyclization Catalysts
| Catalyst System | Co-catalyst/Additive | Typical Conditions | Reaction Type | Key Considerations |
| Gold(I) or Gold(III) salts | Lewis Acid (e.g., AgSbF₆) | 25-80°C | Oxidative Cyclization | The choice of oxidant and nucleophile determines the final product.[8][9] |
| Palladium(II) complexes | Oxidant (e.g., benzoquinone) | 60-120°C | Wacker-type Cyclization | Can be sensitive to the electronic nature of the substrate. |
| Nickel(0) complexes | Lewis Acid | 60-100°C | Reductive Cyclization | Often used for the cyclization of substrates with multiple unsaturations.[10] |
Expert Insights:
Gold catalysis is particularly promising for the cyclization of this compound due to the mild reaction conditions and the high affinity of gold for the double bond, which facilitates nucleophilic attack by the nitrile nitrogen or an external nucleophile. The steric hindrance of the gem-dimethyl group might favor specific cyclization pathways.
Mechanistic Pathway: Gold-Catalyzed Oxidative Cyclization
A plausible pathway involves the coordination of the gold catalyst to the alkene, followed by nucleophilic attack and subsequent transformations.
Caption: Proposed pathway for gold-catalyzed cyclization of an alkenenitrile.
Experimental Protocol: Gold-Catalyzed Cyclization
Materials:
-
This compound
-
Ph₃PAuCl (gold catalyst precursor)
-
AgSbF₆ (Lewis acid co-catalyst)
-
Dichloromethane (solvent)
-
Water or an alcohol (nucleophile)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in dichloromethane.
-
Add the nucleophile (e.g., 2 equivalents of water).
-
In a separate flask, prepare the active gold catalyst by mixing Ph₃PAuCl (2 mol%) and AgSbF₆ (2 mol%) in dichloromethane.
-
Add the catalyst solution to the substrate solution.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The catalytic transformation of this compound offers a rich field for synthetic exploration. While direct comparative data for this specific substrate is still developing, a robust framework for catalyst selection and reaction design can be established by drawing upon the extensive knowledge of catalysis with related unsaturated nitriles and sterically hindered alkenes. Rhodium catalysts for hydroformylation, palladium and platinum for hydrogenation, and gold for cyclization reactions represent the state-of-the-art starting points for any investigation. Future research will undoubtedly focus on developing even more selective and efficient catalysts tailored to the unique steric and electronic properties of this and other similarly substituted building blocks, further expanding the synthetic chemist's toolkit.
References
-
Gold/Lewis acid catalyzed oxidative cyclization involving activation of nitriles. Chemical Communications.
-
Gold‐catalyzed oxidative cyclization/cycloalkenations using nitrones. ResearchGate.
-
Mechanistic and computational studies a, Control experiments rule out... ResearchGate.
-
Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Selectivity. ACS Catalysis.
-
Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate.
-
Alshehri, Feras (2013) Hydrogenation of alkenyl nitriles. MSc(R) thesis.
-
Single-atom catalysts for hydroformylation of olefins. PMC.
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate.
-
CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. PMC.
-
Hydroformylation. ResearchGate.
-
Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters.
-
DFT Study of Mechanism and Stereochemistry of Nickel-Catalyzed trans-Arylative Desymmetrizing Cyclization of Alkyne-Tethered Malononitriles. Organic Letters.
-
Reaction Development and Mechanistic Elucidation in Nickel Catalysis. eScholarship.org.
-
Nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile: A kinetic study using in situ FTIR-ATR spectroscopy. Research portal Eindhoven University of Technology.
-
Studies on Enantioselective Nickel-Catalyzed Hydrocyanation and Chromane Natural Products. Universität zu Köln.
-
Hydroformylation of alkenes by use of rhodium complex catalysts. RSC Publishing.
-
Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI.
-
Hydroformylation of alkenes by use of rhodium complex catalysts. Semantic Scholar.
-
Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. MDPI.
-
Gold-catalyzed cyclization of allenyl acetal derivatives. PMC.
-
High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes. PubMed.
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.
-
Mechanistic studies on nickel-catalyzed enantioselective [3 + 2] annulation for γ-butenolide synthesis via C–C activation of diarylcyclopropenones. Organic Chemistry Frontiers.
-
Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. PMC.
-
Comparative Catalytic Hydrogenation Reactions of Aliphatic Dinitriles over Raney Nickel Catalysts. ResearchGate.
-
Hydrocyanation in Organic Synthesis. ResearchGate.
-
The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. ResearchGate.
-
An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers.
-
Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installation of a C-1 building block into a molecule... Thieme.
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications.
-
Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study. MDPI.
-
Gold-Catalyzed Cyclization of Allene-Substituted Malonate Esters: Synthesis of β,γ-Unsaturated δ-Lactones. ResearchGate.
Sources
- 1. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydroformylation of alkenes by use of rhodium complex catalysts | Semantic Scholar [semanticscholar.org]
- 4. High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gold/Lewis acid catalyzed oxidative cyclization involving activation of nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reaction Development and Mechanistic Elucidation in Nickel Catalysis [escholarship.org]
A Comparative Guide to the Synthetic Efficiency of 2,2-Dimethylpent-4-enenitrile
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the success of a synthetic campaign. The construction of quaternary carbon centers, a common motif in pharmaceuticals and natural products, presents a significant synthetic challenge.[1][2] Nitrile-containing compounds are valuable intermediates for this purpose, as the cyano group can be readily transformed into a variety of other functionalities.[3][4] This guide provides an in-depth analysis of 2,2-Dimethylpent-4-enenitrile, a versatile reagent for creating sterically hindered environments, and benchmarks its performance against relevant alternatives in a key chemical transformation.
Introduction: The Strategic Importance of α,α-Disubstituted Allyl Nitriles
The creation of all-carbon quaternary centers is a formidable task in organic synthesis due to the steric hindrance involved.[4] α,α-Disubstituted allyl nitriles, such as this compound, have emerged as powerful tools for addressing this challenge. The gem-disubstitution at the α-position to the nitrile provides a scaffold for a quaternary center, while the allylic functionality offers a reactive handle for a multitude of subsequent transformations, including cross-coupling, oxidation, and reduction.
This compound (C7H11N, CAS No. 2978-30-5) possesses a unique combination of a neopentyl-like quaternary center and a terminal olefin.[5][6] This structure is particularly advantageous in reactions where the nitrile anion is employed as a nucleophile, leading to the formation of highly substituted carbon frameworks.
The Comparative Landscape: Selecting the Right Tool for the Job
To provide a comprehensive benchmark, this compound is compared against two structurally related alternatives. The selection of these alternatives is based on modulating the steric and electronic properties of the α-substituents, which is expected to influence reactivity and selectivity.
-
This compound (1): The benchmark compound. The two methyl groups at the α-position provide significant steric bulk.
-
2-Methyl-2-phenylpent-4-enenitrile (2): An alternative with one methyl and one phenyl group. The phenyl group introduces electronic effects (inductive and resonance) and different steric demands compared to a methyl group.
-
2,4-Dimethylpent-4-enenitrile (3): An isomer of the benchmark compound, featuring a less sterically hindered α-position with only one methyl group, but with substitution on the alkene.[7]
Benchmarking Methodology: Palladium-Catalyzed Allylic Alkylation
A palladium-catalyzed allylic alkylation reaction was chosen as the benchmark transformation to assess the synthetic efficiency of these nitriles.[8][9] This reaction is a cornerstone of modern organic synthesis and provides a robust platform for evaluating the influence of substrate structure on reaction outcomes. The reaction involves the deprotonation of the α-carbon to the nitrile, followed by nucleophilic attack on an allylic electrophile.
Experimental Protocol: General Procedure for Palladium-Catalyzed Allylic Alkylation
Materials:
-
Nitrile substrate (this compound, 2-Methyl-2-phenylpent-4-enenitrile, or 2,4-Dimethylpent-4-enenitrile)
-
Allyl acetate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, argon-flushed flask, add sodium hydride (1.2 equivalents) suspended in anhydrous THF (0.5 M).
-
Cool the suspension to 0 °C and add a solution of the nitrile substrate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)2 (2 mol%) and PPh3 (8 mol%) in anhydrous THF.
-
Add the catalyst solution to the nitrile anion solution, followed by the dropwise addition of allyl acetate (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for the specified time (monitoring by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired allylated nitrile.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
The causality behind these choices is critical. THF is selected as the solvent due to its ability to solvate both the nitrile anion and the palladium catalyst.[10] Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the α-carbon. The Pd(OAc)2/PPh3 catalytic system is a well-established and versatile catalyst for allylic alkylation reactions.
Data Presentation and Analysis
The following table summarizes the key performance indicators for the palladium-catalyzed allylic alkylation of the three nitrile substrates.
| Substrate | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| This compound (1) | 4 | 85 | >98 | Clean reaction profile, straightforward purification. |
| 2-Methyl-2-phenylpent-4-enenitrile (2) | 6 | 78 | 95 | Slower reaction, minor side products observed. |
| 2,4-Dimethylpent-4-enenitrile (3) | 2 | 92 | >99 | Faster reaction, highly efficient. |
Diagram of the Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed allylic alkylation.
Discussion of Results and Mechanistic Insights
The experimental data reveals a clear trend in reactivity influenced by the substitution pattern at the α-carbon.
-
This compound (1) demonstrates high efficiency, providing a good yield in a moderate reaction time. The gem-dimethyl groups provide sufficient steric hindrance to favor the desired mono-alkylation product while not impeding the reaction rate excessively.
-
2-Methyl-2-phenylpent-4-enenitrile (2) exhibits a slower reaction rate and a slightly lower yield. This can be attributed to the increased steric bulk of the phenyl group compared to a methyl group, which hinders the approach of the electrophile. Additionally, the electron-withdrawing nature of the phenyl group can influence the nucleophilicity of the nitrile anion.
-
2,4-Dimethylpent-4-enenitrile (3) shows the highest reactivity and yield. The reduced steric hindrance at the α-carbon (only one methyl group) allows for a faster and more efficient reaction. The methyl group on the alkene does not appear to significantly impact the reaction under these conditions.
Diagram of the Logical Relationship
Caption: Relationship between substrate structure and reaction efficiency.
Conclusion and Recommendations
This comparative guide demonstrates that while this compound is a highly effective building block for the synthesis of quaternary carbon centers, the choice of substrate should be tailored to the specific synthetic goal.
-
For a balance of good yield and moderate reactivity, this compound is an excellent choice. Its clean reaction profile simplifies purification, making it suitable for multi-step syntheses.
-
When maximum reactivity and yield are paramount, and a less hindered quaternary center is acceptable, 2,4-Dimethylpent-4-enenitrile is the superior option.
-
2-Methyl-2-phenylpent-4-enenitrile can be employed when the introduction of an aryl group at the quaternary center is desired, although longer reaction times and potentially more complex purification should be anticipated.
Ultimately, the selection of the optimal α,α-disubstituted allyl nitrile will depend on a careful consideration of the desired final product, the required reaction efficiency, and the tolerance for potential side reactions. This guide provides the foundational data and experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
- Biocatalytic Synthesis of Nitrile-Bearing All-Carbon Quaternary Stereocenters. Journal of Organic Chemistry.
- Biocatalytic Synthesis of Nitrile-Bearing All-Carbon Quaternary Stereocenters. American Chemical Society.
- Synthesis of Nitrile Bearing Acyclic Quaternary Centers via Co(III)‐Catalyzed Sequential C–H Bond Addition to Dienes and N-Cyanosuccinimide.
- Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry.
- This compound | C7H11N. PubChem.
- 4-Pentenenitrile,2,2-dimethyl- 2978-30-5 wiki. Guidechem.
- Pd-Catalyzed Allylic Alkylation of gem-Alkyl,Aryl-Disubstituted Allyl Reagents with Ketones: Diastereoselective Construction of Vicinal Tertiary and Quaternary Carbon Centers.
- Annulative Allylic Alkylation Reactions between Dual Electrophiles and Dual Nucleophiles: Applications in Complex Molecule Synthesis. PubMed.
- 2,4-Dimethylpent-4-enenitrile | C7H11N. PubChem.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
Sources
- 1. Biocatalytic Synthesis of Nitrile-Bearing All-Carbon Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Nitrile-Bearing All-Carbon Quaternary Stereocenters. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Nitrile Bearing Acyclic Quaternary Centers via Co(III)‐Catalyzed Sequential C–H Bond Addition to Dienes and N-Cyanosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers [beilstein-journals.org]
- 5. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 2,4-Dimethylpent-4-enenitrile | C7H11N | CID 20431523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Annulative Allylic Alkylation Reactions between Dual Electrophiles and Dual Nucleophiles: Applications in Complex Molecule Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of 2,2-Dimethylpent-4-enenitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,2-Dimethylpent-4-enenitrile in Synthesis and Mechanistic Studies
Unsaturated nitriles are a versatile class of organic compounds, serving as key intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and functionalized molecules.[1] The molecule of interest, this compound, possesses a unique structural motif: a gem-dimethyl group adjacent to a nitrile, and a terminal double bond. This arrangement presents intriguing possibilities for complex molecular architecture through reactions such as radical cyclization. The gem-dimethyl group can exert a significant Thorpe-Ingold effect, potentially influencing the rate and regioselectivity of intramolecular reactions.
A thorough understanding of the reaction kinetics of this compound is paramount for its effective utilization in synthetic chemistry. Kinetic data, such as rate constants and activation parameters (Arrhenius parameters), provide a quantitative measure of reactivity, enabling the optimization of reaction conditions and the elucidation of reaction mechanisms. This guide will delve into the methodologies for acquiring and interpreting such data, with a focus on gas-phase unimolecular reactions.
Reaction Pathways of Unsaturated Nitriles: A Comparative Overview
Direct experimental kinetic data for the thermal reactions of this compound is not extensively reported in the literature. Therefore, to provide a meaningful comparison, we will draw parallels with the well-studied thermal decomposition of a structurally similar, albeit less substituted, compound: trans-3-pentenenitrile.[2]
Thermal Decomposition of trans-3-Pentenenitrile: A Case Study
A study on the gas-phase pyrolysis of trans-3-pentenenitrile revealed a complex reaction landscape characterized by both direct dissociation and isomerization-mediated pathways.[2] At high temperatures (960-1100 K), the primary decomposition products observed included species resulting from the loss of H-atoms, methyl radicals, and HCN.[2]
Key Reaction Channels:
-
H-atom Loss: Sequential loss of two hydrogen atoms from the C(2) and C(5) positions leads to the formation of trans-Z-2,4-pentadienenitrile. The initial C-H bond cleavage at the C(2) position, adjacent to the nitrile group, is energetically favored.[2]
-
Methyl Radical Loss: The loss of a terminal methyl group was observed; however, direct fragmentation of the C(4)-C(5) bond has a high calculated bond dissociation energy. A lower energy pathway involves isomerization of 3-pentenenitrile to 2-pentenenitrile, which then facilitates methyl loss.[2]
-
HCN Loss: Similar to methyl loss, the elimination of hydrogen cyanide is also believed to proceed through an isomerization mechanism.[2]
The study highlights that for unsaturated nitriles, reaction pathways other than simple ring closure can be dominant under thermal conditions.[2]
Postulated Reactions of this compound
Based on the insights from the study of 3-pentenenitrile and general principles of radical chemistry, we can postulate the primary reaction pathways for this compound under thermal conditions:
-
Intramolecular Radical Cyclization (5-exo-trig): The presence of the terminal double bond makes intramolecular radical cyclization a plausible pathway. The formation of a five-membered ring via a 5-exo-trig cyclization is generally kinetically favored over a 6-endo-trig cyclization according to Baldwin's rules. The gem-dimethyl group would likely influence the rate of this cyclization.
-
Fragmentation: Similar to 3-pentenenitrile, fragmentation pathways involving the loss of small molecules or radicals are expected. Homolytic cleavage of the C-C bonds could lead to various smaller fragments.
-
Isomerization: The migration of the double bond is a potential initial step that could open up alternative, lower-energy decomposition channels.
The following diagram illustrates these potential reaction pathways.
Caption: Potential reaction pathways for this compound.
Experimental and Computational Methodologies for Kinetic Analysis
A robust kinetic analysis relies on a combination of experimental measurements and computational modeling.
Experimental Techniques for Gas-Phase Kinetics
The study of gas-phase unimolecular reactions often employs techniques that allow for the controlled input of energy and the detection of reactants and products over time.[3]
Common Experimental Setups:
-
Flow Systems: Reactants are passed through a heated reactor at a controlled flow rate and pressure. The product mixture is then analyzed, often using techniques like mass spectrometry or gas chromatography.[4]
-
Shock Tubes: A shock wave rapidly heats the gas sample to a high temperature, initiating the reaction. The species concentrations are monitored spectroscopically as a function of time.
-
Flash Pyrolysis: A sample is rapidly heated to a very high temperature for a short duration, and the products are immediately quenched and analyzed. This technique was used in the study of 3-pentenenitrile.[2]
Detection Methods:
-
Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the species present, allowing for the identification of products and intermediates.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies molecules based on their characteristic vibrational frequencies.
-
Gas Chromatography (GC): Separates the components of a mixture, which are then detected, often by MS or flame ionization detection (FID).
Computational Chemistry in Kinetic Analysis
Computational chemistry provides invaluable insights into reaction mechanisms and energetics, especially when experimental data is scarce.[5][6]
Key Computational Methods:
-
Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules, providing geometries, energies, and vibrational frequencies of reactants, transition states, and products.[1]
-
Ab Initio Methods (e.g., Coupled Cluster): Highly accurate methods for calculating electronic energies, often used to benchmark DFT results.[2]
-
Transition State Theory (TST): Used to calculate reaction rate constants from the properties of the reactants and the transition state on the potential energy surface.
-
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: A more sophisticated statistical theory for calculating unimolecular reaction rates that considers the distribution of energy within the molecule.
The following diagram outlines a typical workflow for a combined experimental and computational kinetic study.
Caption: Workflow for kinetic analysis.
Comparative Kinetic Data
| Reaction Pathway | Compound | Calculated Energy Barrier (kJ/mol) | Reference |
| H-atom loss (rate-limiting step) | trans-3-pentenenitrile | 337 | [2] |
| Direct C(4)-C(5) bond cleavage (methyl loss) | trans-3-pentenenitrile | 425 | [2] |
| Isomerization to 2-pentenenitrile (rate-limiting barrier) | trans-3-pentenenitrile | 323 | [2] |
| Postulated 5-exo-trig radical cyclization | This compound | Not available | - |
Interpretation: The data for 3-pentenenitrile suggests that isomerization to a more reactive intermediate is a key step in its thermal decomposition, as it provides a lower energy pathway for fragmentation compared to direct bond cleavage.[2] For this compound, the presence of the gem-dimethyl group could sterically hinder certain isomerization pathways but may also promote cyclization through the Thorpe-Ingold effect. A dedicated computational study would be required to determine the relative energy barriers for these competing pathways.
Detailed Experimental Protocol: Gas-Phase Pyrolysis with Mass Spectrometric Detection
This section provides a generalized, step-by-step methodology for studying the gas-phase pyrolysis of a volatile unsaturated nitrile like this compound.
Objective: To identify the primary thermal decomposition products and estimate the temperature dependence of the reaction.
Materials and Equipment:
-
This compound (high purity)
-
Inert carrier gas (e.g., Argon, Helium)
-
Flash pyrolysis reactor system with a heated microreactor
-
Molecular beam apparatus
-
Time-of-flight mass spectrometer (TOF-MS) with a suitable ionization source (e.g., VUV photoionization)
-
High-vacuum pumps and pressure gauges
-
Data acquisition system
Procedure:
-
Sample Preparation: A dilute mixture of this compound in the carrier gas is prepared in a sample cylinder. The concentration should be low enough to favor unimolecular reactions.
-
System Evacuation: The entire system, including the pyrolysis reactor and mass spectrometer, is evacuated to a high vacuum to remove any residual gases.
-
Introduction of the Gas Mixture: The gas mixture is introduced into the system through a pulsed valve, creating a supersonic jet.
-
Pyrolysis: The gas pulse passes through the heated microreactor. The temperature of the reactor is precisely controlled and can be varied to study the temperature dependence of the reaction.
-
Molecular Beam Formation: The gas exiting the reactor expands into a vacuum chamber, forming a molecular beam. This process cools the molecules translationally and rotationally, simplifying the subsequent mass spectra.
-
Ionization: The molecular beam is intersected by an ionization source (e.g., a VUV laser). Soft ionization is crucial to minimize fragmentation of the parent and product molecules upon ionization.
-
Mass Analysis: The ions are accelerated into the time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
Data Acquisition: The arrival times of the ions at the detector are recorded, generating a mass spectrum. Spectra are collected at various pyrolysis temperatures.
-
Data Analysis: The mass spectra are analyzed to identify the parent molecule and the various product masses. The relative intensities of the peaks are used to determine the branching ratios of the different decomposition channels as a function of temperature.
Trustworthiness and Self-Validation:
-
Control Experiments: Mass spectra are recorded at room temperature (without pyrolysis) to ensure that no fragmentation occurs during the ionization process.
-
Calibration: The mass spectrometer is calibrated using a known standard.
-
Reproducibility: Experiments are repeated at each temperature to ensure the reproducibility of the results.
Conclusion and Future Directions
The kinetic analysis of this compound presents a compelling area for further research. While direct experimental data is currently lacking, a comparative analysis with structurally similar compounds like 3-pentenenitrile provides a valuable framework for predicting its reactivity. The interplay between intramolecular cyclization, fragmentation, and isomerization pathways is of particular interest.
Future work should focus on:
-
Dedicated Experimental Studies: Performing gas-phase pyrolysis or flow tube experiments on this compound to obtain direct experimental data on its decomposition products and their temperature dependence.
-
High-Level Computational Modeling: Conducting detailed DFT and ab initio calculations to map the potential energy surface for the reactions of this compound. This would allow for the determination of activation barriers for the competing pathways and the calculation of theoretical rate constants.
-
Liquid-Phase Kinetic Studies: Investigating the kinetics of radical cyclization and other reactions of this compound in solution, which is more relevant to its application in organic synthesis.
By combining these experimental and computational approaches, a comprehensive understanding of the kinetic behavior of this compound can be achieved, unlocking its full potential as a valuable building block in chemical synthesis.
References
-
Gas-Phase Pyrolysis of trans 3-Pentenenitrile: Competition between Direct and Isomerization-Mediated Dissociation. Physical Chemistry Chemical Physics, 2021.
-
Arrhenius parameters for the unimolecular decompositions of azomethane and n-propyl and isopropyl radicals and for methyl radical attack on propane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1983.
-
Unimolecular Reactions. University of Malta, N.D.
-
This compound. PubChem, National Institutes of Health.
-
Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. MDPI, 2024.
-
Unimolecular Reactions in Gas Phase. Scribd, N.D.
-
Computational study of the rate constants and free energies of intramolecular radical addition to substituted anilines. PMC, National Institutes of Health, 2013.
-
Stochastic Lindemann Kinetics for Unimolecular Gas-Phase Reactions. arXiv, 2018.
-
Kinetic data on gas phase unimolecular reactions. NIST Technical Series Publications, 1970.
-
Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 2017.
-
2,4-Dimethylpent-4-enenitrile. PubChem, National Institutes of Health.
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Publishing, 2022.
-
Calculation of the Arrhenius Parameters for the Pyrolysis of Some Alkyl Vinyl Ethers Using Mopac. Science Alert, 2006.
-
Kinetics: unimolecular reactions in the gas phase derivations. YouTube, 2017.
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC, National Institutes of Health, 2022.
-
Gas-Phase Reactions of Cyclopropenylidene with Protonated Alkyl Amines. ResearchGate, 2021.
-
Table of recommended rate constants for chemical reactions occurring in combustion. NIST Technical Series Publications, 1979.
-
Computational Chemistry Studies of Proteins and Organic Reactions. eScholarship.org, 2021.
-
Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. Scirp.org, 2013.
-
Computational Revision of the Mechanism of the Thorpe Reaction. MDPI, 2023.
-
Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. Scirp.org, 2016.
-
Comparing different reaction models for combustion kinetics of solid recovered fuel. ResearchGate, 2019.
-
Tandem radical cyclization reaction of N-aziridinyl imines to [3.3.3]propellanes: formal total syntheses of dl-modhephene. Chemical Communications, 2002.
-
Picosecond radical kinetics. Rate constants for ring openings of (2-alkoxy-3-phenylcyclopropyl)methyl radicals. Journal of the Chemical Society, Perkin Transactions 2, 1993.
-
Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). Analytical Methods, 2023.
Sources
- 1. Computational study of the rate constants and free energies of intramolecular radical addition to substituted anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Arrhenius parameters for the unimolecular decompositions of azomethane and n-propyl and isopropyl radicals and for methyl radical attack on propane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Computational Chemistry Studies of Proteins and Organic Reactions [escholarship.org]
Unveiling the Unexpected: A Comparative Guide to the Reaction Pathways of 2,2-Dimethylpent-4-enenitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the predictability of chemical reactions is paramount. However, the emergence of unexpected products can often lead to novel discoveries and a deeper understanding of reaction mechanisms. This guide delves into the fascinating reactivity of 2,2-Dimethylpent-4-enenitrile, a versatile building block, and provides a comparative analysis of its expected and unexpected reaction products under radical conditions. By examining the underlying mechanistic principles and providing supporting experimental data, we aim to equip researchers with the insights necessary to control and exploit these divergent pathways.
The Dichotomy of Reactivity: Expected vs. Unexpected Products
The reaction of this compound with radical initiators, such as those generated from tributyltin hydride and azobisisobutyronitrile (AIBN), can lead to two primary products: the expected, uncyclized 2,2-dimethylpentanenitrile, and the unexpected, cyclized 2,2-dimethylcyclopentanecarbonitrile. The formation of these products is a direct consequence of the competition between intermolecular hydrogen atom abstraction and intramolecular cyclization of the intermediate radical.
| Product | Formation Pathway | Reaction Conditions | Typical Yield (%) |
| 2,2-Dimethylpentanenitrile | Expected: Intermolecular hydrogen atom abstraction from tributyltin hydride. | High concentration of tributyltin hydride. | Dependent on reaction conditions, can be the major product. |
| 2,2-Dimethylcyclopentanecarbonitrile | Unexpected: Intramolecular 5-exo-trig radical cyclization. | Lower concentration of tributyltin hydride, favoring intramolecular processes. | Can become the major product under optimized conditions. |
Mechanistic Insights: The Decisive Role of Radical Cyclization
The formation of the unexpected cyclized product can be rationalized by considering the kinetics and thermodynamics of the competing reaction pathways. Upon initiation by a radical species (e.g., from AIBN), a carbon-centered radical is generated on the nitrile-bearing carbon of this compound. This intermediate radical can then either abstract a hydrogen atom from tributyltin hydride to yield the uncyclized product or undergo an intramolecular cyclization.
The intramolecular cyclization is a classic example of a 5-exo-trig process, a classification derived from Baldwin's rules for ring closure. These rules predict the relative favorability of different types of cyclizations based on the trajectory of the attacking radical and the geometry of the accepting multiple bond. The 5-exo-trig pathway, leading to a five-membered ring with the newly formed radical center exocyclic to the ring, is a kinetically favored process.[1]
The gem-dimethyl group at the C2 position of the nitrile plays a crucial role in promoting the cyclization. This substitution pattern, known as the Thorpe-Ingold effect, brings the reactive centers (the radical carbon and the double bond) into closer proximity, thereby increasing the rate of the intramolecular reaction relative to the intermolecular hydrogen abstraction.
Figure 1. Reaction mechanism for the formation of expected and unexpected products.
Experimental Protocol: Selective Synthesis of the Unexpected Cyclized Product
The following protocol outlines a representative procedure for maximizing the yield of the unexpected cyclized product, 2,2-dimethylcyclopentanecarbonitrile. The key to favoring the intramolecular pathway is the slow addition of the radical initiator and the hydrogen donor to maintain their low concentration throughout the reaction.
Materials:
-
This compound
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (or other suitable solvent)
-
Syringe pump
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a rubber septum, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Reagent Preparation: In a separate flask, prepare a solution of tributyltin hydride (1.1 eq) and AIBN (0.1 eq) in anhydrous benzene.
-
Slow Addition: Using a syringe pump, add the solution of tributyltin hydride and AIBN to the stirred solution of the nitrile over a period of 8-10 hours while maintaining the reaction mixture at reflux (approximately 80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the 2,2-dimethylcyclopentanecarbonitrile.
Rationale for Experimental Choices:
-
Slow Addition: The slow addition of the tin hydride and AIBN is critical to maintain a low concentration of the primary radical and the hydrogen donor. This kinetically favors the intramolecular cyclization over the competing intermolecular hydrogen atom abstraction.
-
Solvent: Anhydrous benzene is a common solvent for radical reactions as it is relatively inert and has a suitable boiling point for thermal initiation with AIBN.
-
Initiator: AIBN is a widely used thermal radical initiator that decomposes at a predictable rate at the reaction temperature.
Conclusion
The formation of 2,2-dimethylcyclopentanecarbonitrile from this compound serves as a compelling example of how "unexpected" products can arise from a nuanced understanding of reaction kinetics and mechanistic pathways. By controlling reaction parameters, particularly the concentration of the hydrogen atom donor, chemists can selectively favor the intramolecular radical cyclization, a powerful tool for the construction of cyclic systems. This guide provides a framework for researchers to not only rationalize the formation of such unexpected products but also to strategically employ these reactions in the synthesis of complex molecules relevant to drug discovery and development.
References
- Giese, B. Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds. Pergamon Press, 1986.
-
Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun.1976 , (18), 734–736. [Link]
- Schiesser, C. H.; Sutej, K. Regio- and Stereo-selectivity of Radical Cyclisation Reactions. Tetrahedron Lett.1992, 33 (36), 5137–5140.
-
Beckwith, A. L. J.; Schiesser, C. H. Regioselectivity and Stereoselectivity in Radical Cyclisation. Tetrahedron1985 , 41 (19), 3925–3941. [Link]
Sources
A Comparative Guide to Computational Modeling of 2,2-Dimethylpent-4-enenitrile Reactivity: A Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the ability to predict the reactivity of novel molecular entities is paramount. This guide offers an in-depth, comparative analysis of computational models for predicting the reactivity of 2,2-dimethylpent-4-enenitrile, a molecule featuring both a nitrile group and an isolated carbon-carbon double bond. In the absence of extensive experimental data for this specific compound, this guide will focus on a predictive framework, comparing the performance of various computational methods for plausible, yet unconfirmed, reactions. By understanding the strengths and limitations of these models, researchers can make more informed decisions in their own investigations, accelerating discovery and conserving resources.
Introduction to this compound and its Potential Reactivity
This compound is an organic molecule characterized by two key functional groups: a nitrile (-C≡N) and a terminal alkene (-CH=CH₂). The nitrile group is a versatile synthetic handle and is also recognized as a potential "warhead" in covalent drug design, capable of reacting with nucleophilic residues like cysteine in proteins.[1] The reactivity of the nitrile can be modulated by its electronic environment.[1] The isolated alkene, on the other hand, is susceptible to a range of addition reactions. The gem-dimethyl group adjacent to the nitrile is expected to exert significant steric hindrance, potentially influencing the accessibility of the nitrile carbon to nucleophiles.
This guide will explore the predicted reactivity of this compound in three plausible transformations, each targeting a different aspect of its chemical nature:
-
1,3-Dipolar Cycloaddition: A reaction at the alkene, specifically with benzonitrile oxide. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings.[2][3]
-
Nucleophilic Addition to the Nitrile: The reaction of the nitrile group with a hydride source, a fundamental transformation of nitriles to amines.[4]
-
Epoxidation of the Alkene: The reaction of the double bond with a peroxy acid, a common method for generating epoxides.[5][6]
To provide a richer comparative context, the predicted reactivity of this compound will be benchmarked against a set of structurally related molecules:
-
2,4-Dimethylpent-4-enenitrile: An isomer, to probe the effect of relocating one of the methyl groups.
-
2,2-Dimethylpent-4-enal: An analog where the nitrile is replaced by an aldehyde, a more reactive carbonyl group.
-
Pent-4-enenitrile: A simpler version of the target molecule, lacking the gem-dimethyl group, to assess its steric and electronic influence.
Comparative Analysis of Computational Models
The core of this guide is the comparison of three distinct computational models, each representing a different trade-off between computational cost and theoretical rigor. We will assess their predicted activation energies (ΔG‡) and reaction free energies (ΔG_rxn) for our chosen reactions.
-
Semi-Empirical (PM7): A fast, approximate method suitable for rapid screening of large numbers of molecules.[7][8]
-
Density Functional Theory (DFT) with B3LYP/6-31G(d): A widely used combination of functional and basis set that has been a workhorse in computational organic chemistry for many years, offering a good balance of accuracy and cost for many systems.[9][10][11]
-
Dispersion-Corrected DFT with ωB97X-D/6-311+G(d,p): A more modern functional that includes corrections for long-range electron correlation (dispersion forces), paired with a larger, more flexible basis set. This level of theory is expected to provide more accurate results, particularly for systems with non-covalent interactions and for kinetic predictions.[12][13]
Workflow for Computational Reactivity Prediction
The general workflow for predicting the reactivity of our target and comparison molecules using each computational model is outlined below.
Caption: A generalized workflow for computational reactivity prediction.
Predicted Reactivity Data
The following tables present hypothetical, yet chemically plausible, data for the predicted activation and reaction free energies for the three model reactions across our set of molecules and computational methods. This data is designed to illustrate the types of results one might obtain and to facilitate a discussion of the comparative performance of the models.
Table 1: Predicted Energetics for 1,3-Dipolar Cycloaddition with Benzonitrile Oxide (kcal/mol)
| Molecule | Method | ΔG‡ | ΔG_rxn |
| This compound | PM7 | 18.5 | -25.2 |
| B3LYP/6-31G(d) | 24.1 | -30.8 | |
| ωB97X-D/6-311+G(d,p) | 22.8 | -28.5 | |
| 2,4-Dimethylpent-4-enenitrile | PM7 | 17.9 | -26.0 |
| B3LYP/6-31G(d) | 23.5 | -31.5 | |
| ωB97X-D/6-311+G(d,p) | 22.1 | -29.1 | |
| 2,2-Dimethylpent-4-enal | PM7 | 19.2 | -24.5 |
| B3LYP/6-31G(d) | 25.0 | -29.9 | |
| ωB97X-D/6-311+G(d,p) | 23.6 | -27.8 | |
| Pent-4-enenitrile | PM7 | 18.2 | -25.5 |
| B3LYP/6-31G(d) | 23.8 | -31.1 | |
| ωB97X-D/6-311+G(d,p) | 22.5 | -28.8 |
Table 2: Predicted Energetics for Nucleophilic Addition of Hydride (kcal/mol)
| Molecule | Method | ΔG‡ | ΔG_rxn |
| This compound | PM7 | 22.1 | -15.8 |
| B3LYP/6-31G(d) | 28.5 | -18.2 | |
| ωB97X-D/6-311+G(d,p) | 26.9 | -17.5 | |
| 2,4-Dimethylpent-4-enenitrile | PM7 | 21.8 | -16.1 |
| B3LYP/6-31G(d) | 28.1 | -18.5 | |
| ωB97X-D/6-311+G(d,p) | 26.5 | -17.8 | |
| 2,2-Dimethylpent-4-enal | PM7 | 15.5 | -20.5 |
| B3LYP/6-31G(d) | 19.8 | -23.1 | |
| ωB97X-D/6-311+G(d,p) | 18.2 | -22.0 | |
| Pent-4-enenitrile | PM7 | 20.9 | -16.0 |
| B3LYP/6-31G(d) | 26.8 | -18.4 | |
| ωB97X-D/6-311+G(d,p) | 25.3 | -17.7 |
Table 3: Predicted Energetics for Epoxidation with Peroxyacetic Acid (kcal/mol)
| Molecule | Method | ΔG‡ | ΔG_rxn |
| This compound | PM7 | 16.5 | -35.1 |
| B3LYP/6-31G(d) | 21.2 | -38.9 | |
| ωB97X-D/6-311+G(d,p) | 19.8 | -37.2 | |
| 2,4-Dimethylpent-4-enenitrile | PM7 | 16.1 | -35.8 |
| B3LYP/6-31G(d) | 20.7 | -39.5 | |
| ωB97X-D/6-311+G(d,p) | 19.3 | -37.8 | |
| 2,2-Dimethylpent-4-enal | PM7 | 16.8 | -34.8 |
| B3LYP/6-31G(d) | 21.6 | -38.5 | |
| ωB97X-D/6-311+G(d,p) | 20.2 | -36.9 | |
| Pent-4-enenitrile | PM7 | 16.3 | -35.3 |
| B3LYP/6-31G(d) | 21.0 | -39.1 | |
| ωB97X-D/6-311+G(d,p) | 19.6 | -37.4 |
Discussion and Interpretation
From the hypothetical data, several trends emerge that are instructive for comparing the computational models:
-
General Trends in Reactivity: Across all models, the nucleophilic addition to the aldehyde in 2,2-dimethylpent-4-enal is predicted to have a significantly lower activation barrier than the corresponding reaction with the nitrile in this compound, which is consistent with the generally higher electrophilicity of aldehydes compared to nitriles. The epoxidation and cycloaddition reactions, which involve the alkene, show less dramatic differences between the nitrile and aldehyde analogs, suggesting the electronic effect of the distal functional group is less pronounced for these reactions.
-
Influence of Steric Hindrance: The gem-dimethyl group in this compound is predicted to slightly increase the activation energy for nucleophilic addition to the nitrile compared to pent-4-enenitrile, reflecting the expected steric hindrance. This effect is less pronounced in the reactions at the more remote alkene.
-
Comparison of Computational Methods:
-
PM7: Consistently predicts the lowest activation energies. While useful for rapid qualitative assessments, semi-empirical methods are known to often underestimate reaction barriers.[7]
-
B3LYP/6-31G(d): Provides higher, and likely more realistic, activation energies than PM7. This level of theory is a reasonable starting point for many investigations but may lack accuracy for systems where dispersion forces are important.[9][11]
-
ωB97X-D/6-311+G(d,p): This more advanced method generally predicts activation energies that are slightly lower than B3LYP but higher than PM7. The inclusion of dispersion corrections and a more flexible basis set is expected to provide the most reliable predictions of the three methods, especially for the transition state geometries and energies.[12][13]
-
Experimental Protocols for Computational Modeling
The following sections provide detailed, step-by-step methodologies for performing the computational experiments described in this guide using a generic quantum chemistry software package.
Protocol 1: 1,3-Dipolar Cycloaddition
-
Structure Preparation:
-
Build the 3D structures of this compound and benzonitrile oxide as separate molecules.
-
Build the expected isoxazoline product.
-
-
Reactant and Product Optimization:
-
Perform a geometry optimization and frequency calculation for each reactant and the product at the chosen level of theory (PM7, B3LYP/6-31G(d), or ωB97X-D/6-311+G(d,p)).
-
Confirm that the optimized structures have no imaginary frequencies.
-
-
Transition State (TS) Search:
-
Generate an initial guess for the transition state structure by overlaying the reactants in an orientation that approximates the concerted bond formation. Tools within visualization software can be used to manually adjust bond lengths to be intermediate between reactant and product values.
-
Perform a transition state optimization using an algorithm like the Berny algorithm (opt=ts in Gaussian) or the eigenvector-following method in ORCA.[14]
-
It is often beneficial to calculate the force constants at the initial geometry to guide the optimization (opt=(ts,calcfc)).
-
-
TS Verification and Energy Calculation:
-
Perform a frequency calculation on the optimized TS structure.
-
Confirm the presence of a single imaginary frequency corresponding to the desired reaction coordinate (the concerted formation of the two new C-O and C-C bonds).
-
Calculate the Gibbs free energies of the reactants, TS, and product to determine ΔG‡ and ΔG_rxn.
-
Caption: Reaction coordinate for the 1,3-dipolar cycloaddition.
Protocol 2: Nucleophilic Addition of Hydride
-
Structure Preparation:
-
Build the 3D structure of this compound.
-
Model the hydride source. For simplicity in these gas-phase models, a single hydride anion (H⁻) can be used, though in a more advanced protocol, a neutral reducing agent like LiAlH₄ would be explicitly modeled.
-
Build the resulting imine anion product.
-
-
Reactant and Product Optimization:
-
Perform geometry optimizations and frequency calculations for the nitrile and the imine anion product.
-
-
Transition State Search:
-
Generate an initial TS guess by placing the hydride nucleophile near the nitrile carbon, along the expected trajectory of attack (e.g., Bürgi-Dunitz angle).
-
Perform a TS optimization.
-
-
TS Verification and Energy Calculation:
-
Verify the TS with a frequency calculation, looking for one imaginary frequency corresponding to the C-H bond formation.
-
Calculate the Gibbs free energies to determine ΔG‡ and ΔG_rxn.
-
Protocol 3: Epoxidation of the Alkene
-
Structure Preparation:
-
Build the 3D structures of this compound and peroxyacetic acid.
-
Build the epoxide product and acetic acid.
-
-
Reactant and Product Optimization:
-
Optimize the geometries of all reactants and products and confirm they are minima via frequency calculations.
-
-
Transition State Search:
-
TS Verification and Energy Calculation:
-
Confirm the TS has a single imaginary frequency corresponding to the transfer of the oxygen atom.
-
Calculate the Gibbs free energies to determine ΔG‡ and ΔG_rxn.
-
Conclusion and Recommendations
This guide has presented a framework for the computational prediction and comparison of the reactivity of this compound. While lacking direct experimental validation for this specific molecule, the comparative approach using different computational models and structurally related molecules provides valuable insights into its likely chemical behavior.
-
For rapid, qualitative screening of reactivity, semi-empirical methods like PM7 can be a useful starting point, but the quantitative accuracy of the results should be treated with caution.[7]
-
For a good balance of accuracy and computational cost, B3LYP/6-31G(d) remains a viable option for many standard organic reactions.[9]
-
For the most reliable predictions of reaction barriers and thermochemistry, particularly where subtle electronic or steric effects are at play, a modern, dispersion-corrected functional like ωB97X-D with a larger basis set such as 6-311+G(d,p) is recommended.[12][13]
Ultimately, the choice of computational model will depend on the specific research question, the available computational resources, and the desired level of accuracy. It is always best practice to benchmark computational methods against known experimental data for closely related systems whenever possible. This guide provides a robust starting point for researchers to embark on their own computational investigations into the fascinating reactivity of novel molecules.
References
- Prilezhaev, N. A. Ber. Dtsch. Chem. Ges.1909, 42, 4811–4815.
- Bartlett, P. D. Rec. Chem. Prog.1950, 11, 47–51.
-
Huisgen, R. Angew. Chem. Int. Ed. Engl.1963 , 2, 565–598. [Link]
- Sustmann, R. Tetrahedron Lett.1971, 12, 2717–2720.
-
Fleming, F. F.; Yao, L.; Ravikumar, P. C.; Funk, L.; Shook, B. C. J. Med. Chem.2010 , 53, 7902–7917. [Link]
-
Becke, A. D. J. Chem. Phys.1993 , 98, 5648–5652. [Link]
-
Lee, C.; Yang, W.; Parr, R. G. Phys. Rev. B1988 , 37, 785–789. [Link]
-
Chai, J.-D.; Head-Gordon, M. Phys. Chem. Chem. Phys.2008 , 10, 6615–6620. [Link]
-
Stewart, J. J. P. J. Mol. Model.2013 , 19, 1–32. [Link]
-
Schlegel, H. B. J. Comput. Chem.1982 , 3, 214–218. [Link]
-
Frisch, M. J.; et al. Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Neese, F. WIREs Comput. Mol. Sci.2012 , 2, 73–78. [Link]
-
Singh, J.; et al. J. Med. Chem.2011 , 54, 3575–3593. [Link]
-
Kruse, H.; Goerigk, L.; Grimme, S. J. Org. Chem.2012 , 77, 10824–10834. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. One moment, please... [chemistrysteps.com]
- 5. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 7. Optimization of parameters for semiempirical methods VI: more modifications to the NDDO approximations and re-optimization of parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jes.or.jp [jes.or.jp]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. 7.26. Geometry Optimization - ORCA 6.0 Manual [faccts.de]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylpent-4-enenitrile
Introduction: Beyond the Bench
In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of 2,2-Dimethylpent-4-enenitrile, a combustible and harmful nitrile compound. Our objective is to move beyond a simple checklist, offering a framework grounded in scientific principles to ensure that every step of the disposal process is understood and executed with precision and safety.
Section 1: Core Safety Directives & Hazard Profile
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is not benign; it presents multiple health and physical hazards that dictate our handling and disposal strategy.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazards. It is a combustible liquid and is harmful if swallowed, inhaled, or if it comes into contact with the skin[1]. It is also known to cause significant skin and eye irritation[1]. The primary GHS pictogram associated with this chemical is GHS07, indicating it is a health hazard and irritant[2].
The causality behind these classifications is rooted in its chemical structure. The nitrile group (-C≡N) can be toxic, and upon combustion or thermal decomposition, it can release highly toxic gases such as hydrogen cyanide and nitrogen oxides (NOx)[3]. This reactivity profile mandates that it never be disposed of via standard drains or mixed with incompatible waste streams.
Recommended Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The risk of exposure through inhalation, dermal contact, and eye contact must be mitigated.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber, ensuring they have not been compromised). Contaminated gloves should be disposed of as hazardous waste[4].
-
Respiratory Protection: All handling, including transfers to a waste container, should be performed in a certified chemical fume hood to prevent inhalation of vapors[5].
-
Protective Clothing: Wear a flame-retardant lab coat and closed-toe shoes to prevent skin contact.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁N | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| CAS Number | 2978-30-5 | [1][2] |
| GHS Hazard Statements | H227, H302, H312, H315, H319, H332 | [1] |
| Description | Combustible liquid; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation. | [1] |
| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated area away from heat, sparks, and flame[2][6]. |
Section 2: Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to preventing exposure and further contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use a liquid-absorbent material such as Chemizorb®, vermiculite, or sand to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container[6].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure in accordance with your institution's Chemical Hygiene Plan[5].
Section 3: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is waste segregation and professional management . Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain[7][8]. This is a violation of regulations set forth by the Environmental Protection Agency (EPA) and can lead to dangerous chemical reactions and environmental contamination[8][9].
Step 1: Waste Container Selection and Labeling
-
Container Choice: Select a container that is compatible with organic nitriles. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors[10][11].
-
Labeling: The moment you designate a container for waste, it must be labeled. According to EPA and OSHA guidelines, the label must clearly state:
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The designated waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[12].
-
Segregation is Key: The container for this compound waste must be segregated from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent violent reactions[6].
-
Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste[8]. This is a critical safety measure to prevent the release of harmful vapors.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials that come into direct contact with this compound, such as pipette tips, absorbent pads from a spill cleanup, and contaminated gloves, are also considered hazardous waste[4][10]. These items must be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: The original container of this compound, even when "empty," may retain chemical residue. It must be disposed of as hazardous waste through your institution's waste management program and should not be discarded in regular trash or recycling.
Step 4: Arranging for Final Disposal
-
Professional Disposal Service: The final step is to arrange for the pickup and disposal of the waste by a licensed and approved hazardous waste disposal contractor[11][13]. Your institution's Environmental Health and Safety (EHS) office will manage this process[8].
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and accumulation start date. This documentation is a legal requirement and essential for tracking waste from "cradle to grave"[11][12].
Section 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Sources
- 1. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. fishersci.ca [fishersci.ca]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. emsllcusa.com [emsllcusa.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2,2-Dimethylpent-4-enenitrile
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of personal protective equipment (PPE) when working with 2,2-Dimethylpent-4-enenitrile. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent risks associated with this compound. According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted hazard profile.[1]
Primary Hazards:
-
Irritant: Can cause irritation upon contact with skin and eyes.[1]
-
Health Hazard: Poses systemic health risks.[1]
GHS Classifications:
-
Combustible liquid: Can ignite upon heating.[1]
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[1]
-
Harmful in contact with skin: Dermal absorption can be toxic.[1]
-
Causes skin irritation: Direct contact can lead to dermatitis.[1]
-
Causes serious eye irritation: Can result in significant eye damage.[1]
-
Harmful if inhaled: Inhalation of vapors or aerosols can be detrimental to respiratory health.[1]
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate exposure risks.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. For prolonged exposure or handling larger quantities, consider thicker, chemical-resistant nitrile gloves or double-gloving. | Nitrile gloves offer good resistance to a wide range of chemicals, including many organic nitriles.[2][3] They provide a reliable barrier against skin contact and absorption.[2] |
| Eye Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Body Protection | A flame-resistant lab coat worn over clothing that covers the arms and legs. For larger-scale operations, a chemical-resistant apron is advised. | Protects against accidental spills and splashes, minimizing skin contact. Flame-resistant properties are crucial due to the combustible nature of the compound. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. | Engineering controls are the primary defense against inhalation hazards. A fume hood effectively captures harmful vapors at the source. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The efficacy of PPE is contingent upon its correct usage. Follow these step-by-step protocols to ensure maximum protection.
PPE Selection and Donning Workflow
Caption: A stepwise workflow for the selection and donning of PPE before handling this compound.
Step-by-Step Donning Procedure:
-
Inspect Your PPE: Before starting any work, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
-
Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.
-
Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
-
Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, wear a face shield over the goggles.
Step-by-Step Doffing (Removal) Procedure:
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Avoid touching the outer surface of the gloves with your bare hands.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out as you go.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is essential to protect both personnel and the environment.
-
Contaminated PPE: All disposable PPE, including nitrile gloves, should be considered contaminated after use. Dispose of them in a designated hazardous waste container.
-
Chemical Waste: this compound waste and any materials used for spill cleanup must be disposed of as hazardous waste.[4][5] Never pour this chemical down the drain.[4][5] Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
The safe handling of this compound is achievable through a disciplined approach to personal protective equipment and a thorough understanding of its hazards. By integrating these protocols into your daily laboratory operations, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) for any chemical before use.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 264216, this compound. [Link]
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
CPAChem. Safety data sheet: 2,2-Dimethylpentane. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]
-
WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant? [Link]
-
Environment, Health & Safety, University of California, Berkeley. Flammables and Combustibles. [Link]
-
International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
Justrite. How to handle flammable and combustible liquids. [Link]
-
TFT Pneumatic. (2022, August 8). Disposal of flammable and dangerous substances. [Link]
-
Justrite. Safe Drum Storage and Dispensing. [Link]
-
Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. [Link]
Sources
- 1. This compound | C7H11N | CID 264216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 5. triumvirate.com [triumvirate.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
